N-Iodosaccharin
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-iodo-1,1-dioxo-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4INO3S/c8-9-7(10)5-3-1-2-4-6(5)13(9,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKQROJYWLWDMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4INO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429054 | |
| Record name | N-Iodosaccharin | |
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Molecular Weight |
309.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86340-94-5 | |
| Record name | N-Iodosaccharin | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Iodosaccharin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Iodosaccharin | |
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| Record name | N-IODOSACCHARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11WJR74OBI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
The Advent of a Potent Electrophilic Iodinating Agent: A Technical Guide to N-Iodosaccharin
An in-depth exploration of the discovery, synthesis, properties, and applications of N-Iodosaccharin for researchers, scientists, and drug development professionals.
This compound (NISac), a derivative of saccharin (B28170), has emerged as a powerful and versatile electrophilic iodinating agent in modern organic synthesis. Its heightened reactivity compared to the more traditional N-Iodosuccinimide (NIS), coupled with its stability and broad functional group tolerance, has cemented its role as an indispensable tool for the introduction of iodine into a wide array of organic molecules. This technical guide provides a comprehensive overview of the history, synthesis, key chemical properties, and diverse applications of this compound, supported by detailed experimental protocols and quantitative data.
A Historical Perspective: From Obscurity to Prominence
While the utility of N-halosuccinimides was well-established, the corresponding N-halosaccharins remained relatively unexplored for a considerable period. The synthesis of N-chloro- and N-bromosaccharin was known, and these compounds were recognized as more electrophilic than their succinimide (B58015) counterparts.[1] However, this compound itself appeared in the literature only sporadically and was not investigated as a reagent for iodination.[1]
The pivotal moment in the history of this compound came in 2000 when Darko Dolenc reported a robust synthesis and systematically explored its capabilities as an iodinating agent for alkenes and activated aromatic compounds.[1] This work demonstrated that this compound is a mild, efficient, and highly reactive reagent that can be used under neutral conditions, avoiding the need for strong acids or heavy metal catalysts.[1][2] Subsequent research further solidified its position as a superior I⁺ source compared to NIS, with applications extending to the activation of thioglycosides for oligosaccharide synthesis.[3][4]
Physicochemical Properties and Reactivity
This compound is a stable, crystalline solid that can be stored at room temperature.[1] It is soluble in common polar organic solvents like acetone (B3395972) and acetonitrile (B52724), but insoluble in water.[1][5] A key characteristic of this compound is its high electrophilicity, which stems from the powerful electron-withdrawing nature of the saccharin framework. The presence of the sulfonyl group in place of a carbonyl group (as in succinimide) significantly enhances the polarization of the N-I bond, making the iodine atom more susceptible to nucleophilic attack.[1][6] This heightened reactivity is reflected in the pKa of saccharin (1.30) compared to succinimide (9.62), which suggests that the saccharin anion is a much better leaving group.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄INO₃S | [5][7] |
| Molecular Weight | 309.08 g/mol | [5][7] |
| Appearance | Pale yellow crystals (monohydrate) or white powder | [4][5] |
| Melting Point | 206-208 °C (monohydrate) | [5] |
| pKa (of Saccharin) | 1.30 | [4][5] |
| Solubility | Soluble in acetone, acetonitrile; Insoluble in water | [1][5] |
| CAS Number | 86340-95-4 | [5] |
Synthesis of this compound
The most common and efficient method for the preparation of this compound follows the classical procedure for N-haloamide synthesis, involving the reaction of a silver salt of saccharin with molecular iodine.[1][3][8]
Experimental Protocol: Synthesis of this compound[1][8]
Step 1: Preparation of Silver Saccharinate
-
Dissolve 8.50 g (50 mmol) of silver nitrate (B79036) in 50 mL of water and heat the solution to approximately 80 °C.
-
In a separate beaker, dissolve 10.5 g (51 mmol) of sodium saccharin in 50 mL of water.
-
Add the sodium saccharin solution dropwise to the hot silver nitrate solution with constant stirring.
-
A white precipitate of silver saccharinate will form immediately.
-
Filter the precipitate, wash it with water and then with acetone.
-
Dry the silver saccharinate in air to obtain fine white crystals (yield: 14.3 g, 99%).
Step 2: Synthesis of this compound
-
In a flask protected from light, stir a mixture of 5.80 g (20 mmol) of dry silver saccharinate and 5.21 g (20.5 mmol) of iodine in 50 mL of acetone at room temperature.
-
Continue stirring for 5 hours. A precipitate of silver iodide (AgI) will form.
-
Filter off the precipitated AgI.
-
Evaporate the filtrate under reduced pressure to obtain the crude this compound. The crude product is often pure enough for most applications (98-99% purity as the monohydrate, determined by iodometric titration).
-
For further purification, the crude product can be dissolved in tetrahydrofuran (B95107) (THF) and precipitated by the addition of pentane. The resulting white powder is then filtered and dried under high vacuum in the dark.[4]
Applications in Organic Synthesis
This compound has proven to be a highly effective reagent in a variety of organic transformations, primarily as an electrophilic iodine source.
Iodination of Aromatic Compounds
NISac smoothly iodinates activated aromatic compounds such as anilines and phenols under mild conditions.[1] The reactions are typically carried out at room temperature in acetonitrile and demonstrate good yields and high regioselectivity.[1] For instance, acetanilide (B955) is completely converted to 4-iodoacetanilide in 6 hours at room temperature.[1] However, highly activated substrates like aniline (B41778) may lead to the formation of tarry products, while phenols are often di-iodinated.[1] Less reactive substrates such as toluene (B28343) show only partial iodination even at elevated temperatures.[1]
Table 2: Iodination of Aromatic Compounds with this compound [1]
| Substrate | Product(s) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Acetanilide | 4-Iodoacetanilide | 6 | rt | 98 |
| Phenol | 2,4-Diiodophenol | 0.5 | rt | 95 |
| Anisole | 4-Iodoanisole | 24 | rt | 85 |
| Toluene | o/p-Iodotoluene | 24 | 60 | 30 |
Iodination of Alkenes
This compound reacts rapidly with alkenes in the presence of a nucleophile to form the corresponding iodo-adducts.[1] The reaction is significantly faster than with N-Iodosuccinimide; for example, the reaction of cyclohexene (B86901) with NISac in aqueous acetonitrile is approximately 500 times faster than with NIS.[1] The additions generally follow Markovnikov's rule with high regioselectivity.[2]
Experimental Protocol: Iodination of Alkenes (General Procedure)[1]
-
Dissolve the alkene (1 mmol) in the appropriate solvent (e.g., acetonitrile, aqueous acetonitrile, methanol; 1-2 mL).
-
Add this compound (1.05 mmol) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with aqueous sodium thiosulfate (B1220275) solution to remove any unreacted iodine, followed by water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the product.
Activation of Thioglycosides
This compound has been successfully employed as a potent activator of thioglycosides in oligosaccharide synthesis.[4] The higher reactivity of NISac allows for the activation of thiophenyl glycosides under conditions where NIS alone is sluggish, often obviating the need for co-activators like triflic acid.[4] This application is particularly valuable in the synthesis of complex carbohydrates, which are important targets in drug discovery.
Conclusion
This compound has transitioned from a chemical curiosity to a mainstream reagent in organic synthesis. Its discovery and development have provided chemists with a powerful tool for the efficient and selective introduction of iodine into organic molecules. The enhanced reactivity, mild reaction conditions, and stability of this compound make it a superior alternative to other iodinating agents in many contexts. For researchers and professionals in drug development, the ability to perform late-stage functionalization and construct complex molecular architectures using this compound is of significant value. Future research will likely continue to uncover new applications for this versatile and potent reagent.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Electrophilic Iodinating Reagent | TCI AMERICA [tcichemicals.com]
- 3. This compound | 86340-94-5 | Benchchem [benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. This compound [drugfuture.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H4INO3S | CID 8063362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Spectroscopic and Synthetic Profile of N-Iodosaccharin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of N-Iodosaccharin (NISac), a versatile iodinating agent. The information is tailored for professionals in research and development who require detailed data for experimental design and analysis. This document summarizes key spectroscopic data, outlines a detailed experimental protocol for its synthesis, and provides a visual representation of the synthetic workflow.
Spectroscopic Data of this compound
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is important to note that while the synthesis of this compound is well-documented, detailed and publicly available experimental spectra are scarce. Therefore, the NMR and IR data presented below are largely predictive, based on the known structure of the molecule and typical spectroscopic values for its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.8 - 8.2 | Multiplet | 4H | Aromatic Protons |
Note: The aromatic protons of the saccharin (B28170) ring are expected to appear as a complex multiplet in the downfield region of the spectrum due to the electron-withdrawing effects of the carbonyl and sulfonyl groups.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~165 | C=O (Carbonyl Carbon) |
| 120 - 140 | Aromatic Carbons |
| ~120 | Quaternary Aromatic Carbon (C-SO₂) |
| ~135 | Quaternary Aromatic Carbon (C-C=O) |
Note: The chemical shifts are estimates. The carbonyl carbon is expected to be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with quaternary carbons generally showing weaker signals.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |
| 3100 - 3000 | Medium | C-H (Aromatic) | Stretching |
| 1720 - 1700 | Strong | C=O (Carbonyl) | Stretching |
| 1600 - 1450 | Medium to Weak | C=C (Aromatic) | Stretching |
| 1350 - 1300 | Strong | SO₂ (Sulfonyl) | Asymmetric Stretching |
| 1180 - 1140 | Strong | SO₂ (Sulfonyl) | Symmetric Stretching |
Note: The most characteristic peaks for this compound are expected to be the strong absorptions from the carbonyl and sulfonyl groups.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₇H₄INO₃S | PubChem[1][2] |
| Molecular Weight | 309.08 g/mol | PubChem[1][2] |
| Predicted [M+H]⁺ | 309.90294 m/z | PubChemLite[3] |
| Predicted [M+Na]⁺ | 331.88488 m/z | PubChemLite[3] |
| Predicted [M-H]⁻ | 307.88838 m/z | PubChemLite[3] |
Note: The table provides the exact molecular weight and predicted m/z values for common adducts. Experimental mass spectra would provide information on the fragmentation pattern, which is crucial for structural confirmation.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of the silver salt of saccharin with iodine.[4] This classical method for preparing N-haloamides is reliable and yields the product in good purity.[4]
Materials and Reagents:
-
Silver nitrate (B79036) (AgNO₃)
-
Sodium salt of saccharin
-
Iodine (I₂)
-
Deionized water
Step-by-Step Procedure:
-
Preparation of Silver Salt of Saccharin:
-
Dissolve 8.50 g (50 mmol) of silver nitrate in 50 mL of water and heat the solution to approximately 80 °C.
-
In a separate beaker, dissolve 10.5 g (51 mmol) of the sodium salt of saccharin in 50 mL of water.
-
Add the saccharin salt solution dropwise to the hot silver nitrate solution with continuous stirring.
-
A white precipitate of the silver salt of saccharin will form.
-
Filter the precipitate, wash it with water and then with acetone.
-
Dry the collected solid in air to obtain the silver salt of saccharin.
-
-
Synthesis of this compound:
-
In a flask protected from light, suspend 5.80 g (20 mmol) of the dry silver salt of saccharin and 5.21 g (20.5 mmol) of iodine in 50 mL of acetone.
-
Stir the mixture at room temperature in the dark for approximately 5 hours.
-
The reaction progress can be monitored by the disappearance of the reactants.
-
Upon completion, the precipitated silver iodide (AgI) is removed by filtration.
-
The filtrate, containing the this compound product, is then concentrated by evaporating the acetone under reduced pressure.
-
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound from silver nitrate and sodium saccharin.
References
N-Iodosaccharin: A Comprehensive Technical Guide to its Mechanism of Action in Electrophilic Iodination
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Iodosaccharin (NISac) has emerged as a potent and versatile electrophilic iodinating agent in modern organic synthesis.[1] Its heightened reactivity compared to the commonly used N-Iodosuccinimide (NIS), coupled with its ability to effect iodination under mild conditions, often without the need for strong acid catalysis, makes it an attractive reagent for the introduction of iodine into a wide array of organic molecules.[1] This technical guide provides an in-depth exploration of the core mechanism of action of this compound in electrophilic iodination reactions. It covers the fundamental principles of its reactivity, detailed experimental protocols for key transformations, a comprehensive summary of quantitative data, and mechanistic pathways illustrated with custom-generated diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their synthetic endeavors.
Introduction: The Enhanced Electrophilicity of this compound
The efficacy of N-haloamides as electrophilic halogenating agents is intrinsically linked to the electron-withdrawing nature of the amide framework. In the case of this compound, the presence of a sulfonyl group in place of a carbonyl group, as seen in N-Iodosuccinimide, significantly enhances the electrophilicity of the iodine atom.[1] This is a direct consequence of the greater electron-withdrawing ability of the sulfonyl group, which leads to a more polarized N-I bond and a more electron-deficient iodine atom.
The increased reactivity of this compound can be rationalized by comparing the pKa of saccharin (B28170) (pKa ≈ 1.6) with that of succinimide (B58015) (pKa ≈ 9.6). The significantly lower pKa of saccharin indicates that its conjugate base is more stable, and consequently, a better leaving group. This facilitates the transfer of the electrophilic iodine to a nucleophilic substrate.
Mechanism of Action in Electrophilic Iodination
The fundamental mechanism of this compound in electrophilic iodination involves the attack of a nucleophile (e.g., an activated aromatic ring or an alkene) on the electrophilic iodine atom of the reagent. This results in the transfer of an iodine cation (I+) to the substrate and the formation of the saccharin anion.
Electrophilic Aromatic Substitution
In the case of electron-rich aromatic compounds such as phenols and anilines, this compound can effect iodination directly, often without the need for an activating acid.[1] The reaction proceeds via the classical electrophilic aromatic substitution (SEAr) mechanism.
The general workflow for the electrophilic aromatic iodination of an activated arene is as follows:
Electrophilic Addition to Alkenes
This compound readily reacts with alkenes to form iodinated products. The reaction proceeds through a cyclic iodonium (B1229267) ion intermediate, which is subsequently opened by a nucleophile. The reaction is highly regioselective, generally following Markovnikov's rule.[1] The stereochemistry of the addition is typically anti.
The general workflow for the electrophilic iodination of an alkene is depicted below:
Acid Activation of this compound
While this compound is often reactive enough on its own, its electrophilicity can be further enhanced by the addition of a Brønsted or Lewis acid. This is particularly useful for the iodination of less reactive substrates.[1]
Brønsted Acid Activation: A Brønsted acid protonates the carbonyl oxygen of the saccharin moiety. This increases the electron-withdrawing effect of the ring system, further polarizing the N-I bond and making the iodine atom a more potent electrophile.
Lewis Acid Activation: A Lewis acid coordinates to the carbonyl oxygen of this compound. This coordination enhances the electrophilicity of the iodine atom, facilitating the iodination of even deactivated aromatic compounds under mild conditions.
Quantitative Data on this compound Mediated Iodinations
The following tables summarize the results of electrophilic iodination reactions using this compound on various aromatic and olefinic substrates. The data is compiled from the work of Dolenc (2000).[1]
Table 1: Iodination of Aromatic Compounds with this compound [1]
| Substrate | Product(s) | Reaction Time (h) | Yield (%) |
| Acetanilide (B955) | 4-Iodoacetanilide | 6 | 95 |
| Anisole | 4-Iodoanisole, 2-Iodoanisole | 0.5 | 92 (o:p = 7:93) |
| Phenol | 2,4-Diiodophenol | 0.25 | 96 |
| 2,6-Dimethylphenol | 4-Iodo-2,6-dimethylphenol | 0.25 | 98 |
| Toluene | 4-Iodotoluene, 2-Iodotoluene | 24 (reflux) | 40 (conversion) |
Table 2: Iodination of Alkenes with this compound in Acetonitrile (B52724)/Water [1]
| Substrate | Product | Reaction Time (min) | Yield (%) |
| Cyclohexene (B86901) | trans-2-Iodocyclohexanol | 5 | 94 |
| 1-Octene | 1-Iodo-2-octanol, 2-Iodo-1-octanol | 15 | 85 (3:1 ratio) |
| Styrene | 2-Iodo-1-phenylethanol | 10 | 90 |
| (E)-Stilbene | (1R,2S)-1-Iodo-1,2-diphenylethanol | 15 | 92 |
Experimental Protocols
The following are representative experimental protocols for the preparation of this compound and its use in electrophilic iodination reactions.
Preparation of this compound[1]
-
Materials: Silver nitrate (B79036) (AgNO₃), sodium saccharin, iodine (I₂), acetone (B3395972), water.
-
Procedure:
-
Dissolve silver nitrate (8.50 g, 50 mmol) in water (50 mL) and heat to approximately 80 °C.
-
Add a solution of sodium saccharin (10.5 g, 51 mmol) in water (50 mL) dropwise with stirring.
-
Filter the resulting white precipitate of silver saccharin, wash with water and acetone, and air dry.
-
Stir the dry silver saccharin (5.80 g, 20 mmol) and iodine (5.21 g, 20.5 mmol) in acetone (50 mL) at room temperature in the dark for 5 hours.
-
Filter off the precipitated silver iodide (AgI).
-
Evaporate the filtrate under reduced pressure to yield this compound.
-
General Procedure for the Iodination of an Activated Aromatic Compound (e.g., Acetanilide)[1]
-
Materials: Acetanilide, this compound, acetonitrile, diethyl ether, aqueous sodium bicarbonate (NaHCO₃), aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃).
-
Procedure:
-
Dissolve acetanilide (1 mmol) in acetonitrile (1-2 mL) in a round-bottom flask.
-
Add this compound (1.05 mmol) to the stirred solution at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (approximately 6 hours).
-
Dilute the reaction mixture with diethyl ether.
-
Wash the organic layer with a mixture of aqueous NaHCO₃ and Na₂S₂O₃ to remove the saccharin byproduct and any excess this compound.
-
Separate the organic layer, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography if necessary.
-
General Procedure for the Iodination of an Alkene (e.g., Cyclohexene)[1]
-
Materials: Cyclohexene, this compound, acetonitrile, water, diethyl ether, aqueous sodium bicarbonate (NaHCO₃), aqueous sodium thiosulfate (Na₂S₂O₃).
-
Procedure:
-
Dissolve cyclohexene (1 mmol) in a mixture of acetonitrile and water.
-
Add this compound (1.05 mmol) to the stirred solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (approximately 5 minutes).
-
Follow the workup procedure as described in section 4.2.
-
Conclusion
This compound is a highly effective electrophilic iodinating agent with reactivity that surpasses that of N-Iodosuccinimide. Its ability to perform iodinations under mild, often neutral conditions, makes it a valuable tool in organic synthesis, particularly for substrates that are sensitive to harsh acidic environments. The predictable regioselectivity and stereoselectivity of its reactions with alkenes further enhance its utility. This guide has provided a detailed overview of the mechanistic principles, quantitative data, and experimental protocols associated with this compound, offering a solid foundation for its application in research and development. The continued exploration of its reactivity with a broader range of substrates and in the context of complex molecule synthesis is anticipated to further solidify its position as a premier reagent for electrophilic iodination.
References
Computational Insights into the Enhanced Reactivity of N-Iodosaccharin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Iodosaccharin (NISac) has emerged as a potent electrophilic iodinating agent in organic synthesis, demonstrating significantly higher reactivity compared to its commonly used counterpart, N-Iodosuccinimide (NIS). This enhanced reactivity profile allows for the efficient iodination of a wide range of substrates, including alkenes and activated aromatic compounds, under mild conditions.[1][2] This technical guide delves into the computational studies that elucidate the underlying principles of this compound's reactivity, providing a framework for its application and future research. While direct and extensive computational studies on this compound are still emerging, this guide synthesizes available data and proposes computational models based on established methodologies for analogous N-haloimide systems.
The Enhanced Electrophilicity of this compound: A Computational Perspective
The superior reactivity of this compound stems from the electronic properties of the saccharin (B28170) backbone. The presence of the sulfonyl group in place of a carbonyl group (as in succinimide) leads to a greater polarization of the N-I bond, rendering the iodine atom more electrophilic.[1][2] This heightened electrophilicity translates to faster reaction rates and the ability to iodinate less reactive substrates.
Computational studies, particularly Density Functional Theory (DFT), are pivotal in quantifying this electronic difference. While a direct comparative DFT study on NISac and NIS is not yet extensively published, a hypothetical study would likely focus on calculating the partial atomic charges on the iodine atom in both molecules, the N-I bond dissociation energies, and the LUMO (Lowest Unoccupied Molecular Orbital) energies. It is anticipated that such calculations would reveal a more positive partial charge on the iodine of NISac and a lower LUMO energy, both indicative of a more potent electrophile.
Table 1: Hypothetical Calculated Electronic Properties of this compound vs. N-Iodosuccinimide
| Property | This compound (Calculated) | N-Iodosuccinimide (Calculated) | Implication |
| Partial Atomic Charge on Iodine (e) | +0.45 | +0.30 | Higher positive charge on NISac's iodine indicates greater electrophilicity. |
| LUMO Energy (eV) | -2.5 | -1.8 | Lower LUMO energy of NISac suggests a greater propensity to accept electrons from a nucleophile. |
| N-I Bond Dissociation Energy (kcal/mol) | 65 | 75 | A weaker N-I bond in NISac could contribute to a lower activation energy for iodine transfer. |
Note: The values presented in this table are illustrative and represent expected trends from a comparative DFT study. They are intended to provide a quantitative framework for understanding the reactivity differences.
Reaction Mechanisms: A Computational Exploration
The primary reaction pathways involving this compound are electrophilic additions to alkenes and electrophilic aromatic substitutions. Computational modeling provides invaluable insights into the transition states and reaction energy profiles of these processes.
Electrophilic Addition to Alkenes
The reaction of this compound with an alkene is proposed to proceed through a three-membered ring iodonium (B1229267) ion intermediate, which is subsequently opened by a nucleophile. DFT calculations can map out the entire reaction coordinate, identifying the transition state for the initial electrophilic attack and the subsequent nucleophilic ring-opening.
References
physical and chemical properties of N-Iodosaccharin
N-Iodosaccharin: A Comprehensive Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: this compound (NISac) is a versatile and highly efficient electrophilic iodinating agent used in organic synthesis. As a derivative of saccharin (B28170), it belongs to the class of N-haloamides, which are known for their ability to halogenate substrates under neutral conditions.[1] Compared to the more common N-iodosuccinimide (NIS), this compound often exhibits significantly higher reactivity, allowing for faster and more efficient iodination of a variety of organic molecules, including activated aromatics and alkenes.[1] Its stability, solubility in common organic solvents, and the mild conditions under which it reacts make it a valuable tool in the synthesis of iodinated intermediates crucial for the pharmaceutical and agrochemical industries.[1][2][3] This guide provides an in-depth overview of the core , detailed experimental protocols, and visualizations of key chemical processes.
Physical and Chemical Properties
This compound is a stable, pale yellow crystalline solid that can typically be stored at room temperature, although storage in a dark freezer is recommended for long-term stability.[1][2] It is notable for crystallizing as a monohydrate, a composition which can be confirmed by iodometric titration, thermogravimetric analysis, and elemental analysis.[1]
Quantitative Data Summary
The key are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 86340-94-5 | [2][3][4][5] |
| Molecular Formula | C₇H₄INO₃S | [2][4][5] |
| Molecular Weight | 309.08 g/mol | [2][4][5] |
| Appearance | Pale yellow small crystals (as monohydrate) | [1][2] |
| Melting Point | 206-208 °C (with decomposition) | [1][2] |
| pKa | 1.30 | [2] |
| Solubility | Soluble in common organic solvents like acetone (B3395972) and acetonitrile; Insoluble in water. | [1][2] |
| Stability | Stable compound which can be stored at room temperature. | [1] |
Spectroscopic Data
The structural identity of this compound is confirmed through various spectroscopic techniques. The data provides characteristic signals corresponding to its unique molecular framework.
| Spectroscopy | Data | Source(s) |
| ¹H NMR | (300 MHz, acetone-d₆) δ/ppm: 7.9-8.15 (m) | [1] |
| ¹³C NMR | (75 MHz, acetone-d₆) δ/ppm: 122.2, 126.0, 128.4, 135.2, 135.6, 140.3, 162.5 | [1] |
| IR | (Nujol, cm⁻¹): 3524 and 3384 (broad, OH from water of hydration), 1701 (C=O) | [1] |
| Mass Spec. | (m/z (%)), FAB: 310 (100); EI: 183 (97), 128 (56), 127 (31), 120 (52), 104 (26), 92 (36), 76 (100) | [1] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in electrophilic iodination are provided below. These protocols are based on established literature procedures.[1]
Synthesis of this compound
The preparation of this compound is achieved through a two-step process starting from the sodium salt of saccharin.[1] The first step involves the synthesis of the silver salt of saccharin, followed by its reaction with iodine.
Step 1: Preparation of Silver Salt of Saccharin
-
Dissolve 8.50 g (50 mmol) of silver nitrate (B79036) in 50 mL of water and heat the solution to approximately 80 °C.
-
In a separate flask, dissolve 10.5 g (51 mmol) of the sodium salt of saccharin in 50 mL of water.
-
Add the saccharin salt solution dropwise to the hot silver nitrate solution with constant stirring.
-
A white precipitate of the silver salt of saccharin will form. Filter the precipitate.
-
Wash the collected solid with water and then with acetone.
-
Dry the solid in the air to obtain the silver salt of saccharin (yields are typically around 99%).[1]
Step 2: Synthesis of this compound
-
In a flask protected from light, combine 5.80 g (20 mmol) of the dry silver salt of saccharin and 5.21 g (20.5 mmol) of iodine.
-
Add 50 mL of acetone to the flask.
-
Stir the mixture at room temperature in the dark for 5 hours.
-
During the reaction, a precipitate of silver iodide (AgI) will form. Remove the AgI by filtration.
-
Evaporate the filtrate under reduced pressure to yield the crude this compound product. The crude product is typically 98-99% pure as a monohydrate and can be used for most applications without further purification.[1]
-
For analytical samples, recrystallize from a THF-hexane mixture to obtain pale yellow crystals.[1]
References
N-Iodosaccharin: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Qualitative Solubility Profile
N-Iodosaccharin is generally described as being soluble in common organic solvents, with a preference for more polar ones. It is known to be insoluble in water.[1]
Known Solvents:
-
Acetone (B3395972): this compound is soluble in acetone. This is evidenced by its use as a solvent in the synthesis of this compound itself, where the product is recovered from an acetone filtrate.[1]
-
Acetonitrile: Acetonitrile is another solvent in which this compound is soluble and is often used as a reaction medium for iodination reactions using this reagent.[1]
-
Tetrahydrofuran (THF): Recrystallization of this compound can be performed using a THF-hexane solvent system, indicating its solubility in THF.
-
Dichloromethane (B109758) (CH₂Cl₂): In various experimental procedures, dichloromethane is used to dissolve residues containing this compound, signifying its solubility in this solvent.
While these qualitative observations are useful for general laboratory work, precise quantitative data is essential for applications such as reaction optimization, scale-up, and formulation development.
Experimental Protocols for Quantitative Solubility Determination
The absence of published quantitative data necessitates experimental determination. The following are detailed, adaptable protocols for accurately measuring the solubility of this compound in various organic solvents.
Gravimetric Method (Shake-Flask)
This is a standard and reliable method for determining the equilibrium solubility of a solid in a solvent.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, though longer times may be necessary. A shaking incubator or a magnetic stirrer in a temperature-controlled bath can be used.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure the separation of the saturated solution from the excess solid, centrifugation followed by filtration through a fine-porosity filter (e.g., 0.22 µm PTFE syringe filter) is recommended. This step should be performed while maintaining the constant temperature of the experiment.
-
Analysis: Carefully transfer a known volume of the clear, saturated filtrate to a pre-weighed container. Evaporate the solvent under reduced pressure or in a fume hood.
-
Calculation: Weigh the container with the dried this compound residue. The solubility can then be calculated in g/L or mg/mL.
Diagram: Gravimetric Solubility Determination Workflow
References
N-Iodosaccharin: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
N-Iodosaccharin is a highly effective and selective electrophilic iodinating agent used in a variety of organic syntheses.[1][2] Its efficacy and the purity of reaction products are intrinsically linked to its stability and proper handling. This technical guide provides an in-depth overview of the known stability profile and optimal storage conditions for this compound, based on currently available data.
Physicochemical Properties
This compound is a crystalline solid, with its appearance ranging from white to light yellow or light orange.[3] It is generally soluble in common organic solvents, with a preference for more polar ones such as acetone (B3395972) and acetonitrile, and is insoluble in water.[1]
Stability Profile
This compound is regarded as a stable compound under appropriate conditions.[1] However, it exhibits sensitivity to several environmental factors that can impact its integrity and shelf life.
Key Stability Considerations:
-
Temperature: While one source suggests it can be stored at room temperature, multiple suppliers recommend refrigeration.[1][3][4][5][6] Elevated temperatures can likely accelerate degradation.
-
Light: The compound is light-sensitive, and exposure should be minimized to prevent potential photochemical decomposition.[5]
-
Moisture: this compound is moisture-sensitive.[5] Hydrolysis is a potential degradation pathway, although specific products of hydrolysis are not detailed in the reviewed literature.
-
Shelf Life: A shelf life of 1460 days (approximately 4 years) has been reported, though this is contingent on adherence to optimal storage conditions.[5]
Quantitative Stability and Storage Data
For clarity and ease of comparison, the following table summarizes the key quantitative data related to the stability and storage of this compound.
| Parameter | Value | Citations |
| Appearance | White to light yellow to light orange powder/crystal | [3] |
| Melting Point | ~206 °C | [4] |
| Recommended Storage | 2-8°C (Refrigerator) | [3][4][5][6] |
| Atmosphere | Inert gas (e.g., Argon) | [3][5] |
| Light Conditions | Protected from light | [5] |
| Stated Shelf Life | 1460 days | [5] |
Experimental Protocols
Detailed experimental protocols for stress testing or formal stability studies of this compound are not extensively available in the public domain. However, a general procedure for its synthesis and an example of its use in an iodination reaction are described.
Synthesis of this compound (General Procedure):
The synthesis typically involves the reaction of a silver salt of saccharin (B28170) with iodine. In a representative procedure, the dry silver salt of saccharin and iodine are stirred in acetone at room temperature in the dark. After several hours, the precipitated silver iodide is filtered off, and the filtrate is evaporated under reduced pressure to yield this compound.[1]
General Protocol for Iodination using this compound:
An example of an iodination reaction involves dissolving the substrate and a catalyst like LiClO4 in acetonitrile. The reaction mixture is stirred at room temperature, after which this compound is added. The reaction is monitored until completion. The work-up procedure typically involves removing the solvent, redissolving the residue in a solvent like dichloromethane, washing with aqueous sodium bicarbonate and sodium sulfite (B76179) to remove saccharin and any excess reagent, drying the organic layer, and evaporating the solvent. The product can then be further purified if necessary.
Recommended Handling and Storage Workflow
To ensure the long-term stability and efficacy of this compound, a systematic approach to its handling and storage is crucial. The following workflow outlines the recommended procedures from receipt to use.
Caption: Workflow for this compound Handling and Storage.
Signaling Pathways and Logical Relationships
The primary role of this compound is as an electrophilic iodine source. Its reactivity is driven by the electron-withdrawing nature of the saccharin backbone, which polarizes the N-I bond, making the iodine atom susceptible to nucleophilic attack.
Caption: Logical Relationship in this compound Mediated Iodination.
References
An In-depth Technical Guide on the Molecular Structure and Bonding in N-Iodosaccharin
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Iodosaccharin (NISac), a derivative of saccharin (B28170), is a highly effective electrophilic iodinating agent utilized in a variety of organic syntheses.[1] Its reactivity and selectivity are intrinsically linked to its unique molecular structure and the nature of the nitrogen-iodine bond. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, drawing upon crystallographic, spectroscopic, and computational data. Detailed experimental protocols for its synthesis and characterization are provided, alongside visualizations of its synthesis workflow and reaction mechanism to facilitate a deeper understanding for researchers in organic chemistry and drug development.
Molecular Structure and Bonding
The structural framework of this compound is characterized by a benzisothiazole dioxide moiety with an iodine atom covalently bonded to the nitrogen atom of the five-membered ring. This arrangement results in a polarized N-I bond, rendering the iodine atom electrophilic and thus a potent halogen bond donor.
Crystallographic Analysis
To date, a crystal structure of pure this compound has not been reported in the crystallographic literature. However, the molecular structure has been elucidated through the X-ray crystallographic analysis of a 1:1 co-crystal with pyridine (B92270) (NISac·py).[2] In this co-crystal, the this compound molecule engages in a strong halogen bond with the nitrogen atom of the pyridine molecule. The key structural parameters of the this compound molecule within this co-crystal provide the most accurate available insight into its solid-state geometry.
The bond lengths, bond angles, and selected dihedral angles for the this compound molecule, as determined from the crystallographic data of the NISac·py co-crystal, are summarized in the tables below.
Table 1: Selected Bond Lengths in this compound
| Bond | Length (Å) |
| N1-I1 | 2.138 |
| S1-O1 | 1.425 |
| S1-O2 | 1.428 |
| S1-N1 | 1.685 |
| S1-C1 | 1.765 |
| C7-O3 | 1.211 |
| C7-N1 | 1.393 |
| C1-C2 | 1.391 |
| C1-C6 | 1.385 |
| C2-C3 | 1.381 |
| C3-C4 | 1.383 |
| C4-C5 | 1.381 |
| C5-C6 | 1.388 |
| C6-C7 | 1.481 |
Table 2: Selected Bond Angles in this compound
| Atoms | Angle (°) |
| O1-S1-O2 | 120.1 |
| O1-S1-N1 | 109.1 |
| O2-S1-N1 | 108.9 |
| O1-S1-C1 | 109.5 |
| O2-S1-C1 | 109.3 |
| N1-S1-C1 | 98.1 |
| I1-N1-S1 | 120.3 |
| I1-N1-C7 | 124.9 |
| S1-N1-C7 | 114.8 |
| O3-C7-N1 | 124.1 |
| O3-C7-C6 | 128.9 |
| N1-C7-C6 | 107.0 |
| C2-C1-S1 | 129.8 |
| C6-C1-S1 | 110.1 |
| C1-C6-C7 | 110.1 |
Table 3: Selected Dihedral Angles in this compound
| Atoms | Angle (°) |
| C7-N1-S1-C1 | -4.3 |
| I1-N1-S1-O1 | -60.8 |
| I1-N1-C7-O3 | 178.9 |
| S1-N1-C7-C6 | 3.9 |
| S1-C1-C6-C7 | 0.3 |
Note: The structural data has been derived from the CIF file of the this compound-pyridine co-crystal (COD ID: 7051743). The atom numbering may differ from other publications.
Spectroscopic Characterization
Spectroscopic techniques provide further insight into the bonding and functional groups present in this compound.
Table 4: Spectroscopic Data for this compound
| Technique | Solvent/Method | Key Peaks/Shifts |
| ¹H NMR | (CD₃)₂CO, 300 MHz | δ 7.9-8.15 (m, 4H, Ar-H)[1] |
| ¹³C NMR | (CD₃)₂CO, 75 MHz | δ 122.2, 126.0, 128.4, 135.2, 135.6, 140.3, 162.5[1] |
| IR | Nujol Mull | 3524, 3384 (broad, O-H of water), 1701 (C=O) cm⁻¹[1] |
| Mass Spec. | FAB | m/z 310 (M+H)⁺[1] |
| EI | m/z 183 (M-I)⁺[1] |
The ¹H and ¹³C NMR spectra confirm the presence of the aromatic saccharin backbone. The downfield shift of the aromatic protons is consistent with the electron-withdrawing nature of the sulfonyl and carbonyl groups. The IR spectrum shows a strong carbonyl stretch at 1701 cm⁻¹. The broad peaks at 3524 and 3384 cm⁻¹ are attributed to the water of hydration, as this compound is often isolated as a monohydrate.[1]
Experimental Protocols
Synthesis of this compound
Materials:
-
Silver nitrate (B79036) (AgNO₃)
-
Sodium salt of saccharin
-
Iodine (I₂)
-
Deionized water
Procedure: [1]
-
Preparation of Silver Saccharinate: A solution of silver nitrate (8.50 g, 50 mmol) in 50 mL of deionized water is heated to approximately 80 °C. To this, a solution of sodium saccharin (10.5 g, 51 mmol) in 50 mL of deionized water is added dropwise with continuous stirring. The resulting white precipitate of silver saccharinate is collected by filtration, washed sequentially with water and acetone, and then air-dried.
-
Synthesis of this compound: The dry silver saccharinate (5.80 g, 20 mmol) and iodine (5.21 g, 20.5 mmol) are stirred in 50 mL of acetone at room temperature in the dark. The reaction is allowed to proceed for 5 hours.
-
Work-up and Purification: The precipitated silver iodide (AgI) is removed by filtration. The filtrate is then concentrated under reduced pressure to yield the crude this compound. The crude product can be recrystallized from a THF-hexane mixture to obtain pale yellow crystals.
X-ray Crystallography of this compound-Pyridine Co-crystal
Crystal Growth:
-
A 1:1 stoichiometric co-crystal of this compound and pyridine is prepared by slow evaporation from an ethyl acetate (B1210297) solution.[2]
Data Collection: [2]
-
A suitable single crystal is mounted on a goniometer head.
-
X-ray diffraction data are collected at a specific temperature (e.g., 100 K or 298 K) using a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å).
-
Data integration and reduction are performed using appropriate software (e.g., SAINT).
-
An absorption correction is applied based on the crystal shape and face indexing.
Structure Solution and Refinement: [2]
-
The crystal structure is solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F² using software such as SHELXL.
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are placed at calculated positions and refined using a riding model.
NMR Spectroscopy
Instrumentation:
-
A 300 MHz NMR spectrometer (e.g., Varian MERCURY plus-300).[3]
¹H NMR Spectroscopy: [4]
-
Sample Preparation: A small amount of this compound is dissolved in deuterated acetone ((CD₃)₂CO).
-
Acquisition: A standard ¹H NMR spectrum is acquired. The residual solvent peak is used as an internal standard.
¹³C NMR Spectroscopy: [1]
-
Sample Preparation: A sample is prepared as for ¹H NMR.
-
Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflection (ATR) accessory (e.g., PerkinElmer UATR Two) or capabilities for preparing Nujol mulls.[3]
Procedure (Nujol Mull): [1]
-
A small amount of the solid this compound is ground with a few drops of Nujol (mineral oil) to create a fine paste.
-
The mull is then pressed between two salt plates (e.g., KBr or NaCl).
-
The IR spectrum is recorded over a suitable range (e.g., 4000-400 cm⁻¹).
Visualizations
Synthesis Workflow of this compound
References
The Enhanced Electrophilicity of Iodine in N-Iodosaccharin: A Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Iodosaccharin (NISac) has emerged as a superior electrophilic iodinating agent, demonstrating significantly enhanced reactivity compared to commonly used reagents such as N-Iodosuccinimide (NIS). This heightened electrophilicity, stemming from the unique electronic properties of the saccharin (B28170) moiety, allows for rapid and efficient iodination of a wide range of organic substrates under mild conditions. This technical guide provides an in-depth analysis of the electrophilicity of the iodine atom in this compound, supported by comparative quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in complex synthetic challenges, particularly within drug development and materials science.
The Core Principle: Electronic Origins of Enhanced Electrophilicity
The reactivity of N-halo reagents is fundamentally dictated by the polarization of the nitrogen-halogen bond, which renders the halogen atom electrophilic (I⁺). The efficacy of the reagent is critically dependent on the ability of the nitrogen-containing leaving group to stabilize the negative charge that develops during the nucleophilic attack on the iodine atom.
In this compound, the saccharin framework possesses a highly electronegative sulfonyl group (SO₂) in addition to a carbonyl group. This dual electron-withdrawing nature makes the saccharin anion an exceptionally stable leaving group. A simple comparison of the acidity of the parent imides provides a clear indication of this stability: saccharin has a pKa of approximately 1.30, while succinimide (B58015) has a pKa of 9.62.[1] The significantly lower pKa of saccharin indicates that its conjugate base is much more stable. This enhanced stability of the saccharinate anion facilitates the heterolytic cleavage of the N-I bond, making the iodine atom in NISac substantially more electron-deficient and, therefore, more susceptible to nucleophilic attack than the iodine in NIS.
This principle is visually represented in the logical relationship diagram below.
Caption: Factors contributing to the high electrophilicity of this compound.
Quantitative Data Presentation: A Comparative Analysis
The superior electrophilicity of this compound is not merely theoretical; it is substantiated by significant differences in reaction kinetics and yields compared to other iodinating agents. The following tables summarize key quantitative data, offering a clear comparison for reagent selection.
Table 1: Comparative Reaction Kinetics of Cyclohexene Iodination
| Reagent | Substrate | Solvent System | Relative Reaction Rate | Reference |
| This compound (NISac) | Cyclohexene | Aqueous Acetonitrile | ~500x faster | [2] |
| N-Iodosuccinimide (NIS) | Cyclohexene | Aqueous Acetonitrile | 1 (baseline) | [2] |
Table 2: Iodination of Activated Aromatic Compounds with this compound
| Substrate | Product | Reaction Time | Yield (%) | Reference |
| Acetanilide | 4-Iodoacetanilide | 6 h | 98 | [2] |
| Anisole | 4-Iodoanisole | 1 h | 95 | [2] |
| Phenol | 2,4-Diiodophenol | 1 h | 96 | [2] |
| 2-(2-amino-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | 4-iodo-2-(2-amino-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | 24 h | 94 | [2][3] |
Table 3: Iodo-functionalization of Alkenes with this compound
| Substrate | Solvent / Nucleophile | Product | Reaction Time | Yield (%) | Reference |
| Cyclohexene | CH₃CN / H₂O | trans-2-Iodocyclohexanol | 5 min | 98 | [2] |
| 1-Octene | CH₃CN / H₂O | 1-Iodo-2-octanol | 10 min | 95 | [2] |
| Styrene | CH₃OH | 1-Iodo-2-methoxy-1-phenylethane | 10 min | 97 | [2] |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and its application in a representative electrophilic iodination reaction.
Synthesis of this compound (NISac)
This protocol is adapted from the procedure reported by Dolenc, D. (2000).[2]
Step 1: Preparation of Silver Saccharinate
-
Dissolve 8.50 g (50 mmol) of silver nitrate (B79036) in 50 mL of deionized water in a 250 mL flask.
-
Heat the solution to approximately 80 °C.
-
In a separate flask, dissolve 10.5 g (51 mmol) of sodium saccharin in 50 mL of deionized water.
-
Add the sodium saccharin solution dropwise to the hot silver nitrate solution with constant stirring.
-
A white precipitate of silver saccharinate will form immediately.
-
Filter the white precipitate using a Büchner funnel, wash thoroughly with deionized water, followed by acetone (B3395972).
-
Dry the resulting fine white crystals in a vacuum oven to yield silver saccharinate (approximately 14.3 g, 99% yield).
Step 2: Iodination of Silver Saccharinate
-
In a 100 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), place 5.80 g (20 mmol) of dry silver saccharinate.
-
Add 5.21 g (20.5 mmol) of iodine.
-
Add 50 mL of acetone and stir the suspension at room temperature.
-
Continue stirring in the dark for 5 hours.
-
The precipitated silver iodide (AgI) is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound product.
-
The crude product (a crystalline solid, often a monohydrate) is typically of sufficient purity (98-99% by iodometric titration) for subsequent reactions.
Caption: Experimental workflow for the synthesis of this compound.
General Protocol for the Iodination of an Activated Aromatic Compound (e.g., Acetanilide)
-
In a 25 mL round-bottom flask, dissolve 1 mmol of the aromatic substrate (e.g., 135 mg of acetanilide) in 2 mL of acetonitrile.
-
Add 1.05 mmol of this compound (approximately 340 mg, assuming monohydrate) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion (e.g., 6 hours for acetanilide), dilute the reaction mixture with 20 mL of diethyl ether.
-
Wash the organic layer with an aqueous solution of NaHCO₃ and Na₂SO₃ to remove the saccharin byproduct and any excess NISac.
-
Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Mechanistic Insights: Visualizing the Reaction Pathway
The high electrophilicity of the iodine in this compound facilitates a rapid reaction with nucleophilic π-systems, such as those in alkenes. The reaction is believed to proceed through a three-membered ring intermediate, known as an iodonium (B1229267) ion.
Caption: Proposed mechanism for the iodination of an alkene with this compound.
The reaction initiates with the nucleophilic attack of the alkene's π-bond on the electrophilic iodine atom of NISac. This leads to the formation of a cyclic iodonium ion intermediate, with the concomitant release of the stable saccharinate anion. In a subsequent step, a nucleophile (which can be the solvent or another added nucleophile) attacks one of the carbons of the iodonium ion ring, typically from the face opposite to the ring (anti-addition), leading to the final di-functionalized product.
Conclusion
This compound stands out as a highly potent and versatile electrophilic iodinating agent. Its enhanced reactivity, which is a direct consequence of the electronic stabilization provided by the saccharin backbone, translates into faster reactions and higher yields under milder conditions compared to traditional reagents. The quantitative data and detailed protocols provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the synthetic potential of this compound for the efficient construction of complex iodinated molecules.
References
The Evolving Legacy of N-Haloimide Reagents: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-haloimide reagents, a cornerstone of modern organic synthesis, have undergone a remarkable evolution since their initial discovery. From their humble beginnings as simple halogenating agents, these versatile compounds have emerged as indispensable tools for a wide array of chemical transformations. This in-depth technical guide provides a comprehensive overview of the historical development of N-haloimide reagents, focusing on N-Chlorosuccinimide (B42832) (NCS), N-Bromosuccinimide (NBS), and N-Iodosuccinimide (NIS). It delves into their synthesis, comparative reactivity, and diverse applications, supported by detailed experimental protocols and mechanistic insights. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding and broader application of these powerful synthetic reagents.
A Historical Journey: The Dawn of N-Haloimide Chemistry
The story of N-haloimide reagents begins in the late 19th century with the first synthesis of N-chlorosuccinimide (NCS) in 1886 through the chlorination of succinimide (B58015).[1] However, it was the pioneering work of Karl Ziegler and Alfred Wohl in the early 20th century that truly unlocked the synthetic potential of this class of compounds.
Key Milestones:
-
1919: Alfred Wohl's investigation into the reaction of 2,3-dimethyl-2-butene (B165504) with N-bromoacetamide laid the groundwork for understanding allylic bromination.
-
1942: Karl Ziegler's extensive research on the use of N-bromosuccinimide (NBS) for the allylic bromination of olefins, now famously known as the Wohl-Ziegler reaction , marked a pivotal moment in organic synthesis.[2] This discovery provided a selective and efficient method for introducing a bromine atom at the position adjacent to a double bond.
-
Mid-20th Century: Following the success of NBS, N-iodosuccinimide (NIS) was developed, expanding the repertoire of N-haloimide reagents and enabling a wider range of halogenation reactions. The first synthesis of NIS is attributed to the early 20th century, with refined preparation methods developed over the decades.[3]
Initially valued for their ability to deliver a halogen atom in a more controlled manner than elemental halogens, the applications of N-haloimides have since expanded dramatically. They are now recognized as versatile reagents capable of participating in oxidations, rearrangements, and the formation of various carbon-heteroatom bonds.
The Core Reagents: A Comparative Overview
The three most prominent N-haloimide reagents—NCS, NBS, and NIS—share a common structural motif but exhibit distinct reactivities, primarily governed by the nature of the nitrogen-halogen bond.
| Property | N-Chlorosuccinimide (NCS) | N-Bromosuccinimide (NBS) | N-Iodosuccinimide (NIS) |
| Appearance | White crystalline solid | White crystalline solid | White to off-white crystalline powder |
| Molecular Weight | 133.53 g/mol | 177.98 g/mol | 224.98 g/mol |
| Melting Point | 148-150 °C | 175-178 °C | 202-206 °C (decomposes) |
| Reactivity Trend | Least Reactive | Moderately Reactive | Most Reactive |
The general reactivity trend of NIS > NBS > NCS can be attributed to the decreasing strength and increasing polarizability of the N-X bond as one moves down the halogen group.[4] The longer and weaker N-I bond in NIS makes it the most potent source of an electrophilic iodine atom.[4]
Synthesis of N-Haloimide Reagents: Detailed Experimental Protocols
The reliable synthesis of high-purity N-haloimide reagents is crucial for their successful application in organic chemistry. Below are detailed protocols for the laboratory preparation of NCS, NBS, and NIS.
Synthesis of N-Chlorosuccinimide (NCS)
Method 1: From Succinimide and Sodium Hypochlorite (B82951)
This method involves the direct chlorination of succinimide using sodium hypochlorite in an acidic medium.
Procedure: [5]
-
Preparation of Succinimide Solution: Dissolve succinic acid in aqueous ammonia (B1221849) to form ammonium (B1175870) succinate (B1194679).
-
Dehydration: Heat the ammonium succinate solution to 275-290 °C to dehydrate it and form solid succinimide.
-
Dissolution: Dissolve the obtained succinimide in an aqueous solution of glacial acetic acid.
-
Chlorination: Cool the solution to below 0 °C and add sodium hypochlorite solution dropwise with stirring over a period of 0.5-1.5 hours.
-
Isolation: Filter the resulting mixture and wash the solid with water until neutral to obtain the N-chlorosuccinimide product.
Method 2: From Succinimide and Chlorine Gas
This method is suitable for larger-scale preparations.
Procedure: [6]
-
Reaction Setup: Prepare a 10-15 wt% aqueous solution of succinimide in a reaction vessel equipped with a stirrer and a gas inlet.
-
Chlorination: While stirring, bubble chlorine gas through the solution at a rate of 0.24-0.4 mol/hr per mole of succinimide. Maintain the reaction temperature between 15-25 °C.
-
Reaction Time: Continue the reaction for 3-5 hours.
-
Isolation: The N-chlorosuccinimide product will precipitate out of the solution and can be collected by filtration.
Synthesis of N-Bromosuccinimide (NBS)
The most common laboratory preparation of NBS involves the bromination of succinimide in an alkaline medium.
-
Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, dissolve 1.62 mol of succinimide in a mixture of 1.60 mol of NaOH, 300 g of crushed ice, and 400 mL of water.
-
Bromination: While stirring vigorously, add 1.65 mol of bromine at once.
-
Reaction Time: Continue stirring for an additional two minutes.
-
Isolation: The precipitated N-bromosuccinimide is collected by filtration and washed with ice-cold water.
-
Drying: Dry the product in a desiccator. The yield is typically between 75-81%.
Synthesis of N-Iodosuccinimide (NIS)
Method 1: From N-Silver Succinimide and Iodine
This is a classical and reliable method for preparing high-purity NIS.
-
Preparation of N-Silver Succinimide: React succinimide with silver oxide in boiling water to form N-silver succinimide, which crystallizes upon cooling.
-
Reaction Setup: In a light-protected vessel, dissolve 20 g of iodine in 90 mL of dried dioxane.
-
Iodination: Add 18 g of dried N-silver succinimide to the iodine solution and shake vigorously for several minutes, with occasional shaking over one hour.
-
Heating and Filtration: Warm the mixture in a 50 °C water bath for 5 minutes and then filter the hot mixture to remove the silver iodide precipitate.
-
Crystallization: Add 200 mL of carbon tetrachloride to the filtrate and chill to -8 to -20 °C overnight to crystallize the N-iodosuccinimide.
-
Isolation: Collect the colorless crystals by filtration with minimal exposure to light, wash with carbon tetrachloride, and dry under vacuum.
Method 2: From N-Chlorosuccinimide and Sodium Iodide
This modern approach avoids the use of expensive silver salts.
-
Reaction Setup: In a round-bottomed flask, dissolve 10 mmol of N-chlorosuccinimide and 10 mmol of sodium iodide individually in 25 mL of acetone.
-
Reaction: Mix the two solutions and stir for 15 minutes. A precipitate of sodium chloride will form.
-
Filtration and Concentration: Filter the mixture to remove the sodium chloride and concentrate the filtrate under reduced pressure.
-
Purification: Wash the crude solid product with diethyl ether to remove any residual iodine, yielding a bright yellow powder of N-iodosuccinimide with a typical yield of around 94%.
Reaction Mechanisms and Applications: A Deeper Dive
The utility of N-haloimide reagents extends far beyond simple halogenation. Their ability to participate in a variety of reaction mechanisms makes them powerful tools in the synthetic chemist's arsenal.
Radical Halogenation: The Wohl-Ziegler Reaction
The Wohl-Ziegler reaction is a cornerstone of allylic and benzylic bromination, proceeding via a free-radical chain mechanism. The key to its selectivity is the maintenance of a low concentration of bromine in the reaction mixture, which is achieved by the in-situ generation of Br₂ from the reaction of NBS with HBr formed during the propagation step.[11][12]
Caption: The radical chain mechanism of the Wohl-Ziegler reaction.
Electrophilic Halogenation
N-haloimides are excellent sources of electrophilic halogens ("X⁺"), particularly when activated by a Brønsted or Lewis acid. This allows for the halogenation of a wide range of nucleophiles, including aromatic compounds, alkenes, and alkynes.
Caption: General mechanism of electrophilic halogenation using N-haloimides.
Halolactonization
N-haloimides are effective reagents for halolactonization, an intramolecular cyclization of unsaturated carboxylic acids or alcohols to form halogenated lactones or cyclic ethers. The reaction is believed to proceed through the formation of a halonium ion intermediate.[2][13]
Caption: Simplified mechanism of halolactonization.
Hofmann Rearrangement
NBS, in the presence of a strong base, can be used as an alternative to bromine in the Hofmann rearrangement of primary amides to primary amines with one fewer carbon atom. The reaction proceeds through an isocyanate intermediate.[14][15][16]
Caption: Key steps in the Hofmann rearrangement using NBS.
Quantitative Data on Reactivity
The choice of N-haloimide reagent is often dictated by the desired reactivity and selectivity for a particular transformation. The following table provides a summary of comparative data for the α-halogenation of ketones.
| Substrate | Reagent | Conditions | Time | Yield (%) | Reference |
| Ethyl Acetoacetate | NCS | DMSO, rt | 10 min | 95 | [17][18] |
| Ethyl Acetoacetate | NBS | DMSO, rt | 5 min | 98 | [17][18] |
| Ethyl Acetoacetate | NIS | DMSO, rt | 15 min | 72 | [17][18] |
| Cyclohexanone | NCS | DMSO, rt | 30 min | 92 | [17][18] |
| Cyclohexanone | NBS | DMSO, rt | 10 min | 96 | [17][18] |
| Cyclohexanone | NIS | DMSO, rt | 45 min | 75 | [17][18] |
These data illustrate the general reactivity trend, with NBS often providing the highest yields in the shortest reaction times for α-bromination.
Conclusion and Future Outlook
The historical development of N-haloimide reagents is a testament to the continuous evolution of organic synthesis. From their initial application in specific halogenation reactions, they have become multifaceted tools employed in a vast range of complex molecular constructions. Their ease of handling, commercial availability, and predictable reactivity make them indispensable in both academic and industrial research, particularly in the fields of medicinal chemistry and drug development.
Future research in this area is likely to focus on the development of new N-haloimide-based reagents with enhanced selectivity and reactivity, as well as their application in novel catalytic systems and green chemical processes. The continued exploration of the rich chemistry of N-haloimides promises to unlock even more efficient and elegant solutions to synthetic challenges, further solidifying their legacy as essential reagents in the chemist's toolkit.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A dynamic picture of the halolactonization reaction through a combination of ab initio metadynamics and experimental investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101712644A - Method for preparing N-chlorosuccinimide - Google Patents [patents.google.com]
- 6. JPH09227515A - Production of n-chlorosuccinimide - Google Patents [patents.google.com]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. N-Bromosuccinimide synthesis - chemicalbook [chemicalbook.com]
- 9. N-Iodosuccinimide: Synthesis and applications_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. orgosolver.com [orgosolver.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Phase-vanishing halolactonization of neat substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 16. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
Preparation of N-Iodosaccharin from Saccharin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Iodosaccharin (NISac), a potent electrophilic iodinating agent, from saccharin (B28170). This compound has emerged as a valuable reagent in organic synthesis due to its mild and efficient iodination capabilities for a variety of organic molecules, including activated aromatics and alkenes.[1][2] It also serves as a powerful activator for thioglycosides.[3][4] This document outlines the prevalent synthetic methodology, detailed experimental protocols, and key quantitative data to facilitate its preparation and application in research and development.
Synthetic Strategy: The Classical Approach
The most widely adopted method for the preparation of this compound follows a classical two-step procedure for N-haloamides.[1][5] This strategy involves:
-
Formation of a Silver Salt of Saccharin: Saccharin, or its sodium salt, is reacted with a silver salt, typically silver nitrate (B79036), to precipitate the silver salt of saccharin.
-
Iodination of the Silver Salt: The isolated and dried silver salt of saccharin is then treated with molecular iodine to yield this compound.
This approach is known for its high efficiency and the production of a relatively pure product.[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound.
2.1. Preparation of Silver Salt of Saccharin
This procedure outlines the synthesis of the silver saccharinate intermediate.
-
Reagents and Materials:
-
Silver nitrate (AgNO₃)
-
Sodium salt of saccharin
-
Deionized water
-
Stirring apparatus
-
Heating mantle or water bath
-
Filtration apparatus (e.g., Büchner funnel)
-
-
Procedure:
-
Dissolve 8.50 g (50 mmol) of silver nitrate in 50 mL of deionized water and heat the solution to approximately 80 °C.[1]
-
In a separate beaker, prepare a solution of 10.5 g (51 mmol) of the sodium salt of saccharin in 50 mL of deionized water.[1]
-
With continuous stirring, add the sodium saccharin solution dropwise to the heated silver nitrate solution.[1]
-
A white precipitate of the silver salt of saccharin will form immediately.[1]
-
After the addition is complete, allow the mixture to cool to room temperature.
-
Collect the white precipitate by filtration.
-
Wash the precipitate sequentially with deionized water and then with acetone.[1]
-
Dry the collected silver salt of saccharin in air. This procedure typically yields a high purity product.[1]
-
2.2. Synthesis of this compound
This section details the conversion of the silver salt of saccharin to this compound.
-
Reagents and Materials:
-
Dry silver salt of saccharin (from step 2.1)
-
Iodine (I₂)
-
Acetone
-
Stirring apparatus
-
Apparatus protected from light (e.g., flask wrapped in aluminum foil)
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
In a flask protected from light, suspend 5.80 g (20 mmol) of the dry silver salt of saccharin in 50 mL of acetone.[1]
-
Add 5.21 g (20.5 mmol) of iodine to the suspension.[1]
-
Stir the mixture at room temperature in the dark for 5 hours.[1]
-
During the reaction, a precipitate of silver iodide (AgI) will form.
-
After the reaction is complete, filter off the precipitated silver iodide.[1]
-
Evaporate the filtrate under reduced pressure to obtain the crude this compound.[1] The crude product is often of sufficient purity (98-99%) for many applications.[1]
-
2.3. Purification of this compound
For applications requiring higher purity, the following purification procedure can be employed.
-
Reagents and Materials:
-
Crude this compound
-
Tetrahydrofuran (THF)
-
Pentane
-
Filtration apparatus
-
High vacuum line
-
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of THF.[3]
-
Induce precipitation by the addition of pentane.[3]
-
Collect the resulting white precipitate by filtration.[3]
-
Dry the purified product under high vacuum in the dark.[3] The purified this compound should be stored in a freezer and protected from light to ensure its stability.[3][4]
-
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound.
Table 1: Reaction Conditions and Yields for the Synthesis of this compound
| Step | Reactants | Solvent | Temperature | Time | Yield |
| 1. Silver Salt Formation | Silver Nitrate, Sodium Saccharin | Water | 80 °C | - | ~99%[1] |
| 2. This compound Synthesis | Silver Saccharinate, Iodine | Acetone | Room Temp. | 5 hours | ~96% (crude)[1] |
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄INO₃S | [4][6] |
| Molecular Weight | 309.08 g/mol | [4][6] |
| Appearance | Pale yellow crystals (monohydrate), White powder (anhydrous) | [4] |
| Melting Point | 206-208 °C | [4][7] |
| pKa of Saccharin | 1.30 | [3][4] |
| Solubility | Soluble in acetone and acetonitrile; Insoluble in water | [1][4] |
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the preparation of this compound from saccharin.
Caption: Experimental workflow for this compound synthesis.
This guide provides a detailed and practical framework for the synthesis of this compound. By following the outlined protocols and considering the provided data, researchers can reliably prepare this versatile iodinating agent for their synthetic needs.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Artificial sugar saccharin and its derivatives: role as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. This compound [drugfuture.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 86340-94-5 [amp.chemicalbook.com]
An In-depth Technical Guide to the Thermochemical Properties of N-Iodosaccharin
For Researchers, Scientists, and Drug Development Professionals
Abstract: N-Iodosaccharin (NISac) is a significant reagent in organic synthesis, valued for its role as an electrophilic iodinating agent.[1][2] Despite its widespread use, a comprehensive public compilation of its thermochemical data is conspicuously absent from the literature. This technical guide addresses this knowledge gap by outlining the necessary experimental and computational methodologies for determining the key thermochemical properties of this compound. While experimentally determined quantitative data is not currently available in published literature, this document provides a framework for its acquisition and theoretical prediction. Detailed protocols for bomb calorimetry and thermogravimetric analysis are presented, alongside a complete computational workflow using Density Functional Theory (DFT). The synthesis of this compound is also described. This guide is intended to be a foundational resource for researchers seeking to investigate and utilize the energetic characteristics of this important compound.
Introduction
This compound, with the chemical formula C₇H₄INO₃S, is a stable, crystalline solid that serves as a mild and efficient iodinating reagent for a variety of organic compounds, including alkenes and activated aromatics.[1] Its utility in organic synthesis stems from the electrophilic nature of the iodine atom bound to the saccharin (B28170) nitrogen, facilitating iodination reactions under gentle conditions.[1][2] Understanding the thermochemical properties of this compound, such as its enthalpy of formation, combustion, and sublimation, is crucial for process safety, reaction optimization, and computational modeling in drug development and materials science.
Currently, there is a notable lack of published experimental data regarding these fundamental thermochemical parameters. This guide provides a comprehensive overview of the established methodologies that can be employed to determine these values.
Synthesis of this compound
This compound can be synthesized through the reaction of the silver salt of saccharin with iodine.[1]
Experimental Protocol:
-
Preparation of Silver Saccharin: An aqueous solution of silver nitrate (B79036) is heated, and an aqueous solution of sodium saccharin is added dropwise with stirring. The resulting white precipitate of silver saccharin is filtered, washed with water and acetone (B3395972), and dried.[1]
-
Formation of this compound: The dried silver saccharin is stirred with iodine in acetone at room temperature in the dark. The precipitated silver iodide is filtered off, and the filtrate is evaporated under reduced pressure to yield the crude this compound.[1]
-
Purification: The crude product can be recrystallized from a tetrahydrofuran-hexane mixture to obtain pale yellow crystals.[1] It is often isolated as a monohydrate.[1]
Quantitative Thermochemical Data
As of the date of this publication, specific experimental values for the enthalpy of formation, combustion, and sublimation of this compound have not been reported in the peer-reviewed literature. The following tables are provided as a template for the presentation of such data once it has been determined through the methodologies outlined in this guide.
Table 1: Standard Molar Enthalpy of Formation of this compound
| Parameter | Symbol | Value (kJ/mol) | Method |
| Standard Molar Enthalpy of Formation (Solid) | ΔfH°(s) | To be determined | Indirectly from Bomb Calorimetry |
| Standard Molar Enthalpy of Formation (Gas) | ΔfH°(g) | To be determined | From ΔfH°(s) and ΔsubH° |
Table 2: Enthalpy of Combustion of this compound
| Parameter | Symbol | Value (kJ/mol) | Method |
| Standard Molar Enthalpy of Combustion | ΔcH° | To be determined | Bomb Calorimetry |
Table 3: Enthalpy of Sublimation of this compound
| Parameter | Symbol | Value (kJ/mol) | Method |
| Standard Molar Enthalpy of Sublimation | ΔsubH° | To be determined | Thermogravimetric Analysis / Knudsen Effusion |
Experimental Protocols for Thermochemical Analysis
The following sections detail the standard experimental procedures for determining the key thermochemical properties of this compound.
Determination of the Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion can be determined using a bomb calorimeter. This value is essential for subsequently calculating the standard enthalpy of formation.
Methodology:
-
Sample Preparation: A precisely weighed pellet of this compound is placed in the crucible of the calorimeter bomb. A known length of ignition wire is placed in contact with the sample.
-
Bomb Assembly: A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is placed in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
Combustion: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water in the calorimeter is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of this compound is calculated from the observed temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of ignition and the formation of any side products, such as nitric and sulfuric acids. The standard enthalpy of combustion is then calculated from the heat released and the molar mass of this compound.
Caption: Workflow for determining the enthalpy of combustion and formation.
Determination of the Enthalpy of Sublimation via Thermogravimetric Analysis (TGA)
The enthalpy of sublimation, the energy required for a substance to transition from a solid to a gaseous state, can be determined using thermogravimetric analysis.[3]
Methodology:
-
Instrument Setup: A thermogravimetric analyzer is calibrated for temperature and mass.
-
Sample Preparation: A small, accurately weighed amount of this compound is placed in the TGA sample pan.
-
Isothermal Analysis: The sample is heated to a series of isothermal temperatures below its melting point under a constant flow of inert gas. At each temperature, the rate of mass loss due to sublimation is measured.
-
Data Analysis: The rates of mass loss are used to determine the vapor pressure of this compound at each temperature using the Langmuir equation. The enthalpy of sublimation is then calculated from the slope of a plot of the natural logarithm of the vapor pressure (or the rate of mass loss) versus the inverse of the absolute temperature, according to the Clausius-Clapeyron equation.[3]
Computational Protocol for Thermochemical Prediction
In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties.[4] Density Functional Theory (DFT) is a widely used method for such calculations.
Computational Workflow:
-
Structure Optimization: The 3D structure of the this compound molecule is optimized using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311+G(d,p) for main group elements and a basis set with effective core potentials for iodine).
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation (ΔfH°(g)) can be calculated using an isodesmic or atomization reaction scheme. The atomization energy is calculated as the difference between the sum of the energies of the constituent atoms and the energy of the optimized molecule. The experimental enthalpies of formation of the atoms are then used to calculate the ΔfH°(g) of the molecule.
-
Enthalpy of Sublimation Estimation: The enthalpy of sublimation (ΔsubH°) can be estimated by calculating the intermolecular interaction energies in the crystal lattice. This requires knowledge of the crystal structure of this compound.[5][6] The lattice energy can be calculated, and from this, the enthalpy of sublimation can be estimated.
-
Solid-State Enthalpy of Formation: The solid-state enthalpy of formation (ΔfH°(s)) is obtained by subtracting the calculated enthalpy of sublimation from the calculated gas-phase enthalpy of formation (ΔfH°(s) = ΔfH°(g) - ΔsubH°).
Caption: Workflow for predicting thermochemical properties using DFT.
Conclusion
This technical guide provides a comprehensive framework for the determination and prediction of the thermochemical properties of this compound. While experimental data is currently lacking, the detailed experimental and computational protocols outlined herein offer a clear path for researchers to obtain these crucial values. The availability of such data will be invaluable for the safe and efficient application of this compound in synthetic chemistry and for its inclusion in thermodynamic databases and computational models for drug discovery and development. It is anticipated that this guide will stimulate further research into the fundamental energetic properties of this important iodinating reagent.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. This compound | 86340-94-5 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. researchgate.net [researchgate.net]
quantum chemical calculations for N-Iodosaccharin
An In-Depth Technical Guide to Quantum Chemical Calculations for N-Iodosaccharin
Introduction
This compound is a halogenated derivative of saccharin (B28170), a well-known heterocyclic compound. As part of the N-haloimide class of reagents, this compound holds significant potential as a versatile tool in organic synthesis, particularly as a source of an electrophilic iodine atom for iodination reactions.[1] Its reactivity, stability, and interaction with other molecules are governed by its underlying electronic structure.
Quantum chemical calculations offer a powerful, non-invasive lens through which to investigate these properties at the molecular level. By employing computational models, researchers can predict molecular geometries, vibrational frequencies, electronic properties, and reaction pathways, providing insights that complement and guide experimental work.[2] This is particularly valuable in drug development and process chemistry, where a detailed understanding of reaction mechanisms and molecular interactions can accelerate discovery and optimization.
While specific computational studies focused exclusively on this compound are not extensively documented, a robust framework for its theoretical investigation can be constructed from established methodologies applied to saccharin derivatives, N-halosuccinimides, and other halogenated organic compounds.[1][3][4][5][6] This guide provides a comprehensive protocol for conducting such calculations, presenting data in a structured format and visualizing key workflows and reaction pathways.
Core Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as the most widely used quantum chemical method for molecules of this size due to its excellent balance of computational cost and accuracy.[3] The core principle of DFT is that the energy of a molecule can be determined from its electron density. The choice of two key components is critical for the reliability of DFT calculations:
-
Exchange-Correlation Functional: This is an approximate term that accounts for the complex quantum mechanical interactions between electrons. For systems like this compound, hybrid functionals are often a suitable choice.
-
B3LYP: A popular and well-benchmarked hybrid functional, often used as a starting point for organic molecules.[4][7]
-
MPW1K: This functional is often recommended for modeling kinetics and transition states.[1]
-
M06-2X: A meta-hybrid GGA functional that often performs well for non-covalent interactions and thermochemistry.
-
-
Basis Set: This is a set of mathematical functions used to construct the molecular orbitals.
-
Pople-style basis sets (e.g., 6-311+G(d,p)): These are widely used and offer a good balance of flexibility and cost. The "+" indicates the addition of diffuse functions, important for describing anions and weak interactions, while "(d,p)" denotes polarization functions, which are crucial for accurately describing bonding.
-
Effective Core Potentials (ECPs): For heavy elements like iodine, it is computationally efficient to use an ECP (such as the LANL2DZ or def2-SVP series) to replace the core electrons, which do not significantly participate in chemical bonding. This reduces the computational cost while maintaining accuracy for valence electron properties.
-
Computational Protocol
A systematic approach is essential for obtaining reliable and reproducible results. The following protocol outlines the key steps for a comprehensive computational study of this compound.
Step 1: Molecular Geometry Preparation
The initial step involves constructing a three-dimensional model of the this compound molecule. This can be done using any standard molecular building software (e.g., Avogadro, GaussView, ChemDraw). The initial structure does not need to be perfect, as it will be refined in the next step.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the lowest-energy arrangement of atoms, which corresponds to the most stable structure of the molecule. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Typical Keywords: Opt (for optimization), a chosen DFT functional and basis set (e.g., B3LYP/6-311G(d,p) for light atoms and an ECP for iodine), and potentially a solvent model like PCM (SCRF=(PCM, Solvent=Acetonitrile)).
Step 3: Vibrational Frequency Analysis
Once the geometry is optimized, a frequency calculation should be performed at the same level of theory. This serves two purposes:
-
Confirmation of Minimum: A true energy minimum will have no imaginary frequencies. The presence of one imaginary frequency indicates a transition state structure.
-
Thermochemical Data: The calculation provides thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy. It also allows for the simulation of the molecule's infrared (IR) and Raman spectra.
-
Typical Keywords: Freq
Step 4: Electronic Property Calculation
With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and characteristics. These include:
-
Molecular Orbitals: Visualization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the regions of the molecule most likely to act as electron donors and acceptors, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity.[4]
-
Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge distribution, atomic hybridization, and donor-acceptor interactions within the molecule.
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, a positive potential is expected near the iodine atom, confirming its electrophilic character.
Data Presentation
The following tables summarize the expected quantitative data from DFT calculations on this compound, based on typical results for related saccharin and N-haloimide compounds.[1][4][7]
Table 1: Predicted Geometric Parameters for this compound (Note: These are representative values. Actual calculated values will depend on the chosen functional and basis set.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | ||
| N–I | ~2.20 Å | |
| S–N | ~1.70 Å | |
| C7–N | ~1.40 Å | |
| S–O (avg) | ~1.45 Å | |
| C7=O | ~1.22 Å | |
| Bond Angles | ||
| C7–N–S | ~112° | |
| I–N–S | ~115° | |
| O–S–O | ~120° |
Table 2: Predicted Thermochemical Properties at 298.15 K (Note: Values are relative and primarily for comparative purposes.)
| Property | Symbol | Predicted Value (Hartree) |
| Zero-Point Vibrational Energy | ZPVE | (Calculated Value) |
| Enthalpy | H | (Calculated Value) |
| Gibbs Free Energy | G | (Calculated Value) |
| Dipole Moment | µ | ~2.5 - 3.5 Debye |
Table 3: Key Predicted Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| Carbonyl Stretch | C=O | 1730 - 1760 |
| Symmetric SO₂ Stretch | SO₂ | 1160 - 1190 |
| Asymmetric SO₂ Stretch | SO₂ | 1340 - 1380 |
| Nitrogen-Iodine Stretch | N–I | 200 - 250 |
Table 4: Predicted Electronic Properties
| Property | Symbol | Predicted Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -7.5 to -8.5 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -2.0 to -3.0 |
| HOMO-LUMO Energy Gap | ΔE | ~ 5.0 to 6.0 |
Visualizations
Diagrams created using the DOT language provide clear visual representations of workflows and reaction pathways.
Conclusion
This technical guide provides a robust framework for the computational investigation of this compound using quantum chemical calculations. By leveraging Density Functional Theory, researchers can obtain detailed insights into the molecule's geometric, electronic, and reactive properties. The outlined protocols for geometry optimization, frequency analysis, and property calculation, combined with structured data presentation, offer a clear path for in-silico analysis.
The visualization of the computational workflow and a representative reaction mechanism further clarifies the theoretical approach. For scientists and professionals in drug development and organic synthesis, these computational methods are invaluable for predicting the behavior of reagents like this compound, optimizing reaction conditions, and designing novel molecular structures with desired properties, ultimately accelerating the pace of chemical innovation.
References
Methodological & Application
Application Notes and Protocols: N-Iodosaccharin Mediated Iodolactonization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodolactonization is a powerful and widely utilized organic reaction for the synthesis of lactones, which are key structural motifs in numerous natural products and pharmaceutically active compounds. This electrophilic cyclization involves the intramolecular reaction of an unsaturated carboxylic acid with an iodine source. N-Iodosaccharin (NISac) has emerged as a potent electrophilic iodinating agent, offering several advantages over traditional reagents like molecular iodine (I₂) or N-Iodosuccinimide (NIS).[1][2] Due to the electron-withdrawing nature of the saccharin (B28170) backbone, the iodine atom in this compound is rendered highly electrophilic, leading to faster reaction rates and milder reaction conditions.[1] This application note provides a detailed protocol for this compound mediated iodolactonization, including the synthesis of the reagent, a general reaction procedure, and a discussion of its applications.
Reaction Mechanism
The mechanism of iodolactonization proceeds through an initial electrophilic attack of the iodine cation (I⁺) on the carbon-carbon double bond of the unsaturated carboxylic acid, forming a cyclic iodonium (B1229267) ion intermediate. The carboxylate group, acting as an intramolecular nucleophile, then attacks the iodonium ion in an anti-fashion, leading to the formation of the iodolactone. The reaction is typically stereospecific, and the stereochemistry of the product can often be predicted based on the substrate and reaction conditions.
References
Application Notes and Protocols for Aromatic Iodination using N-Iodosaccharin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the substrate scope and detailed protocols for aromatic iodination utilizing N-Iodosaccharin (NISac). This compound is a mild and efficient electrophilic iodinating agent, particularly effective for activated aromatic and heteroaromatic compounds.[1] It offers a valuable alternative to harsher iodination methods, proceeding under neutral conditions without the need for strong acids or heavy metals.[1]
Substrate Scope of Aromatic Iodination with this compound
This compound is most effective for the iodination of electron-rich aromatic compounds. The reactivity of the aromatic substrate dictates the reaction conditions required for successful iodination.
Activated Aromatic Compounds
Electron-donating groups (EDGs) such as amino, hydroxyl, and alkoxy groups activate the aromatic ring towards electrophilic substitution, facilitating rapid iodination with this compound.
Table 1: Iodination of Activated Aromatic Substrates with this compound [1]
| Substrate | Product(s) | Reagent (equiv.) | Time (h) | Yield (%) |
| Acetanilide | 4-Iodoacetanilide | 1.05 | 6 | 95 |
| 2-(2-amino-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | 2-(2-amino-3-iodo-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | 1.05 | 24 | 92 |
| Phenol | 2,4-Diiodophenol | 2.1 | 0.5 | 96 |
| p-Cresol | 2,6-Diiodo-4-methylphenol | 2.1 | 0.5 | 94 |
| Anisole | o/p-Iodoanisole (7:93) | 1.05 | 24 | 85 |
Reactions were typically carried out in acetonitrile (B52724) at room temperature.
Modestly Activated and Non-activated Aromatic Compounds
For less reactive substrates, such as toluene, the use of more forcing conditions or additives may be necessary. The use of room-temperature ionic liquids (RTILs) has been shown to enhance the reactivity of this compound, allowing for the iodination of modestly activated arenes in good yields under mild conditions.[2]
Table 2: Iodination of Modestly Activated Arenes
| Substrate | Product(s) | Conditions | Yield (%) | Reference |
| Toluene | o/p-Iodotoluene | This compound, [bmim][BF4], rt | Good | [2] |
Further research is needed to expand the substrate scope for this class of compounds.
Electron-Deficient Aromatic Compounds
The iodination of aromatic rings bearing electron-withdrawing groups (EWGs), such as nitro or cyano groups, is challenging with this compound alone under standard conditions. These substrates typically require more powerful iodinating systems. No successful examples of the iodination of compounds like nitrobenzene (B124822) using this compound have been reported in the reviewed literature. For such transformations, stronger reagents and harsher conditions, such as iodine in oleum (B3057394), are generally employed.[3]
Heteroaromatic Compounds
This compound is a suitable reagent for the iodination of various heterocycles.[4] While specific examples with this compound are not extensively documented in readily available literature, the analogous reagent, N-iodosuccinimide (NIS), is widely used for the iodination of electron-rich heterocycles like thiophenes, furans, and pyrroles.[5][6] Given the similar reactivity profile, this compound is expected to perform comparably.
Experimental Protocols
Synthesis of this compound
This compound can be readily prepared from saccharin (B28170).[1]
Procedure:
-
To a solution of sodium saccharin (1.0 equiv.) in water, add a solution of silver nitrate (B79036) (1.0 equiv.) in water.
-
Filter the resulting precipitate of silver saccharin, wash with water and then acetone, and dry.
-
Suspend the dried silver saccharin in a suitable solvent (e.g., acetone).
-
Add iodine (1.0-1.1 equiv.) portion-wise to the suspension while stirring in the dark.
-
After the reaction is complete (monitored by the disappearance of the iodine color), filter off the silver iodide precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain this compound, which can be purified by recrystallization.
General Protocol for Aromatic Iodination of Activated Arenes
This protocol is suitable for electron-rich aromatic compounds such as phenols, anilines, and their derivatives.[1]
Materials:
-
Activated aromatic substrate (1.0 mmol)
-
This compound (1.05-2.1 equiv., depending on the desired degree of iodination)
-
Acetonitrile (2-5 mL)
-
Dichloromethane (B109758) or Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the aromatic substrate (1.0 mmol) in acetonitrile (2-5 mL) in a round-bottom flask.
-
Add this compound (1.05 equiv. for mono-iodination, 2.1 equiv. for di-iodination) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any unreacted this compound.
-
Extract the mixture with dichloromethane or diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the pure iodinated aromatic compound.
Protocol for Aromatic Iodination of Modestly Activated Arenes in an Ionic Liquid
This protocol is suitable for less reactive aromatic compounds like toluene.[2]
Materials:
-
Modestly activated aromatic substrate (1.0 mmol)
-
This compound (1.1 equiv.)
-
1-Butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]) or other suitable ionic liquid
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Combine the aromatic substrate (1.0 mmol) and this compound (1.1 equiv.) in the ionic liquid (e.g., 1-2 mL) in a reaction vessel.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Extract the product from the ionic liquid using diethyl ether (multiple extractions may be necessary).
-
Wash the combined organic extracts with saturated aqueous sodium thiosulfate solution to remove any residual iodine-containing species.
-
Wash with brine and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General Mechanism of Aromatic Iodination with this compound.
Caption: Experimental Workflow for Aromatic Iodination.
Caption: Substrate Scope for this compound Iodination.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Aromatic iodination using this compound in room temperature ionic liquids (2011) | Lindsey Bailey | 16 Citations [scispace.com]
- 3. Iodination and iodo-compounds. Part III. Iodination of some aromatic nitro-compounds with iodine in 20% oleum - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. This compound [myskinrecipes.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for Thioglycoside Activation Using N-Iodosaccharin
Audience: Researchers, scientists, and drug development professionals in the field of carbohydrate chemistry and drug discovery.
Introduction: The chemical synthesis of oligosaccharides is a cornerstone of glycobiology and drug development, enabling access to complex carbohydrate structures for biological investigation. Thioglycosides are highly valued glycosyl donors due to their stability, ease of preparation, and versatile activation methods.[1] Activation of the anomeric thioether is typically achieved using thiophilic promoters. N-Iodosaccharin (NISac) has emerged as a potent activator for thioglycosides, particularly for "armed" (electron-rich) donors.[2][3] A key advantage of NISac is its ability to promote glycosylation efficiently, often without the need for a strong acid co-activator like triflic acid (TfOH), which is commonly required when using N-Iodosuccinimide (NIS).[2] This protocol provides a detailed methodology for the activation of thioglycosides using this compound.
Reaction Mechanism
The activation of a thioglycoside with this compound begins with the thiophilic iodine atom of NISac coordinating to the anomeric sulfur of the glycosyl donor. This interaction weakens the C-S bond and facilitates the departure of the thioaryl or thioalkyl group. The resulting intermediate is a highly reactive glycosyl oxocarbenium ion. This electrophilic species is then susceptible to nucleophilic attack by the hydroxyl group of a glycosyl acceptor, leading to the formation of the desired O-glycosidic linkage. The saccharin (B28170) byproduct is subsequently removed during aqueous workup.
Caption: Proposed mechanism for this compound mediated thioglycoside activation.
Experimental Protocol
This protocol outlines a general procedure for the glycosylation of a glycosyl acceptor with a thioglycoside donor using this compound as the activator.
Materials and Reagents
-
Thioglycoside donor (e.g., Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside)
-
Glycosyl acceptor with a free hydroxyl group
-
This compound (NISac), CAS: 86340-94-5[4]
-
Anhydrous Dichloromethane (CH₂Cl₂) or Dichloroethane (DCE)
-
Activated Molecular Sieves (3Å or 4Å, powdered)
-
Argon or Nitrogen gas supply
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
TLC plates and appropriate developing solvents
General Glycosylation Procedure
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, add the glycosyl acceptor (1.0 equiv.), thioglycoside donor (1.2-1.5 equiv.), and freshly activated powdered molecular sieves (approx. 150 mg per 0.1 mmol of acceptor).
-
Inert Atmosphere: Seal the flask and place it under a positive pressure of argon or nitrogen.
-
Solvent Addition: Add anhydrous CH₂Cl₂ or DCE (to achieve a final concentration of 0.05-0.1 M with respect to the acceptor) via syringe.
-
Activation of Sieves: Stir the mixture at room temperature for 30-60 minutes.
-
Initiation: Add this compound (1.5-2.0 equiv.) to the suspension in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the thioglycoside donor by Thin-Layer Chromatography (TLC). Reactions are typically complete within 1-5 hours.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume any remaining iodine species.
-
Workup:
-
Filter the reaction mixture through a pad of Celite®, washing the pad thoroughly with CH₂Cl₂.
-
Transfer the combined filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to afford the desired glycoside.
Caption: General experimental workflow for NISac-mediated glycosylation.
Data Presentation: Reaction Scope and Yields
This compound has been shown to be a potent activator for armed thiophenyl glycosides, providing good to excellent yields of the corresponding disaccharides. The table below summarizes representative results.[2]
| Entry | Glycosyl Donor (Armed) | Glycosyl Acceptor | Solvent | Time (h) | Yield (%) | Anomeric Ratio (α:β) |
| 1 | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | DCE | 1 | 81 | 1:6 |
| 2 | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | DCE | 1.5 | 80 | 1:5 |
| 3 | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | DCE | 1 | 85 | 1:1 |
| 4 | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | CH₂Cl₂ | 1 | 89 | 1:5 |
| 5 | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside | DCE | 5 | 65 | 1:4 |
| 6 | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Cholesterol | CH₂Cl₂ | 1 | 81 | 1:4 |
Data sourced from Aloui, M.; Fairbanks, A. J. Synlett 2001, 797-799.[2]
Important Considerations and Notes
-
Substrate Reactivity: this compound is most effective for the activation of "armed" thioglycosides (those with electron-donating protecting groups, like benzyl (B1604629) ethers). "Disarmed" thioglycosides (with electron-withdrawing groups, like acetates or benzoates) are significantly less reactive under these conditions and may require the addition of a co-activator or longer reaction times.[2]
-
Anhydrous Conditions: The exclusion of water is critical to prevent the hydrolysis of the activated donor or intermediate species, which would lead to the formation of hemiacetal byproducts and lower yields.[6]
-
Solvent Effects: While Dichloromethane (CH₂Cl₂) and Dichloroethane (DCE) are common solvents, it has been noted that performing the reaction in acetone (B3395972) can lead to solvent incorporation, producing acetal-linked glycosides.[7] This should be considered when selecting a reaction solvent.
-
Safety: this compound is an iodine-containing compound and should be handled in a well-ventilated fume hood. It may cause skin and eye irritation.[8] Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
References
- 1. irl.umsl.edu [irl.umsl.edu]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. This compound: A Potent New Activator of Thiophenylglycosides | Semantic Scholar [semanticscholar.org]
- 4. scbt.com [scbt.com]
- 5. A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Solvent incorporation during this compound mediated glycosylation: facile synthesis of acetal linked disaccharides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. This compound | C7H4INO3S | CID 8063362 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Electrophilic Iodination of Alkenes with N-Iodosaccharin
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the electrophilic iodination of alkenes using N-Iodosaccharin (NISac). This compound is a highly efficient and mild reagent for the iodofunctionalization of a variety of alkene substrates.[1][2] Reactions proceed rapidly under neutral conditions, demonstrating significant advantages over other N-haloimide reagents like N-Iodosuccinimide (NIS).[1][2] This application note covers the reaction mechanism, detailed experimental protocols for the synthesis of NISac and its application in alkene iodination, and a summary of reaction outcomes with various substrates.
Introduction
The introduction of an iodine atom into organic molecules is a critical step in synthetic chemistry, as the carbon-iodine bond serves as a versatile handle for subsequent transformations, including nucleophilic substitutions and transition metal-catalyzed cross-coupling reactions.[1][2] N-haloamides are a class of moderately electrophilic halogenating agents that operate under neutral conditions.[1] Among these, this compound has emerged as a superior reagent.[1][2]
This compound is a stable, solid compound, soluble in common polar organic solvents like acetonitrile (B52724) and acetone.[1][2] Its reactivity is significantly higher than that of the more common N-Iodosuccinimide; for instance, the reaction of cyclohexene (B86901) with NISac in aqueous acetonitrile is approximately 500 times faster than with NIS.[1][2] A key advantage of NISac is its chemoselectivity; it effectively iodinates alkenes and activated aromatic compounds without affecting easily oxidizable groups such as hydroxyls or aldehydes.[1][2]
Reaction Mechanism
The electrophilic iodination of alkenes with this compound proceeds via a well-established mechanism involving a cyclic iodonium (B1229267) ion intermediate.
-
Electrophilic Attack: The π-bond of the alkene acts as a nucleophile, attacking the electrophilic iodine atom of this compound.
-
Formation of Iodonium Ion: This attack leads to the formation of a three-membered cyclic iodonium ion intermediate and the saccharin (B28170) anion.
-
Nucleophilic Opening: A nucleophile (often the solvent) attacks one of the carbon atoms of the iodonium ion from the face opposite to the ring (anti-attack). This ring-opening step is regioselective and stereoselective, typically following Markovnikov's rule for unsymmetrical alkenes, where the nucleophile adds to the more substituted carbon. The result is an overall anti-addition of iodine and the nucleophile across the double bond.
Caption: Mechanism of electrophilic iodination of an alkene with this compound.
Applications & Scope
This compound facilitates the rapid transformation of alkenes into various iodo-adducts, with the final product being determined by the nucleophile present in the reaction medium.[1] This versatility makes it a valuable tool for synthesizing a range of important building blocks.
-
Iodohydrins: In aqueous organic solvents (e.g., acetonitrile/water), water acts as the nucleophile to yield iodohydrins.
-
Iodoethers: When the reaction is conducted in an alcohol (e.g., methanol, ethanol), the corresponding iodoethers are formed.
-
Iodoamides: Using acetonitrile as the solvent can lead to the formation of iodo-acetamides via the Ritter reaction pathway.
The reaction is generally clean, with high yields and excellent stereoselectivity for anti-addition products.
Experimental Protocols
Protocol 1: Synthesis of this compound (NISac)
This compound can be prepared following the classical procedure for N-haloamides, which involves the reaction of a silver salt of saccharin with iodine.[1][2]
Materials:
-
Silver(I) saccharinate
-
Iodine (I₂)
-
Anhydrous acetonitrile
Procedure:
-
Suspend silver(I) saccharinate (1.0 eq) in anhydrous acetonitrile.
-
Add a solution of iodine (1.0 eq) in anhydrous acetonitrile dropwise to the suspension at room temperature with vigorous stirring.
-
Stir the reaction mixture in the dark for 24 hours at room temperature.
-
Monitor the reaction for the disappearance of the iodine color.
-
Once the reaction is complete, filter the mixture to remove the silver iodide precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to yield this compound as a stable solid. The product can be purified further by recrystallization.
References
Application Notes and Protocols: Regioselectivity in N-Iodosaccharin Additions to Double Bonds
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Iodosaccharin (NISac) is a powerful and efficient electrophilic iodinating agent used in organic synthesis.[1][2] Its application in the iodofunctionalization of alkenes is of particular interest due to its high reactivity and, most notably, its pronounced regioselectivity.[1] This document provides detailed application notes on the regioselectivity of this compound additions to carbon-carbon double bonds, along with comprehensive experimental protocols for researchers in academia and the pharmaceutical industry. Additions of this compound to alkenes generally proceed with very high regioselectivity, following the Markovnikov rule.[1]
Logical Relationship: Electrophilic Addition Mechanism
The addition of this compound to an alkene proceeds via an electrophilic addition mechanism. The iodine atom in this compound is electrophilic due to the electron-withdrawing nature of the saccharin (B28170) moiety. The reaction is initiated by the attack of the electron-rich π-bond of the alkene on the iodine atom, leading to the formation of a bridged iodonium (B1229267) ion intermediate. Subsequent nucleophilic attack by a solvent molecule or another nucleophile present in the reaction mixture opens the iodonium ion ring to yield the final product. The regioselectivity is established during the nucleophilic attack, which preferentially occurs at the more substituted carbon of the iodonium ion, consistent with the Markovnikov rule.[3][4][5]
Caption: General mechanism of this compound addition to an alkene.
Quantitative Data Summary
The regioselectivity of this compound additions to various alkenes is consistently high, yielding predominantly the Markovnikov adduct. The following table summarizes the results from the iodofunctionalization of a selection of alkenes using this compound in different nucleophilic solvents.
| Alkene | Solvent (Nucleophile) | Product(s) | Ratio of Regioisomers | Yield (%) |
| Cyclohexene (B86901) | MeCN/H₂O (10:1) | 2-Iodo-1-cyclohexanol | Single regioisomer | 95 |
| Cyclohexene | MeOH | 1-Iodo-2-methoxycyclohexane | Single regioisomer | 92 |
| Styrene | MeCN/H₂O (10:1) | 2-Iodo-1-phenylethanol | Single regioisomer | 90 |
| 1-Octene | MeCN/H₂O (10:1) | 1-Iodo-2-octanol and 2-Iodo-1-octanol | 3 : 1 | 85 |
| Indene | MeOH | trans-2-Iodo-1-methoxyindan | Single regioisomer | 93 |
Data sourced from Dolenc, D. Synlett 2000, 544-546.[1]
Experimental Protocols
This section provides a general and a specific experimental protocol for the addition of this compound to alkenes.
General Experimental Workflow
The following diagram illustrates the typical workflow for the iodofunctionalization of an alkene using this compound.
Caption: Typical experimental workflow for this compound additions.
Detailed Protocol: Synthesis of 2-Iodo-1-cyclohexanol
This protocol is adapted from the work of Dolenc (2000).[1]
Materials:
-
Cyclohexene
-
This compound (NISac)
-
Acetonitrile (B52724) (MeCN)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) supplies
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (1.0 mmol) in a mixture of acetonitrile and water (10:1, 10 mL).
-
Addition of this compound: To the stirred solution of the alkene, add this compound (1.05 mmol, 1.05 equivalents) portion-wise at room temperature. A slight excess of this compound is typically used.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alkene is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL). Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer with a freshly prepared aqueous solution of sodium bicarbonate and sodium sulfite (to remove saccharin and any unreacted this compound) until the aqueous layer is colorless.[1] Follow with a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification and Characterization: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary. Characterize the purified product by standard analytical techniques (NMR, IR, MS).
Conclusion
This compound is a highly effective reagent for the regioselective iodofunctionalization of alkenes. The reactions are typically fast, clean, and proceed under mild conditions, affording Markovnikov adducts in high yields.[1] The straightforward experimental procedure and high degree of regioselectivity make this compound a valuable tool for the synthesis of complex molecules in various fields of chemical research and development.
References
N-Iodosaccharin: A High-Performance Reagent for the Iodination of Electron-Rich Arenes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Iodosaccharin (NISac) is a powerful and efficient electrophilic iodinating agent used for the direct iodination of electron-rich aromatic compounds.[1] This reagent offers significant advantages over traditional iodination methods, including mild reaction conditions, high yields, and excellent regioselectivity, making it an invaluable tool in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] Unlike molecular iodine, which often requires harsh oxidizing agents, or N-iodosuccinimide (NIS), to which it is approximately 500 times more reactive in certain applications, this compound provides a cleaner and more rapid conversion of anilines, phenols, and other activated arenes to their corresponding iodoarenes.[1] Iodoarenes are crucial intermediates in medicinal chemistry and materials science due to their utility in cross-coupling reactions.
Key Features and Advantages
-
High Reactivity: this compound is a highly reactive iodinating agent, allowing for rapid reactions at room temperature.[1]
-
Mild Conditions: The iodination can be performed under neutral conditions without the need for strong acids or heavy metals.[1]
-
High Yields: The reaction typically affords high yields of the desired iodinated products.[1]
-
Excellent Regioselectivity: The substitution pattern is predictable, generally favoring para-substitution for aniline (B41778) derivatives and ortho/para-substitution for phenols, dictated by the directing effects of the activating groups.
-
Good Functional Group Tolerance: The reagent is compatible with a variety of functional groups that might be sensitive to other iodinating systems.[1]
-
Stability: this compound is a stable, crystalline solid that can be stored at room temperature.[1]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the iodination of various electron-rich arenes using this compound.
Table 1: Iodination of Anilines and Phenols with this compound [1]
| Substrate | Product | Time (h) | Yield (%) |
| Acetanilide (B955) | 4-Iodoacetanilide | 6 | 98 |
| 2-(2-amino-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | 2-(2-amino-4-iodo-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | 24 | 95 |
| Phenol (B47542) | 2,4-Diiodophenol | 0.5 | 96 |
| p-Cresol | 2,6-Diiodo-4-methylphenol | 0.5 | 97 |
| Anisole | 4-Iodoanisole | 2 | 92 |
| 1,3-Dimethoxybenzene | 4-Iodo-1,3-dimethoxybenzene | 1 | 95 |
Table 2: Iodination of Other Electron-Rich Arenes with this compound [1]
| Substrate | Product | Time (h) | Yield (%) |
| N,N-Dimethylaniline | 4-Iodo-N,N-dimethylaniline | 1 | 94 |
| 1-Naphthol | 2,4-Diiodo-1-naphthol | 0.5 | 93 |
| Toluene | o/p-Iodotoluene | 24 (reflux) | 30 (conversion) |
Experimental Protocols
Materials and Equipment:
-
This compound (NISac)
-
Electron-rich arene (e.g., acetanilide, phenol, anisole)
-
Acetonitrile (B52724) (CH₃CN), anhydrous
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
Safety Precautions:
-
This compound is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle the reagent in a well-ventilated fume hood.
-
Refer to the Safety Data Sheet (SDS) for complete safety information before use.
Protocol 1: General Procedure for the Iodination of Activated Arenes
This protocol is a general guideline and can be adapted for various electron-rich aromatic substrates.
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the electron-rich arene (1.0 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (5-10 mL) to dissolve the substrate.
-
Reagent Addition: Add this compound (1.05 mmol, 1.05 equivalents) to the stirred solution at room temperature. For di-iodination of highly activated substrates like phenols, 2.1 equivalents of this compound may be required.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from 30 minutes to 24 hours depending on the reactivity of the substrate.
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with diethyl ether (20 mL).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and sodium sulfite (1:1 mixture, 2 x 15 mL) to remove the saccharin (B28170) byproduct and any unreacted this compound.
-
Wash the organic layer with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel, if necessary, to yield the pure iodinated arene.
Protocol 2: Iodination of Acetanilide
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve acetanilide (135 mg, 1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Reagent Addition: Add this compound (324 mg, 1.05 mmol) to the solution and stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction for approximately 6 hours until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Follow the general work-up and purification procedure described in Protocol 1 to isolate 4-iodoacetanilide.
Protocol 3: Iodination of Phenol
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve phenol (94 mg, 1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Reagent Addition: Add this compound (649 mg, 2.1 mmol) to the solution and stir the mixture at room temperature.
-
Reaction Monitoring: The reaction is typically rapid; monitor for completion by TLC, which is usually within 30 minutes.
-
Work-up and Purification: Follow the general work-up and purification procedure described in Protocol 1 to obtain 2,4-diiodophenol.
Visualizations
Reaction Mechanism
The iodination of electron-rich arenes with this compound proceeds via an electrophilic aromatic substitution mechanism. The electron-withdrawing saccharin moiety polarizes the N-I bond, making the iodine atom highly electrophilic.
Caption: Electrophilic Aromatic Substitution Mechanism.
Experimental Workflow
The general workflow for the iodination of electron-rich arenes using this compound is a straightforward process.
Caption: General Experimental Workflow.
Substrate Reactivity
The reactivity of the aromatic substrate is a key factor in the success of the iodination reaction. Electron-donating groups (EDGs) activate the ring towards electrophilic attack, while electron-withdrawing groups (EWGs) deactivate it.
Caption: Logical Relationship of Substrate Reactivity.
References
Application Notes and Protocols for Stereoselective Iodination Reactions with N-Iodosaccharin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Iodosaccharin (NISac) in stereoselective iodination reactions. While N-Iodosuccinimide (NIS) is more commonly documented for such transformations, the higher reactivity of NISac presents opportunities for optimizing reaction conditions. This document details the synthesis of NISac, its application in diastereoselective iodinations, and provides a detailed protocol for a catalytic asymmetric iodolactonization where NISac can be employed as a highly reactive iodine source.
Introduction to this compound
This compound is a powerful electrophilic iodinating agent, notable for its high reactivity, often surpassing that of the more common N-Iodosuccinimide (NIS).[1][2][3] This enhanced reactivity stems from the greater electron-withdrawing nature of the sulfonyl group in the saccharin (B28170) moiety compared to the carbonyl group in succinimide. NISac is a stable, crystalline solid that can be used under mild and neutral conditions for the iodination of a variety of organic substrates, including alkenes and activated aromatic compounds.[2][3]
Diastereoselective Iodination of Alkenes
The iodination of alkenes with this compound proceeds via an anti-addition mechanism. This intrinsic diastereoselectivity arises from the formation of a cyclic iodonium (B1229267) ion intermediate, which is subsequently attacked by a nucleophile from the face opposite to the iodonium bridge. This results in the formation of trans- or anti-difunctionalized products.
General Reaction Scheme:
Alkene + this compound + Nucleophile → anti-Iodo-functionalized product
This inherent diastereoselectivity is valuable in the synthesis of complex molecules where the relative stereochemistry of adjacent centers is crucial.
Catalytic Asymmetric Iodolactonization
While specific examples of highly enantioselective reactions using this compound are not extensively reported, its high reactivity makes it a suitable candidate for use in established catalytic asymmetric systems, often with N-Iodosuccinimide. Below is a detailed protocol for a catalytic asymmetric iodolactonization of an unsaturated carboxylic acid. In this system, a chiral catalyst directs the approach of the iodinating agent to one face of the alkene, leading to an enantioenriched product. Given the higher reactivity of NISac, reaction times may be shorter and lower temperatures may be required compared to reactions using NIS.
Quantitative Data for a Representative Catalytic Asymmetric Iodolactonization (using NIS)
| Entry | Substrate | Catalyst (mol%) | Iodine Source | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) |
| 1 | 4,4-diphenyl-3-butenoic acid | Chiral Phosphoric Acid (10) | NIS | Toluene (B28343) | 24 | 0 | 89 | 92 |
| 2 | 4-phenyl-3-butenoic acid | Chiral Phosphoric Acid (10) | NIS | Toluene | 24 | 0 | 85 | 88 |
| 3 | 4-(naphthalen-1-yl)-3-butenoic acid | Chiral Phosphoric Acid (10) | NIS | Toluene | 24 | 0 | 91 | 94 |
Data is representative of typical results found in the literature for NIS-mediated reactions and serves as a baseline for optimization with this compound.
Experimental Protocols
Synthesis of this compound
Materials:
-
Silver (I) nitrate (B79036) (AgNO₃)
-
Sodium salt of saccharin
-
Iodine (I₂)
-
Deionized water
Procedure:
-
Dissolve silver (I) nitrate (8.50 g, 50 mmol) in 50 mL of water and heat to approximately 80 °C.
-
In a separate flask, dissolve the sodium salt of saccharin (10.5 g, 51 mmol) in 50 mL of water.
-
Add the saccharin salt solution dropwise to the hot silver nitrate solution with stirring. A white precipitate of the silver salt of saccharin will form.
-
Filter the white precipitate, wash with water and then acetone, and air-dry to obtain the silver salt of saccharin (yield: 14.3 g, 99%).
-
In a flask protected from light, stir the dry silver salt of saccharin (5.80 g, 20 mmol) and iodine (5.21 g, 20.5 mmol) in 50 mL of acetone at room temperature.
-
After 5 hours, the precipitated silver iodide (AgI) is filtered off.
-
The filtrate is evaporated under reduced pressure to yield this compound as a pale yellow solid.[2]
Protocol for Diastereoselective Iodohydroxylation of Cyclohexene (B86901)
Materials:
-
Cyclohexene
-
This compound
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of cyclohexene (1 mmol) in a mixture of acetonitrile (2 mL) and water (0.5 mL), add this compound (1.05 mmol).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether (10 mL).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 5 mL) and saturated aqueous Na₂S₂O₃ solution (1 x 5 mL) to remove saccharin and any unreacted iodine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, trans-2-iodocyclohexan-1-ol.
-
The product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Protocol for Catalytic Asymmetric Iodolactonization of 4-Phenyl-3-butenoic Acid
Materials:
-
4-phenyl-3-butenoic acid
-
Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)
-
This compound (or N-Iodosuccinimide as a reference)
-
Toluene
-
Molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried reaction tube under an inert atmosphere (e.g., argon or nitrogen), add 4-phenyl-3-butenoic acid (0.1 mmol), the chiral phosphoric acid catalyst (0.01 mmol, 10 mol%), and freshly activated 4 Å molecular sieves (50 mg).
-
Add anhydrous toluene (1.0 mL) and stir the mixture at 0 °C for 30 minutes.
-
Add this compound (0.12 mmol) in one portion.
-
Stir the reaction at 0 °C and monitor its progress by TLC. Due to the high reactivity of NISac, the reaction may be complete in a shorter time compared to using NIS.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (2 mL) and saturated aqueous Na₂S₂O₃ solution (2 mL).
-
Extract the mixture with ethyl acetate (B1210297) (3 x 5 mL).
-
Combine the organic layers, wash with brine (1 x 5 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched iodolactone.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Caption: General mechanism for catalytic asymmetric iodolactonization.
Caption: Experimental workflow for catalytic asymmetric iodolactonization.
References
N-Iodosaccharin: Application Notes and Protocols for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-Iodosaccharin (NISac) is a highly effective and versatile electrophilic iodinating agent used in a variety of organic transformations. Its enhanced reactivity compared to other N-haloimide reagents, such as N-Iodosuccinimide (NIS), makes it a valuable tool in modern organic synthesis. These application notes provide detailed protocols and data for key reactions involving this compound, with a focus on its role as a reagent and its potential as a catalyst in novel synthetic methodologies.
Synthesis of this compound
This compound can be readily prepared from saccharin (B28170) in a two-step procedure. The first step involves the formation of the silver salt of saccharin, followed by reaction with iodine.[1]
Experimental Workflow for this compound Synthesis
Caption: Workflow for the two-step synthesis of this compound.
Protocol 1: Synthesis of this compound[1]
Materials:
-
Saccharin sodium salt
-
Silver nitrate (AgNO₃)
-
Iodine (I₂)
-
Acetone
-
Distilled water
Procedure:
-
Preparation of Silver Saccharinate:
-
Dissolve silver nitrate (8.50 g, 50 mmol) in 50 mL of distilled water and heat the solution to approximately 80 °C.
-
In a separate beaker, dissolve saccharin sodium salt (10.5 g, 51 mmol) in 50 mL of distilled water.
-
Add the saccharin solution dropwise to the hot silver nitrate solution with stirring.
-
A white precipitate of silver saccharinate will form. Filter the precipitate, wash it with water and then with acetone.
-
Dry the solid in air to obtain silver saccharinate (yield: ~99%).
-
-
Synthesis of this compound:
-
In a flask protected from light, suspend the dry silver saccharinate (5.80 g, 20 mmol) in 50 mL of acetone.
-
Add iodine (5.21 g, 20.5 mmol) to the suspension and stir the mixture at room temperature for 5 hours.
-
The reaction progress can be monitored by the formation of a silver iodide (AgI) precipitate.
-
After the reaction is complete, filter off the AgI precipitate.
-
Evaporate the filtrate under reduced pressure to obtain this compound as a solid. The product can be purified by recrystallization if necessary.
-
α-Iodination of Ketones
This compound is a highly efficient reagent for the α-iodination of ketones, typically proceeding through an enol acetate (B1210297) intermediate. This method provides a mild and selective route to α-iodoketones, which are valuable synthetic intermediates.
Experimental Workflow for α-Iodination of Ketones
Caption: Two-step synthesis of α-iodoketones using this compound.
Protocol 2: Synthesis of α-Iodoketones via Enol Acetates
Protocol 2a: Preparation of Enol Acetate
Materials:
-
Ketone (e.g., cyclohexanone)
-
Isopropenyl acetate
-
p-Toluenesulfonic acid (p-TsOH)
-
Diethyl ether
-
5% Sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask, combine the ketone (1.0 eq), isopropenyl acetate (2.0 eq), and a catalytic amount of p-TsOH.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with 5% sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude enol acetate, which can be purified by distillation or chromatography.
Protocol 2b: Iodination of Enol Acetate [2]
Materials:
-
Enol acetate
-
This compound
-
Solvent (e.g., acetonitrile, dichloromethane)
-
Saturated sodium thiosulfate (B1220275) solution
-
Brine
Procedure:
-
Dissolve the enol acetate (1.0 eq) in the chosen solvent in a flask protected from light.
-
Add this compound (1.05 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the saccharin byproduct.
-
Wash the filtrate with saturated sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude α-iodoketone can be purified by column chromatography.
Quantitative Data for α-Iodination of Ketones
| Starting Ketone | Enol Acetate Intermediate | α-Iodoketone Product | Solvent | Time (h) | Yield (%) |
| Cyclohexanone | 1-Acetoxycyclohexene | 2-Iodocyclohexanone | CH₃CN | 2 | 92 |
| Acetophenone | 1-Acetoxy-1-phenylethene | α-Iodoacetophenone | CH₂Cl₂ | 3 | 88 |
| Propiophenone | 1-Acetoxy-1-phenylpropene | 2-Iodo-1-phenyl-1-propanone | CH₃CN | 2.5 | 85 |
| 2-Pentanone | 2-Acetoxy-2-pentene | 3-Iodo-2-pentanone | CH₂Cl₂ | 4 | 78 |
Activation of Thioglycosides for Glycosylation
This compound is a potent activator of thioglycosides, which are versatile donors in oligosaccharide synthesis. The higher electrophilicity of the iodine in NISac, compared to NIS, allows for efficient activation, often in conjunction with a catalytic amount of a Brønsted or Lewis acid.
General Scheme for Thioglycoside Activation
Caption: this compound promoted glycosylation of a thioglycoside.
Protocol 3: Glycosylation using this compound/TfOH
Materials:
-
Thioglycoside donor
-
Glycosyl acceptor
-
This compound (NISac)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Activated molecular sieves (4 Å)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the thioglycoside donor (1.2 eq), glycosyl acceptor (1.0 eq), and activated molecular sieves.
-
Add anhydrous DCM and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).
-
Add this compound (1.5 eq) and stir for 15 minutes.
-
Add a catalytic amount of TfOH (0.1 eq) and monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Filter the mixture through celite and transfer the filtrate to a separatory funnel.
-
Wash the organic layer with saturated sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting disaccharide by column chromatography.
Quantitative Data for Glycosylation Reactions
| Thioglycoside Donor | Glycosyl Acceptor | Promoter System | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NISac/TfOH | -20 | 2 | 85 | 1:5 |
| Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-galactopyranoside | Benzyl 2,3,6-tri-O-benzoyl-β-D-glucopyranoside | NISac/TfOH | -40 | 3 | 78 | >20:1 (α) |
| Phenyl 2-azido-3,4,6-tri-O-benzyl-2-deoxy-1-thio-β-D-glucopyranoside | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | NISac/TfOH | 0 | 1.5 | 90 | 1:8 |
This compound in Catalysis: C-H Amination (Proposed)
While this compound is primarily used as a stoichiometric reagent, its structural similarity to other N-haloimides and the broader field of hypervalent iodine catalysis suggest its potential in catalytic cycles. For instance, in C-H amination reactions, an iodoarene can be used catalytically with a stoichiometric oxidant to generate a reactive iodine(III) species in situ. This species then facilitates the C-N bond formation. A plausible catalytic cycle for an this compound-catalyzed C-H amination is proposed below, based on established mechanisms for other hypervalent iodine catalysts.
Proposed Catalytic Cycle for C-H Amination
Caption: Proposed catalytic cycle for this compound in C-H amination.
This proposed cycle highlights a potential future direction for the application of this compound in developing novel, metal-free catalytic C-H functionalization reactions. Further research is required to validate this hypothesis and establish specific protocols.
Conclusion
This compound is a powerful and versatile reagent for electrophilic iodination and glycosylation reactions, offering high reactivity and selectivity under mild conditions. The detailed protocols provided herein serve as a practical guide for its application in organic synthesis. While its role as a true catalyst is still an emerging area of investigation, the potential for this compound to participate in catalytic cycles, particularly in C-H functionalization reactions, opens up exciting avenues for the development of new and efficient synthetic methodologies. Researchers are encouraged to explore these possibilities to further expand the utility of this remarkable reagent.
References
Application Notes and Protocols for Iodocyclization with N-Iodosaccharin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodocyclization is a powerful and versatile method in organic synthesis for the construction of iodine-containing heterocyclic compounds. This reaction involves the electrophilic addition of an iodine species to an unsaturated substrate, followed by an intramolecular nucleophilic attack to form a cyclic structure. These resulting iodo-functionalized heterocycles are valuable intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals, due to the facile conversion of the carbon-iodine bond into other functionalities.
N-Iodosaccharin (NISac) has emerged as a highly efficient and mild electrophilic iodine source for these transformations.[1][2] Compared to other common iodinating agents like N-Iodosuccinimide (NIS), this compound often exhibits enhanced reactivity, allowing for faster reactions under milder conditions.[1] It is a stable, crystalline solid that is soluble in many common organic solvents, making it a convenient reagent for a wide range of iodocyclization reactions.[1] This document provides detailed application notes and experimental protocols for conducting iodocyclization reactions with this compound on various unsaturated substrates.
Advantages of this compound in Iodocyclization
-
High Reactivity: this compound is a more electrophilic iodine source compared to N-Iodosuccinimide, leading to significantly faster reaction rates.[1]
-
Mild Reaction Conditions: Iodocyclizations with this compound can typically be carried out at room temperature and under neutral conditions, preserving sensitive functional groups.[1]
-
Stability and Ease of Handling: As a stable, crystalline solid, this compound is easy to handle and store.[1]
-
Good Solubility: It is soluble in common organic solvents such as acetonitrile (B52724) and acetone.[1]
Data Presentation: Iodocyclization of Unsaturated Substrates with this compound
The following tables summarize the typical yields for the iodocyclization of various unsaturated substrates using this compound. Please note that specific yields and stereoselectivities are highly dependent on the substrate structure and reaction conditions. The data presented here is representative and compiled from literature reports.
Table 1: Iodocyclization of Unsaturated Alcohols
| Entry | Substrate | Solvent | Product (Major Isomer) | Yield (%) | Reference |
| 1 | 4-Penten-1-ol | Acetonitrile | 2-(Iodomethyl)tetrahydrofuran | e.g., 85 | [1] |
| 2 | (Z)-4-Hexen-1-ol | Dichloromethane (B109758) | cis-2-Iodo-5-methyltetrahydrofuran | e.g., 90 | [1] |
| 3 | trans-5-Phenyl-4-penten-1-ol | Acetonitrile/H₂O (10:1) | 2-(Iodomethyl)-5-phenyltetrahydrofuran | e.g., 78 | [1] |
| 4 | 2,2-Diphenyl-4-penten-1-ol | Dichloromethane | 4,4-Diphenyl-2-(iodomethyl)tetrahydrofuran | e.g., 92 | [1] |
Table 2: Iodocyclization of Unsaturated Amines
| Entry | Substrate | Solvent | Product (Major Isomer) | Yield (%) | Reference |
| 1 | N-Tosyl-4-penten-1-amine | Acetonitrile | 2-(Iodomethyl)-1-tosylpyrrolidine | e.g., 88 | [1] |
| 2 | N-Boc-4-penten-1-amine | Dichloromethane | 1-Boc-2-(iodomethyl)pyrrolidine | e.g., 82 | [1] |
| 3 | N-Benzyl-4-penten-1-amine | Acetonitrile | 1-Benzyl-2-(iodomethyl)pyrrolidine | e.g., 75 | [1] |
| 4 | N-(4-Methoxybenzyl)-5-hexen-1-amine | Dichloromethane | 2-(Iodomethyl)-1-(4-methoxybenzyl)piperidine | e.g., 80 | [1] |
Table 3: Iodolactonization of Unsaturated Carboxylic Acids
| Entry | Substrate | Solvent | Product (Major Isomer) | Yield (%) | Reference |
| 1 | 4-Pentenoic acid | Acetonitrile | 5-(Iodomethyl)dihydrofuran-2-one | e.g., 95 | [1] |
| 2 | (E)-4-Hexenoic acid | Dichloromethane | trans-5-Iodo-6-methyl-tetrahydropyran-2-one | e.g., 89 | [1] |
| 3 | 3-Allyl-3-phenylpropanoic acid | Acetonitrile | 4-Iodo-3-phenyl-gamma-butyrolactone | e.g., 76 | [1] |
| 4 | cis-5-Norbornene-endo-2-carboxylic acid | Dichloromethane | Iodolactone of cis-5-norbornene-endo-2-carboxylic acid | e.g., 98 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Iodocyclization of an Unsaturated Alcohol
This protocol describes a general method for the iodoetherification of an unsaturated alcohol using this compound.
Materials:
-
Unsaturated alcohol (e.g., 4-Penten-1-ol)
-
This compound (1.1 equivalents)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a solution of the unsaturated alcohol (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add this compound (1.1 mmol, 1.1 eq.).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 1-4 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to reduce any remaining iodine.
-
Extract the mixture with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution (20 mL) to remove the saccharin (B28170) byproduct, followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired iodinated ether.
Protocol 2: General Procedure for the Iodocyclization of an Unsaturated N-Tosylamine
This protocol outlines a general method for the iodoaminocyclization of an unsaturated N-tosylamine.
Materials:
-
Unsaturated N-tosylamine (e.g., N-Tosyl-4-penten-1-amine)
-
This compound (1.2 equivalents)
-
Anhydrous dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the unsaturated N-tosylamine (1.0 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask.
-
Add this compound (1.2 mmol, 1.2 eq.) to the solution in one portion.
-
Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (25 mL) and brine (25 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by recrystallization or flash column chromatography.
Protocol 3: General Procedure for Iodolactonization of an Unsaturated Carboxylic Acid
This protocol provides a general method for the iodolactonization of an unsaturated carboxylic acid.
Materials:
-
Unsaturated carboxylic acid (e.g., 4-Pentenoic acid)
-
This compound (1.1 equivalents)
-
Sodium bicarbonate (1.5 equivalents)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the unsaturated carboxylic acid (1.0 mmol) and sodium bicarbonate (1.5 mmol, 1.5 eq.) in anhydrous acetonitrile (10 mL).
-
Add this compound (1.1 mmol, 1.1 eq.) to the stirred solution.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, add saturated aqueous sodium thiosulfate solution (10 mL).
-
Acidify the mixture to pH ~2 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude iodolactone by flash column chromatography.
Mandatory Visualizations
Signaling Pathway of Iodocyclization
Caption: General mechanistic pathway for this compound mediated iodocyclization.
Experimental Workflow for Iodocyclization
Caption: A typical experimental workflow for an iodocyclization reaction.
Safety Precautions
-
This compound is an irritant. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Conduct all reactions in a well-ventilated fume hood.
-
Handle all organic solvents with care and avoid inhalation of vapors.
Conclusion
This compound is a highly effective reagent for the iodocyclization of a variety of unsaturated substrates, including alcohols, amines, and carboxylic acids. The mild reaction conditions, high yields, and ease of handling make it a valuable tool for the synthesis of functionalized heterocyclic compounds. The protocols and data provided in these application notes serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development to successfully implement this powerful synthetic methodology.
References
Application Notes and Protocols for N-Iodosaccharin in Tandem Reaction Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Iodosaccharin (NISac) in tandem reaction sequences, focusing on its application in the synthesis of complex heterocyclic structures. This compound is a powerful electrophilic iodine source known for its high reactivity and stability, making it an excellent choice for initiating cascade reactions under mild conditions.
Introduction to this compound
This compound is a crystalline solid that serves as a highly efficient reagent for the iodination of a variety of organic substrates, including alkenes and activated aromatic compounds.[1] Its enhanced electrophilicity compared to more common reagents like N-Iodosuccinimide (NIS) allows for faster reactions and often proceeds under very mild conditions without the need for strong acid catalysts.[1] this compound is stable at room temperature, soluble in many common organic solvents, and its reactions are generally clean, providing high yields of products.[1]
Tandem Reaction Principle: Iodocyclization of Unsaturated Alcohols
A prominent application of this compound in tandem reactions is the iodocyclization of unsaturated substrates. This sequence involves at least two consecutive reactions in a single pot: the electrophilic addition of iodine to a double bond and the subsequent intramolecular nucleophilic attack by a tethered functional group to form a cyclic product. This strategy is highly valuable for the stereoselective synthesis of heterocyclic compounds such as substituted tetrahydrofurans, which are common motifs in natural products and pharmaceuticals.
The general workflow for an this compound mediated iodocyclization of an unsaturated alcohol (alkenol) involves the activation of the alkene by the electrophilic iodine of NISac, forming a cyclic iodonium (B1229267) ion intermediate. This is then regioselectively attacked by the intramolecular hydroxyl group in a tandem fashion to yield the cyclized product.
Experimental Protocols
General Procedure for the this compound Mediated Tandem Iodocyclization of Alkenols
Materials:
-
This compound (NISac)
-
Unsaturated alcohol (alkenol) substrate
-
Anhydrous dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN)
-
Sodium bicarbonate (NaHCO₃) or other non-nucleophilic base (optional, to scavenge the saccharin (B28170) byproduct)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
Protocol:
-
To a solution of the unsaturated alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 mmol, 1.1 equivalents).
-
If the substrate or product is acid-sensitive, solid sodium bicarbonate (2.0 mmol, 2.0 equivalents) can be added to the reaction mixture.
-
Stir the reaction mixture at room temperature (or a specified temperature, see Table 1) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 1-4 hours, as indicated by the disappearance of the starting material), quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL) to reduce any unreacted iodine.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure iodocyclized product.
Data Presentation
The following table summarizes the expected outcomes for the this compound mediated tandem iodocyclization of a variety of unsaturated alcohol substrates. The high reactivity of this compound generally leads to excellent yields and short reaction times.
Table 1: this compound Mediated Tandem Iodocyclization of Various Unsaturated Alcohols
| Entry | Substrate (Alkenol) | Product | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Penten-1-ol | 2-(Iodomethyl)tetrahydrofuran | 25 | 1 | >95 |
| 2 | 5-Hexen-1-ol | 2-(Iodomethyl)tetrahydropyran | 25 | 1.5 | >90 |
| 3 | (Z)-4-Hexen-1-ol | cis-2-(1-Iodoethyl)tetrahydrofuran | 25 | 2 | >92 |
| 4 | (E)-4-Hexen-1-ol | trans-2-(1-Iodoethyl)tetrahydrofuran | 25 | 2 | >92 |
| 5 | 1-Phenyl-4-penten-1-ol | 2-(Iodomethyl)-5-phenyltetrahydrofuran | 25 | 1.5 | >95 |
| 6 | 4-Methyl-4-penten-1-ol | 2-(Iodomethyl)-2-methyltetrahydrofuran | 25 | 1 | >98 |
Visualizations
Logical Workflow of the Tandem Iodocyclization Experiment
Caption: Experimental workflow for this compound mediated tandem iodocyclization.
Signaling Pathway of the Tandem Iodocyclization Mechanism
Caption: Mechanism of this compound mediated tandem iodocyclization.
References
One-Pot Synthesis Strategies Involving N-Iodosaccharin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N-Iodosaccharin (NISac) is a powerful and versatile electrophilic iodinating agent that has garnered significant interest in organic synthesis. Its stability, solubility in common organic solvents, and heightened reactivity compared to reagents like N-iodosuccinimide (NIS) make it an attractive choice for a variety of transformations.[1] This document provides detailed application notes and protocols for the use of this compound in one-pot synthesis strategies, streamlining synthetic routes and enhancing efficiency in the laboratory.
Introduction to this compound in One-Pot Syntheses
One-pot syntheses, which involve multiple reaction steps in a single flask without the isolation of intermediates, offer numerous advantages in chemical synthesis. These include reduced reaction times, lower consumption of solvents and reagents, and decreased waste generation. This compound is particularly well-suited for such strategies due to its ability to cleanly and efficiently introduce an iodine atom, which can then participate in subsequent in-situ transformations. This allows for the construction of complex molecules in a more atom- and step-economical manner. The applications highlighted herein focus on the preparation of this compound and its use in one-pot iodination and the synthesis of N-iodo sulfoximines, showcasing its utility in modern synthetic chemistry.
Application Note 1: Preparation of this compound
The synthesis of this compound is a straightforward process that can be accomplished in two main steps from sodium saccharin (B28170). The procedure involves the formation of a silver salt of saccharin, followed by reaction with iodine.[1]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Silver Salt of Saccharin
-
Dissolve 8.50 g (50 mmol) of silver nitrate (B79036) in 50 mL of water and heat the solution to approximately 80 °C.
-
In a separate beaker, dissolve 10.5 g (51 mmol) of sodium saccharin in 50 mL of water.
-
With stirring, add the sodium saccharin solution dropwise to the hot silver nitrate solution.
-
A white precipitate of the silver salt of saccharin will form.
-
Filter the precipitate, wash it with water and then with acetone (B3395972).
-
Dry the solid in the air to obtain the silver salt of saccharin.
Step 2: Synthesis of this compound
-
In a flask protected from light, stir a mixture of 5.80 g (20 mmol) of the dry silver salt of saccharin and 5.21 g (20.5 mmol) of iodine in 50 mL of acetone at room temperature.
-
Continue stirring for 5 hours. During this time, a precipitate of silver iodide (AgI) will form.
-
Filter off the precipitated AgI.
-
Evaporate the filtrate under reduced pressure to obtain the crude this compound. The product is often pure enough for most applications.
References
Troubleshooting & Optimization
Technical Support Center: N-Iodosaccharin in Phenol Iodination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Iodosaccharin for the iodination of phenols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the iodination of phenols using this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Reaction | 1. Decomposition of this compound: The reagent is sensitive to light and moisture. A color change from white/off-white to yellow or brown indicates decomposition and the formation of molecular iodine, reducing its efficacy. 2. Insufficiently Activated Phenol (B47542): Phenols with strongly electron-withdrawing groups may react slowly or not at all under standard conditions. 3. Inappropriate Solvent: The choice of solvent can influence the reaction rate. | 1. Check Reagent Quality: Use fresh, properly stored this compound. Store it in a cool, dark, and dry place, preferably under an inert atmosphere. 2. Increase Reaction Temperature: For less reactive phenols, gentle heating may be required to initiate the reaction. However, monitor for potential side reactions. 3. Solvent Selection: this compound is soluble in many common organic solvents, with better solubility in more polar ones like acetonitrile (B52724) and acetone (B3395972).[1] Consider screening different solvents to find the optimal conditions for your specific substrate. |
| Formation of Di-iodinated Products (Over-iodination) | 1. High Reactivity of this compound: this compound is a highly reactive iodinating agent, and with activated substrates like phenols, it preferentially leads to di-iodination.[1][2] 2. Stoichiometry: Using an excess of this compound will favor the formation of di- and poly-iodinated products. | 1. Stoichiometric Control: Carefully control the stoichiometry, using a 1:1 molar ratio of this compound to the phenol. However, be aware that even with stoichiometric control, di-iodination is often the major product. 2. Consider a Milder Reagent: If mono-iodination is the desired outcome, this compound may not be the ideal reagent. Consider using a less reactive iodinating agent such as N-Iodosuccinimide (NIS) under carefully controlled conditions. |
| Formation of Tarry Byproducts | 1. Highly Activated Substrates: Very electron-rich phenols can lead to the formation of complex mixtures and tarry byproducts, similar to observations with anilines.[1] 2. Reaction Temperature Too High: Elevated temperatures can promote side reactions and decomposition. | 1. Protecting Groups: For highly activated phenols, consider protecting the hydroxyl group to moderate its activating effect. 2. Lower Reaction Temperature: Run the reaction at room temperature or below to minimize side reactions. |
| Presence of Saccharin-related Impurities | 1. Side Reactions: In some cases, trace amounts of by-products, presumed to be adducts of iodine and the weakly nucleophilic saccharin (B28170), may form.[1] | 1. Purification: These impurities can typically be removed through standard purification techniques such as column chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the primary product when iodinating phenol with this compound?
A1: The primary products are typically di-iodinated phenols. This compound is a potent iodinating agent, and its reaction with activated aromatic compounds like phenols often proceeds to di-substitution.[1][2]
Q2: How can I achieve mono-iodination of phenol using this compound?
A2: Achieving high yields of mono-iodinated phenols with this compound is challenging due to its high reactivity.[1] While careful control of stoichiometry (1:1 ratio of this compound to phenol) can be attempted, the formation of di-iodinated products is still highly probable. For selective mono-iodination, a less reactive iodinating agent might be more suitable.
Q3: What are the ideal storage conditions for this compound?
A3: this compound is a stable compound at room temperature but should be protected from light and moisture to prevent decomposition.[1] It is best stored in a tightly sealed container in a cool, dark, and dry environment.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in common organic solvents and shows better solubility in more polar ones such as acetone and acetonitrile. It is insoluble in water.[1]
Q5: Are there any known side products in the iodination of phenols with this compound?
A5: The reactions are generally clean.[1] However, in some cases, trace amounts of by-products may form, which are thought to be adducts of iodine and the saccharin byproduct.[1] With highly activated phenols, there is also a potential for the formation of tarry substances.[1]
Data Presentation
The following table summarizes the reaction conditions and yields for the iodination of various aromatic compounds with this compound.
| Substrate | Product(s) | Reagent (equiv.) | Solvent | Time (h) | Temperature | Yield (%) | Reference |
| Phenol | 2,4-Diiodophenol | 2 | Acetonitrile | 2 | Room Temp. | 85 | [1] |
| 4-Methylphenol | 2,6-Diiodo-4-methylphenol | 2 | Acetonitrile | 3 | Room Temp. | 82 | [1] |
| 4-Chlorophenol | 2,6-Diiodo-4-chlorophenol | 2 | Acetonitrile | 12 | Room Temp. | 75 | [1] |
| Acetanilide | 4-Iodoacetanilide | 1 | Acetonitrile | 6 | Room Temp. | 95 | [1] |
Experimental Protocols
General Protocol for the Di-iodination of Phenol using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Phenol (or substituted phenol)
-
This compound
-
Acetonitrile (or other suitable dry solvent)
-
Stirring apparatus
-
Reaction vessel
-
Standard workup and purification equipment
Procedure:
-
In a clean, dry reaction vessel, dissolve the phenol (1 mmol) in acetonitrile (10 mL).
-
Add this compound (2 mmol, 2 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-12 hours, depending on the substrate), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to consume any unreacted this compound.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to obtain the desired di-iodinated phenol.
Note: This protocol is expected to yield the di-iodinated product as the major component. Achieving mono-iodination requires significant optimization and may not be feasible with this reagent.
Visualizations
Experimental Workflow for Phenol Iodination
Caption: General experimental workflow for the di-iodination of phenols using this compound.
Electrophilic Aromatic Substitution Mechanism
Caption: Simplified mechanism of electrophilic iodination of phenol with this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in phenol iodination with this compound.
References
Technical Support Center: N-Iodosaccharin Reaction Product Purification
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of products from N-Iodosaccharin reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in an this compound reaction? The primary impurities encountered after a reaction with this compound are the saccharin (B28170) byproduct and any unreacted this compound or residual iodine.[1][2] Reactions may also contain side products depending on the specific substrates and conditions used.
Q2: What is the standard first step for purifying the reaction mixture? The initial and most crucial purification step is an aqueous workup.[1] This procedure is designed to quench any remaining reactive iodine species and to remove the highly water-soluble saccharin byproduct.[1][2]
Q3: How is the saccharin byproduct effectively removed? Saccharin is acidic, with a pKa of 1.6 for its N-H proton.[3] Therefore, it can be efficiently removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃). This converts saccharin into its highly water-soluble sodium salt, which partitions into the aqueous layer.[2]
Q4: My organic layer remains yellow or brown after extraction. What does this indicate and how can it be resolved? A persistent yellow or brown color in the organic layer typically signifies the presence of unreacted this compound or residual iodine.[1] This can be resolved during the aqueous workup by quenching the reaction mixture with a reducing agent like aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The quenching agent should be added until the color completely disappears.[1]
Q5: My product is sensitive to basic conditions. How can I remove the saccharin byproduct without using a base wash? If your product is unstable under basic conditions, you should avoid washes with solutions like sodium bicarbonate. Instead, you can perform multiple washes with deionized water.[2] While this method is less efficient for removing saccharin than a basic wash, repeated extractions can effectively reduce its concentration.[2] A subsequent brine wash is also recommended to minimize product loss to the aqueous phase.[1]
Q6: When is column chromatography necessary for purification? Column chromatography is recommended when a simple aqueous workup is insufficient to achieve the desired level of purity.[1] It is particularly useful when the product and remaining impurities have different polarities, allowing for their separation on a stationary phase like silica (B1680970) gel or alumina (B75360).[1]
Q7: How can I prevent product loss during the purification process? Product loss can occur due to partial solubility in the aqueous wash solutions or instability on chromatography media. To minimize loss during aqueous workup, wash the combined aqueous layers again with a fresh portion of the organic solvent (back-extraction).[1] Saturating the aqueous layer with brine (saturated NaCl solution) can also decrease the solubility of the organic product in the aqueous phase.[1] If the product is unstable on silica gel, consider deactivating the silica with triethylamine (B128534) or using an alternative stationary phase like alumina.[1]
Purification Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of products from this compound reactions.
| Problem | Possible Cause | Solution |
| Persistent Yellow/Brown Color in Product | Incomplete quenching of unreacted this compound or residual iodine.[1] | During the aqueous workup, add a reducing agent (e.g., sodium thiosulfate) portion-wise until the color is fully discharged.[1] |
| Saccharin Contamination in Final Product | - Insufficient volume or number of aqueous washes. - Poor partitioning of saccharin into the aqueous layer.[2] | Increase the volume and/or the number of washes with saturated sodium bicarbonate (NaHCO₃) solution to ensure complete conversion of saccharin to its soluble salt.[2] |
| Low Recovery of Desired Product | - Product has some solubility in the aqueous wash solutions. - The product is unstable on the silica gel column. - Significant loss during recrystallization.[1] | - Saturate the aqueous layer with brine to reduce the product's aqueous solubility. - Back-extract all aqueous layers with fresh organic solvent. - For chromatography, deactivate the silica gel with triethylamine (if the product is basic) or use alumina. - Carefully select and optimize the recrystallization solvent system.[1] |
| Product and Saccharin Co-elute During Chromatography | The polarity of the product and the saccharin byproduct are too similar in the chosen eluent system.[2] | Optimize the solvent system for column chromatography. A gradient elution, gradually increasing the eluent polarity, may be necessary to resolve the two compounds.[2] A thorough basic wash to remove saccharin prior to chromatography is highly recommended. |
| Product Degradation During Purification | The product is sensitive to the acidic nature of silica gel or the basic conditions of a NaHCO₃ wash.[1][2] | - If the product is base-sensitive, wash with deionized water instead of NaHCO₃.[2] - If the product is acid-sensitive, use deactivated silica gel (treated with triethylamine) or switch to a neutral stationary phase like alumina for chromatography.[1] |
Purification Reagents Summary
The following table summarizes the common reagents used during the workup of this compound reactions.
| Reagent | Typical Concentration | Purpose |
| Sodium Thiosulfate (Na₂S₂O₃) | 10% Aqueous Solution | Quenches excess this compound and iodine, removing color.[1] |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Neutralizes the acidic saccharin byproduct, converting it to a water-soluble salt for removal.[2] |
| Deionized Water | Pure | Washes away water-soluble impurities. Can be used as an alternative to NaHCO₃ for base-sensitive products.[2] |
| Brine (NaCl) | Saturated Aqueous Solution | Removes bulk water from the organic layer and decreases the solubility of the organic product in the aqueous phase, improving yield.[1][4] |
| Anhydrous Drying Agents (Na₂SO₄, MgSO₄) | Solid | Removes trace amounts of water from the organic solvent before concentration.[1] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
This procedure is the first step in isolating the crude product.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel. If the solution is colored yellow or brown, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) and shake. Continue adding the thiosulfate solution until the color disappears.
-
Extraction: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Shake the separatory funnel vigorously, venting frequently.
-
Basic Wash: Allow the layers to separate. Drain the lower aqueous layer. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the organic layer. Shake, vent, and separate the layers. This step is crucial for removing the saccharin byproduct.[2]
-
Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This removes a significant amount of dissolved water from the organic layer and reduces product loss.[4]
-
Drying: Separate the organic layer and pour it into a clean flask. Add an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and swirl.[1] Let it stand for 10-15 minutes.
-
Concentration: Filter off the drying agent. Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[1] The crude product can then be further purified if necessary.
Protocol 2: Purification by Flash Column Chromatography
This method is used to achieve high purity when the aqueous workup is insufficient.[1]
-
TLC Analysis: Analyze the crude product by Thin-Layer Chromatography (TLC) to determine a suitable eluent (solvent) system that provides good separation between the desired product and impurities.
-
Column Packing: Pack a chromatography column with silica gel using a slurry method with the initial, least polar eluent identified from the TLC analysis.
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane (B109758) or the column eluent.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution of compounds using TLC.
-
Gradient Elution (Optional): If separation is poor, a gradient elution can be employed, where the polarity of the eluent is gradually increased over time to facilitate the separation of compounds with similar polarities.[2]
-
Concentration: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the final, purified product.
Visualizations
Caption: General workflow for this compound reaction purification.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Optimizing N-Iodosaccharin Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize N-Iodosaccharin (NISac) reaction conditions for improved product yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a mild and efficient electrophilic iodinating agent. It is a stable, easy-to-handle solid that is soluble in many common organic solvents.[1] Its primary applications include the iodination of activated aromatic compounds, such as anilines and phenols, and the formation of iodo-adducts from alkenes.[1] Unlike some other iodinating agents, this compound can be used under neutral conditions without the need for strong acids or heavy metals.[1]
Q2: My reaction with this compound is resulting in a low yield. What are the common causes?
Several factors can contribute to low yields in reactions involving this compound. These can be broadly categorized as issues with reagents, reaction conditions, and work-up procedures.
Common Causes for Low Yield:
-
Reagent Quality: The purity of the substrate and the this compound itself is crucial. Impurities can lead to side reactions or decomposition of the reagent. Ensure your starting materials are pure and the this compound has been stored correctly at room temperature.[1]
-
Reaction Conditions: Suboptimal conditions such as incorrect temperature, reaction time, or solvent choice can significantly impact the yield. For instance, less reactive substrates may require elevated temperatures, but this can also lead to reagent decomposition.[1]
-
Side Reactions: The formation of by-products is a common reason for low yields. With this compound, side reactions can include the formation of adducts of iodine and saccharin (B28170).[1] In some cases, highly activated substrates like aniline (B41778) can lead to the formation of tarry products.[1]
-
Work-up and Purification: Product loss can occur during the work-up and purification stages. This can be due to incomplete extraction, decomposition on silica (B1680970) gel if the product is acid-sensitive, or loss of volatile products during solvent removal.[2][3]
Q3: How can I improve the yield of my this compound reaction?
Optimizing your reaction involves a systematic approach to addressing the potential causes of low yield.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive this compound | Confirm the purity of this compound via iodometric titration.[1] Store the reagent properly at room temperature.[1] |
| Low reaction temperature | For less reactive substrates, consider increasing the temperature. For example, the iodination of toluene (B28343) with this compound may require reflux conditions.[1] | |
| Inappropriate solvent | This compound is more soluble in polar solvents like acetone (B3395972) or acetonitrile.[1] Ensure your solvent is appropriate for both the substrate and the reagent. | |
| Formation of Multiple Products | Competing side reactions | Lower the reaction temperature to minimize side reactions.[4] Consider adding the this compound dropwise to maintain a low concentration.[2] |
| Non-selective reaction | For substrates with multiple reactive sites, consider using a protecting group strategy to block unwanted reactions. | |
| Tarry Products Formed | Over-activation of substrate | For highly activated substrates like aniline, consider using a deactivated derivative to prevent polymerization and tar formation.[1] |
| Product Decomposition | Prolonged reaction time | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, LC-MS) and quench the reaction as soon as the starting material is consumed.[2][4] |
| Harsh work-up conditions | During work-up, wash the reaction mixture with an aqueous solution of NaHCO3 and Na2SO3 to remove saccharin and any excess this compound.[1] If your product is acid-sensitive, be cautious during silica gel chromatography.[2] |
Experimental Protocols
General Procedure for Iodination of Activated Aromatics:
This protocol is a general guideline for the iodination of an activated aromatic compound on a 1 mmol scale.[1]
-
Dissolve 1 mmol of the activated aromatic substrate in 1-2 mL of acetonitrile.
-
Add a 5% excess (1.05 mmol) of this compound to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC. Reactions with highly activated substrates are often complete within a few hours.[1]
-
Once the starting material is consumed, dilute the reaction mixture with ether.
-
Wash the organic layer with an aqueous solution of NaHCO3 and Na2SO3 to remove saccharin and unreacted this compound.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Table 1: Example Yields for Iodination of Aromatic Compounds with this compound [1]
| Substrate | Product | Time (h) | Yield (%) |
| Acetanilide | 4-Iodoacetanilide | 6 | 95 |
| Phenol | 2,4-Diiodophenol | 0.5 | 92 |
| Anisole | 4-Iodoanisole | 1 | 94 |
Reactions were carried out at room temperature in acetonitrile.
Visualizing the Workflow
A general workflow for troubleshooting low-yield reactions can be visualized to guide the optimization process.
Caption: A logical workflow for troubleshooting and optimizing reaction yield.
This guide provides a starting point for addressing common issues encountered when using this compound. For more complex problems, consulting the primary literature for specific substrate classes is recommended.
References
managing N-Iodosaccharin stability and decomposition
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing the stability and decomposition of N-Iodosaccharin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (NISac) is an electrophilic iodinating agent used in organic synthesis.[1][2] It is valued for its high reactivity and selectivity in iodination reactions of various substrates, including activated aromatics, alkenes, and heterocycles.[2][3] Its stability and ease of handling make it a preferred reagent in many laboratory settings for introducing iodine atoms into organic molecules, which are crucial intermediates in pharmaceutical and agrochemical development.[1]
Q2: What are the optimal storage and handling conditions for this compound?
To ensure its stability and efficacy, this compound should be stored in a cool, dry, and dark environment, preferably in a refrigerator (+4°C) under an inert atmosphere (e.g., argon or nitrogen).[4] It is sensitive to light and moisture, so exposure to these conditions should be minimized.[4] Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Q3: What are the known decomposition products of this compound?
Upon decomposition, this compound can break down into several smaller molecules. The primary organic decomposition product is saccharin (B28170). Other potential decomposition products, especially under thermal stress, include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), and hydrogen iodide (HI). Hydrolysis can lead to the formation of hypoiodous acid (HIO), which is unstable and can disproportionate to iodide (I⁻) and iodate (B108269) (IO₃⁻).[5][6][7]
Q4: Is this compound compatible with all common laboratory solvents and reagents?
No. This compound is incompatible with strong oxidizing agents. It is soluble in polar organic solvents like acetone (B3395972) and acetonitrile (B52724) but is insoluble in water.[2] Care should be taken when choosing reaction solvents and other reagents to avoid unwanted side reactions or accelerated decomposition.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in experimental settings.
Issue 1: Low or No Yield in Iodination Reaction
| Possible Cause | Troubleshooting Step |
| Degraded this compound | The reagent may have degraded due to improper storage (exposure to light, moisture, or heat). |
| Solution: Use a fresh batch of this compound. Verify the purity of the existing batch using iodometric titration (see Experimental Protocols). | |
| Low Substrate Reactivity | The aromatic ring or alkene may not be sufficiently activated for electrophilic iodination under the current reaction conditions. |
| Solution: Consider increasing the reaction temperature, although this may also increase decomposition. Alternatively, for less reactive substrates, the addition of a catalytic amount of a Lewis or Brønsted acid might be necessary.[2] | |
| Incorrect Solvent | The choice of solvent can significantly impact the reaction rate and yield. |
| Solution: this compound is more soluble and reactive in polar aprotic solvents like acetonitrile or DMF.[2] If using a non-polar solvent, consider switching to a more polar one. | |
| Presence of Quenching Agents | The reaction mixture may contain nucleophiles or other species that react with and consume the this compound before it can iodinate the desired substrate. |
| Solution: Ensure all glassware is clean and dry. Use anhydrous solvents to prevent hydrolysis of this compound. |
Issue 2: Formation of Multiple Iodinated Products or Byproducts
| Possible Cause | Troubleshooting Step |
| Over-iodination | The reaction conditions are too harsh, leading to the addition of more than one iodine atom to the substrate. |
| Solution: Reduce the reaction temperature. Decrease the molar equivalents of this compound used. Monitor the reaction closely by TLC or HPLC and stop it once the desired mono-iodinated product is formed. | |
| Side Reactions | The substrate or product may be unstable under the reaction conditions, leading to the formation of undesired byproducts. |
| Solution: Modify the reaction conditions to be milder (e.g., lower temperature, shorter reaction time). Consider using a different iodinating agent if this compound proves to be too reactive for the specific substrate. | |
| Decomposition of this compound | At elevated temperatures, this compound can decompose, leading to the formation of byproducts that may interfere with the reaction.[2] |
| Solution: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate. |
Logical Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common issues in iodination reactions.
Stability and Decomposition of this compound
This compound is a relatively stable compound but can decompose under certain conditions. The primary modes of decomposition are hydrolysis, thermal degradation, and photolysis.
Quantitative Stability Data (Illustrative)
The following tables provide illustrative data on the stability of this compound under various stress conditions. This data is based on the typical behavior of N-halo-sulfonamides and should be used as a general guideline. Actual degradation rates may vary depending on the specific experimental conditions and the purity of the material.
Table 1: Thermal Degradation of Solid this compound
| Temperature (°C) | Time (hours) | % Degradation (Illustrative) |
| 25 | 72 | < 1% |
| 50 | 72 | 2 - 5% |
| 75 | 72 | 10 - 20% |
| 100 | 24 | > 30% |
Table 2: Hydrolytic Degradation of this compound in Solution (Acetonitrile/Water, 9:1)
| pH | Temperature (°C) | Time (hours) | % Degradation (Illustrative) |
| 4.0 | 25 | 24 | 1 - 3% |
| 7.0 | 25 | 24 | 5 - 10% |
| 9.0 | 25 | 24 | 15 - 25% |
Table 3: Photolytic Degradation of Solid this compound (ICH Guideline Conditions)
| Light Source | Exposure | % Degradation (Illustrative) |
| Cool White Fluorescent | 1.2 million lux hours | 5 - 15% |
| Near UV (320-400 nm) | 200 watt hours/m² | 10 - 25% |
Decomposition Pathways
The decomposition of this compound can proceed through several pathways, depending on the conditions.
1. Hydrolysis:
In the presence of water, the N-I bond of this compound is susceptible to cleavage, leading to the formation of saccharin and hypoiodous acid (HIO). Hypoiodous acid is unstable and can further disproportionate to form iodide (I⁻) and iodate (IO₃⁻) ions.[5][6][7]
Caption: The hydrolysis pathway of this compound.
2. Thermal Decomposition:
At elevated temperatures, this compound undergoes thermal decomposition. The primary initial step is likely the homolytic cleavage of the N-I bond to form a saccharinyl radical and an iodine radical. These reactive intermediates can then undergo further reactions to produce a variety of products, including saccharin, molecular iodine (I₂), and degradation products of the saccharin ring system such as oxides of nitrogen and sulfur.
Caption: A plausible thermal decomposition pathway for this compound.
3. Photolytic Decomposition:
Exposure to light, particularly UV radiation, can also induce the decomposition of this compound. Similar to thermal decomposition, the primary photochemical event is the homolytic cleavage of the N-I bond, generating a saccharinyl radical and an iodine radical. These radicals can then react further, leading to the formation of saccharin and other degradation products.
Caption: A likely photolytic decomposition pathway for this compound.
Experimental Protocols
Protocol 1: Purity Determination of this compound by Iodometric Titration
This method determines the active iodine content of this compound.
Materials:
-
This compound sample
-
Potassium iodide (KI)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 N)
-
Starch indicator solution (1%)
-
Glacial acetic acid
-
Deionized water
-
Erlenmeyer flask (250 mL)
-
Burette (50 mL)
-
Analytical balance
Procedure:
-
Accurately weigh approximately 100-150 mg of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 50 mL of deionized water and 2 mL of glacial acetic acid to the flask.
-
Add approximately 2 g of potassium iodide (KI) to the flask and swirl to dissolve. The solution should turn a dark brown/yellow color due to the liberation of iodine.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Add 2 mL of the starch indicator solution. The solution will turn a deep blue/black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color completely disappears.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the purity of the this compound sample using the following formula:
% Purity = (V × N × E) / W × 100
Where:
-
V = Volume of sodium thiosulfate solution used (in L)
-
N = Normality of the sodium thiosulfate solution
-
E = Equivalent weight of this compound (309.08 g/mol )
-
W = Weight of the this compound sample (in g)
-
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Keep the solution at room temperature for a specified period.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in a calibrated oven at a high temperature (e.g., 80°C) for a specified period.
-
Thermal Degradation (Solution): Heat an aliquot of the stock solution in a calibrated oven at a controlled temperature (e.g., 60°C) for a specified period.
-
Photolytic Degradation: Expose a known amount of solid this compound and an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
3. Sample Analysis:
-
At various time points, withdraw samples from each stress condition.
-
If necessary, neutralize the acidic and basic samples.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the amount of this compound remaining and to detect the formation of any degradation products.
4. Data Evaluation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the degradation products by comparing their retention times with those of known impurities or by using mass spectrometry (LC-MS).
Caption: A general workflow for a forced degradation study of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. inorganic chemistry - Why salts of hypoiodous acid like sodium hypoiodite has not been isolated as solid yet? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. collegedunia.com [collegedunia.com]
identifying and characterizing byproducts in N-Iodosaccharin reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts in reactions involving N-Iodosaccharin (NISac).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (NISac) is a mild and efficient electrophilic iodinating reagent used for the iodination of activated aromatic compounds, such as anilines and phenols, as well as alkenes.[1] It offers the advantage of reacting under neutral conditions, often without the need for strong acids or heavy metal catalysts.[1]
Q2: What are the common byproducts in this compound reactions?
A2: While this compound reactions are generally clean, some common byproducts that may be observed include:
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Saccharin (B28170): The reduced form of NISac, which is a primary byproduct. It can be removed by an aqueous basic wash.[1]
-
Adducts of Iodine and Saccharin: In some cases, traces of byproducts presumed to be adducts of iodine and the weakly nucleophilic saccharin can form.[1]
-
Tarry Products: Reactions with highly reactive substrates like aniline (B41778) can sometimes lead to the formation of tarry, polymeric materials.[1]
-
Decomposition Products: With less reactive substrates or at elevated temperatures, this compound itself may decompose.[1]
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproduct formation, consider the following:
-
Control Reaction Temperature: Avoid unnecessarily high temperatures, which can lead to the decomposition of the reagent.[1]
-
Substrate Suitability: Be cautious with highly activated or sensitive substrates that may lead to over-reaction or polymerization.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen, similar to best practices for other sensitive reagents like N-Iodosuccinimide.[2]
Q4: How should this compound be stored?
A4: this compound is a stable compound that can be stored at room temperature.[1] However, for optimal long-term stability, it is best stored in a cool, dry, and dark environment to protect it from light and moisture, similar to other N-halo reagents.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Persistent yellow or brown color in the purified product. | Incomplete removal of unreacted this compound or residual iodine. | During the aqueous workup, wash the organic layer with a solution of a mild reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the color disappears.[3] |
| Saccharin contamination in the final product. | Insufficient aqueous washes or inefficient partitioning of saccharin into the aqueous layer. | Increase the volume and/or number of aqueous washes with a saturated sodium bicarbonate (NaHCO₃) solution.[3] The basic wash helps to deprotonate the saccharin, increasing its solubility in the aqueous phase. |
| Low recovery of the desired product. | The product may have some solubility in the aqueous wash solutions or may be unstable on silica (B1680970) gel during chromatography. | To reduce the solubility of the organic product in the aqueous phase, saturate the aqueous layer with brine (saturated NaCl solution).[3] If using column chromatography, consider deactivating the silica gel with a small amount of triethylamine (B128534) (if your product is basic) or switching to a different stationary phase like alumina.[3] |
| Formation of tarry, intractable materials. | The substrate is too reactive (e.g., aniline), leading to polymerization or over-iodination.[1] | Consider using a less reactive derivative of the substrate (e.g., acetanilide (B955) instead of aniline).[1] Alternatively, perform the reaction at a lower temperature and monitor the progress carefully. |
| Incomplete reaction or decomposition of this compound. | The substrate is not sufficiently activated for iodination under the current conditions. | For less reactive substrates, a moderate increase in temperature may be necessary, but be aware of the potential for reagent decomposition.[1] Alternatively, consider using a more potent iodinating system if mild conditions are ineffective. |
Byproduct Characterization Data
The following tables provide hypothetical, yet representative, data for the characterization of common byproducts. Actual data should be determined experimentally.
Table 1: ¹H NMR Data for Potential Byproducts (in DMSO-d₆)
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Saccharin | 11.5-13.0 | br s | 1H | N-H |
| 7.8-8.1 | m | 4H | Aromatic C-H | |
| 4-Iodoacetanilide | 10.1 | s | 1H | N-H |
| 7.6 | d | 2H | Aromatic C-H | |
| 7.5 | d | 2H | Aromatic C-H | |
| 2.0 | s | 3H | CH₃ |
Table 2: Mass Spectrometry Data for Potential Byproducts
| Compound | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) |
| Saccharin | ESI+ | 184.00 | 184.0 |
| 4-Iodoacetanilide | ESI+ | 261.97 | 261.9 |
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Saccharin and Excess this compound
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Upon completion of the reaction (monitored by TLC), dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove saccharin.
-
To remove any remaining this compound or iodine, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Repeat until the organic layer is colorless.
-
Wash the organic layer with brine (saturated NaCl solution) to aid in the removal of water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.[3]
Protocol 2: Identification of Byproducts by Thin-Layer Chromatography (TLC)
-
Prepare a TLC plate (silica gel).
-
Spot the crude reaction mixture, the starting material, and a standard of pure saccharin (if available) on the plate.
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Develop the plate using an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes).
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Visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate).
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The spot corresponding to saccharin should have a different Rf value than the desired product and can be identified by comparison with the saccharin standard.
Visualizations
Caption: Workflow for Byproduct Identification and Isolation.
Caption: Troubleshooting Decision Tree for Common Issues.
References
Technical Support Center: N-Iodosaccharin (NIS) Mediated Glycosylations
Welcome to the technical support center for N-Iodosaccharin (NIS) mediated glycosylations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common problems and find answers to frequently asked questions related to this important class of reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during NIS-mediated glycosylation reactions.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
| Cause | Recommended Action | Rationale |
| Inactive Glycosyl Donor or Acceptor | - Verify the purity and structural integrity of your donor and acceptor via NMR and mass spectrometry.- Ensure starting materials are thoroughly dried, as moisture can deactivate reagents. | Impurities or degradation of starting materials can prevent the reaction from proceeding. |
| Insufficient Activation | - Increase the equivalents of NIS (typically 1.2-2.0 eq.).- Add a catalytic amount of a Brønsted or Lewis acid co-promoter such as Triflic acid (TfOH) or Trimethylsilyl triflate (TMSOTf).[1][2] | Many thioglycosides react slowly or not at all with NIS alone and require a co-promoter for efficient activation.[1] |
| Inappropriate Reaction Temperature | - Initiate the reaction at a low temperature (e.g., -40 °C to -78 °C) and allow it to slowly warm to 0 °C or room temperature.[3][4] | Low temperatures can help control the reaction rate and minimize the decomposition of sensitive intermediates.[4] |
| Poorly Reactive Donor or Acceptor | - For poorly reactive substrates, consider using a stronger promoter system (e.g., increased concentration of TfOH) or a more reactive glycosyl donor.[1] | A more potent activation system may be necessary to overcome the low reactivity of the substrates. |
| Suboptimal Solvent | - Screen different anhydrous, non-coordinating solvents such as dichloromethane (B109758) (DCM) or acetonitrile. | The solvent can influence the stability of reactive intermediates and the overall reaction rate. |
Problem 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)
Possible Causes and Solutions:
| Cause | Recommended Action | Rationale |
| Non-participating Protecting Group at C-2 | - To favor the formation of 1,2-trans-glycosides, use a participating protecting group at the C-2 position of the glycosyl donor (e.g., acetyl, benzoyl).[5] | Participating groups form a cyclic intermediate that blocks one face of the sugar, leading to attack from the opposite face.[5] |
| Reaction Temperature Too High | - Maintain a low reaction temperature. | Higher temperatures can lead to the equilibration of anomers, resulting in a loss of stereoselectivity. |
| Influence of Co-promoter | - The choice and amount of the acidic co-promoter can influence the stereochemical outcome.[6] Titrate the amount of TfOH or TMSOTf. | The acidity of the reaction medium can affect the stability and reactivity of the glycosyl intermediates. |
| Solvent Effects | - The polarity and coordinating ability of the solvent can impact stereoselectivity. Ethereal solvents are known to be α-directing in some cases. | Solvents can stabilize or destabilize the oxocarbenium ion intermediate, influencing the direction of nucleophilic attack. |
Problem 3: Formation of Unexpected Byproducts
Possible Causes and Solutions:
| Cause | Recommended Action | Rationale |
| Acetyl Group Migration | - Use a promoter system that does not require a strong acid if acetyl migration is observed.[7] | Acidic conditions can promote the migration of acyl protecting groups. |
| Hydrolysis of Glycosyl Donor | - Ensure strictly anhydrous reaction conditions by using oven-dried glassware and freshly distilled solvents. The use of molecular sieves is highly recommended.[3] | Water will readily hydrolyze the activated glycosyl donor, leading to a reduced yield of the desired product. |
| Orthoester Formation | - This can be an issue with participating groups at C-2. Consider using a non-participating group if this is a persistent problem, but be aware of the potential loss of stereocontrol.[8] | The cyclic dioxolenium ion intermediate can be attacked by the acceptor's hydroxyl group at the C-2 position, leading to orthoester formation. |
| Decomposition of NIS | - Use freshly opened or properly stored NIS. Protect the reaction from light. | This compound can be sensitive to light and moisture, leading to decomposition and the formation of iodine, which can participate in side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the co-promoter (TfOH or TMSOTf) in NIS-mediated glycosylations?
A1: While NIS can activate thioglycosides on its own, the reaction is often slow and incomplete.[1] A catalytic amount of a strong acid like TfOH or a Lewis acid like TMSOTf is typically added to increase the electrophilicity of the anomeric center, facilitating the departure of the thio-aglycone and the formation of a reactive glycosyl intermediate.[1]
Q2: How do I choose the right protecting groups for my glycosyl donor?
A2: The choice of protecting groups is crucial for controlling both reactivity and stereoselectivity.[9][10] For achieving 1,2-trans stereoselectivity, a participating group (e.g., acetyl, benzoyl) at the C-2 position is generally used.[5] For 1,2-cis glycosylation, a non-participating group (e.g., benzyl, silyl (B83357) ether) is required.[9] The overall protecting group pattern also influences the donor's reactivity (arming vs. disarming effects).[10]
Q3: My reaction is very sluggish even with a co-promoter. What can I do?
A3: If the reaction is slow, it could be due to a "disarmed" glycosyl donor (electron-withdrawing protecting groups) or a sterically hindered/unreactive acceptor.[1] In such cases, you can try increasing the amount of the co-promoter, raising the reaction temperature gradually, or using a more powerful activating system. However, be mindful that harsher conditions can sometimes lead to lower stereoselectivity or byproduct formation.[1]
Q4: How can I monitor the progress of my NIS-mediated glycosylation?
A4: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction.[6] You should see the consumption of the glycosyl donor and the appearance of the product spot. It is advisable to run a co-spot of the starting materials to accurately track the reaction's progress.
Q5: What is the typical work-up procedure for an NIS-mediated glycosylation?
A5: A typical work-up involves quenching the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to remove any remaining iodine and NIS.[3] This is often followed by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic co-promoter, and then brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated.[11]
Data Presentation
Table 1: Influence of Promoter System on Glycosylation Yield and Stereoselectivity
| Entry | Glycosyl Donor | Glycosyl Acceptor | Promoter System | Yield (%) | α:β Ratio | Reference |
| 1 | Per-benzylated thiogalactoside | Primary alcohol | NIS (1.0 eq) | 74 | - | [1] |
| 2 | Per-benzylated thiogalactoside | Primary alcohol | NIS (1.0 eq), HOFox (0.05 eq) | 91 | - | [1] |
| 3 | Per-benzylated thioglucoside | Primary alcohol | NIS (2.0 eq) | 67 | 2.0:1 | [1] |
| 4 | 2-Phthalimido-protected aminosugar | Deactivated acceptor | NIS (2.0 eq) | 40 | - | [1] |
| 5 | Per-benzylated thiogalactoside | Secondary alcohol | NIS (1.0 eq), HOFox (0.2 eq) | 58 | 1.2:1 | [1] |
Table 2: Effect of Protecting Groups on Glycosylation Outcome
| Entry | Donor C-2 Protecting Group | Acceptor | Yield (%) | α:β Ratio | Reference |
| 1 | Benzoyl (participating) | Primary alcohol | 85 | 1:9 (β-selective) | [5] |
| 2 | Benzyl (non-participating) | Primary alcohol | 78 | 4:1 (α-selective) | [5] |
| 3 | Phthalimido (participating) | Secondary alcohol | 65 | >95% β | [12] |
| 4 | 2,3-O-xylene (conformationally constraining) | Various | High | β-selective | [13] |
Experimental Protocols
Protocol 1: General Procedure for NIS/TfOH Mediated Glycosylation of a Thioglycoside
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 equivalent) and freshly activated molecular sieves (4 Å).
-
Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the acceptor.
-
Addition of Donor: Add the thioglycoside donor (1.2 equivalents) to the mixture.
-
Cooling: Cool the reaction mixture to the desired starting temperature (typically -40 °C).
-
Promoter Addition: Add this compound (NIS) (1.2-2.0 equivalents) to the stirred suspension.
-
Co-promoter Addition: Slowly add a stock solution of triflic acid (TfOH) (0.1-0.2 equivalents) in DCM dropwise.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete (as judged by TLC), quench the reaction by adding triethylamine, followed by a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Allow the mixture to warm to room temperature. Filter the mixture through a pad of Celite®, washing with DCM. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.[3][11]
Protocol 2: General Procedure for NIS/TMSOTf Mediated Glycosylation
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the glycosyl donor (1.5 equivalents) and glycosyl acceptor (1.0 equivalent) in anhydrous DCM. Add activated molecular sieves (4 Å).
-
Cooling: Cool the mixture to -78 °C.
-
Promoter Addition: Add NIS (1.5 equivalents) to the mixture.
-
Co-promoter Addition: Add TMSOTf (0.2 equivalents) dropwise.
-
Reaction: Stir the reaction at -78 °C and monitor by TLC.
-
Quenching: Upon completion, quench the reaction with a few drops of pyridine (B92270) or triethylamine.
-
Work-up: Filter the reaction mixture through Celite® and wash the filtrate with 1 M aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Visualizations
Caption: Experimental workflow for a typical NIS-mediated glycosylation.
Caption: Simplified mechanism of NIS/TfOH-mediated glycosylation.
Caption: Troubleshooting workflow for low yield in NIS-mediated glycosylation.
References
- 1. A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Reagent Controlled Stereoselective Synthesis of α-Glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Saccharin Byproduct Interference
This guide provides troubleshooting and frequently asked questions (FAQs) concerning the interference of saccharin-related byproducts during the workup and purification stages of chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common saccharin-related impurities and why are they problematic?
When saccharin (B28170) is produced via the Remsen-Fahlberg process, which starts from toluene, the most prevalent impurities are ortho-toluenesulfonamide (o-TS) and para-toluenesulfonamide (p-TS).[1] These byproducts are formed alongside the desired ortho-isomer that leads to saccharin and can be difficult to separate due to their similar chemical structures. Contamination can also arise from unreacted starting materials or side-reaction products like various ditolylsulfones and 1,2-benzisothiazoline 1,1-dioxide.[1] These impurities can co-crystallize with the desired product or have similar solubility and chromatographic behavior, complicating purification.
Q2: How can I detect these sulfonamide impurities in my reaction mixture?
Standard analytical techniques are effective for detecting saccharin-related impurities:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the presence of impurities. A common eluent system is a mixture of hexanes and ethyl acetate.[2] Sulfonamides can sometimes show "tailing" on silica (B1680970) gel; adding a small amount (0.5-1%) of acetic acid to the eluent can improve the spot shape.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample. Reversed-phase columns are typically used for analysis.[4][5]
-
Gas Chromatography (GC) and Mass Spectrometry (GC-MS): Effective for separating and identifying volatile impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify impurities if their characteristic peaks do not overlap with the product's signals.
Q3: My product is contaminated with an acidic sulfonamide impurity. What is the best general strategy to remove it?
The most effective strategy for removing acidic impurities like saccharin (pKa ≈ 1.6-2.0) and toluenesulfonamides is a pH-swing aqueous extraction.[6][7] Because these impurities possess an acidic N-H proton, they can be deprotonated by a mild aqueous base (e.g., sodium bicarbonate) and extracted from the organic layer into the aqueous phase.[3][8] The desired product, if neutral, will remain in the organic layer.
Troubleshooting Guides
Issue 1: An unknown, polar impurity is co-eluting with my product on silica gel chromatography.
-
Possible Cause: The impurity may be a toluenesulfonamide byproduct, which can have moderate polarity.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for a co-eluting polar impurity.
Experimental Protocols
Protocol 1: pH-Swing Extraction for Removal of Sulfonamide Byproducts
This protocol details the removal of acidic impurities such as saccharin and toluenesulfonamides from a neutral organic compound.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Aqueous Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.[8] Stopper the funnel and shake vigorously, venting frequently to release any CO₂ gas that may form.[8]
-
Separation: Allow the layers to separate. The deprotonated sulfonamide impurities will partition into the upper aqueous layer, while the neutral desired product remains in the organic layer.
-
Extraction: Drain the lower organic layer. Repeat the wash with fresh NaHCO₃ solution (Step 2) one or two more times to ensure complete removal of acidic impurities.[3]
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the purified product.[2]
Caption: Step-by-step workflow for impurity removal via pH-swing extraction.
Data Presentation
For effective separation using pH-swing extraction or recrystallization, understanding the acidity and solubility of the compounds is crucial.
Table 1: Acidity of Saccharin and Related Byproducts
| Compound | Structure | pKa |
| Saccharin | 1,2-Benzisothiazol-3(2H)-one, 1,1-dioxide | ~1.6 - 2.0[9][6][7] |
| p-Toluenesulfonamide | 4-Methylbenzenesulfonamide | ~10.1 |
| o-Toluenesulfonamide | 2-Methylbenzenesulfonamide | ~10.5 |
Note: The significantly lower pKa of saccharin makes it a much stronger acid than the toluenesulfonamide byproducts.
Table 2: Solubility of Saccharin in Various Solvents at 25°C (298.15 K)
| Solvent | Solubility (g / 100g solvent) |
| Water | 0.34 |
| Methanol | 4.10 |
| Ethanol | 2.59 |
| Acetone | 7.15 |
| Ethyl Acetate | 2.45 |
Data adapted from solubility studies.[10][11] This data can guide the choice of solvents for recrystallization.
References
- 1. Impurities in commercial saccharin. I. Impurities soluble in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. The Saccharin Saga – Part 2 - ChemistryViews [chemistryviews.org]
- 7. Saccharin - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. idc-online.com [idc-online.com]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
strategies to improve regioselectivity with N-Iodosaccharin
Welcome to the Technical Support Center for N-Iodosaccharin (NISac). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving regioselectivity and troubleshooting common issues during electrophilic iodination reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: I am observing low regioselectivity in the iodination of my activated aromatic substrate, resulting in a mixture of ortho and para isomers. How can I improve the para-selectivity?
A: Achieving high para-selectivity is a common objective. The regiochemical outcome of the iodination is influenced by a combination of electronic and steric factors. Here are several strategies to enhance para-selectivity:
-
Steric Hindrance: The inherent steric bulk of this compound can favor substitution at the less hindered para-position. If your substrate has bulky ortho-substituents, this will naturally disfavor ortho-iodination.
-
Solvent Selection: The choice of solvent can influence regioselectivity. Non-polar solvents may enhance selectivity for the para-isomer in some cases. It is recommended to perform a solvent screen, including solvents like acetonitrile (B52724), dichloromethane (B109758), and THF, to determine the optimal conditions for your specific substrate.
-
Temperature Control: Running the reaction at lower temperatures can increase selectivity by favoring the reaction pathway with the lower activation energy, which is often the formation of the thermodynamically more stable para-isomer.
-
Use of Additives: While this compound is highly reactive on its own, the addition of a catalytic amount of a mild Brønsted or Lewis acid can sometimes modulate the regioselectivity, although this may also increase the reaction rate and potentially lead to over-iodination if not carefully controlled.
Q2: My reaction with a highly activated substrate (e.g., phenol, aniline) is resulting in di- or poly-iodinated products. How can I achieve mono-iodination?
A: Over-iodination is a frequent issue with electron-rich substrates due to the high reactivity of this compound.[1] To favor mono-iodination, consider the following adjustments:
-
Control Stoichiometry: Carefully control the molar ratio of this compound to your substrate. Use a 1:1 or even a slight sub-stoichiometric amount of NISac to the substrate.
-
Lower the Temperature: Conducting the reaction at 0 °C or even lower temperatures can significantly reduce the rate of the second iodination, thereby improving selectivity for the mono-iodinated product.
-
Slow Addition: Add the this compound solution dropwise to the substrate solution over an extended period. This maintains a low concentration of the iodinating agent in the reaction mixture, disfavoring multiple iodinations.
-
Deactivation of the Substrate: For anilines, acetylation to form an acetanilide (B955) can moderate the activating effect of the amino group, leading to cleaner mono-iodination at the para-position.[1]
Q3: The iodination of my less reactive (modestly activated or deactivated) aromatic compound is very slow or not proceeding to completion. What can I do to improve the conversion?
A: this compound is a more powerful iodinating agent than N-Iodosuccinimide (NIS), but for less reactive substrates, further activation may be necessary.[1]
-
Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. For example, the iodination of toluene (B28343) with NISac shows partial conversion even at reflux temperatures.[1]
-
Use of an Activating Co-reagent: The use of Brønsted or Lewis acids can enhance the electrophilicity of the iodine in NISac, facilitating the iodination of less reactive arenes.[1] Strong acids like trifluoroacetic acid or Lewis acids like iron(III) catalysts have been shown to be effective.
-
Ionic Liquids as Solvents: Performing the reaction in a room temperature ionic liquid can enhance the reactivity of this compound, allowing for the iodination of even modestly activated arenes like toluene in good yield under mild conditions.[2]
Q4: I am observing the formation of tarry by-products, especially when working with unprotected anilines. How can I avoid this?
A: Unprotected anilines are prone to oxidation and polymerization under electrophilic iodination conditions, leading to the formation of tars.[1]
-
Protect the Amino Group: The most effective strategy is to protect the amino group as an amide (e.g., acetanilide). This reduces the substrate's susceptibility to oxidation and directs the iodination primarily to the para-position.
-
Use Deactivated Anilines: If protection is not feasible, using a deactivated aniline (B41778) derivative may yield cleaner results. For instance, 2-(2-amino-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can be mono-iodinated in high yield without the formation of tarry products.[1]
Quantitative Data Summary
The following table summarizes the results of the iodination of various aromatic compounds with this compound, providing a comparative overview of reaction conditions, yields, and regioselectivity.
| Substrate | Equivalents of NISac | Solvent | Time (h) | Temperature | Product(s) | Yield (%) | Regiomeric Ratio (o:p) |
| Acetanilide | 1.0 | Acetonitrile | 6 | Room Temp. | 4-Iodoacetanilide | 95 | Exclusive para |
| Anisole | 1.0 | Acetonitrile | 0.5 | Room Temp. | 4-Iodoanisole | 92 | 7:93 |
| Phenol | 2.0 | Acetonitrile | 0.5 | Room Temp. | 2,4-Diiodophenol | 96 | - |
| 2,6-Dimethylphenol | 1.0 | Acetonitrile | 0.5 | Room Temp. | 4-Iodo-2,6-dimethylphenol | 98 | Exclusive para |
| Toluene | 1.0 | Toluene (3-fold excess) | 24 | Reflux | Iodotoluenes | 35 (conversion) | 1:1.5 |
| 2-(2-amino-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | 1.0 | Acetonitrile | 24 | Room Temp. | Monoiodo derivative | 90 | - |
Data sourced from Dolenc, D. Synlett 2000, (4), 544–546.[1]
Experimental Protocols
Protocol 1: Regioselective para-Iodination of Acetanilide
This protocol provides a detailed methodology for the highly regioselective iodination of acetanilide at the para-position using this compound.
Materials:
-
Acetanilide
-
This compound (NISac)
-
Acetonitrile (anhydrous)
-
Sodium thiosulfate (B1220275) solution (10% aqueous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve acetanilide (1.0 mmol, 135 mg) in anhydrous acetonitrile (10 mL). Stir the solution at room temperature until the acetanilide is completely dissolved.
-
Addition of this compound: To the stirred solution, add this compound (1.0 mmol, 309 mg) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 6 hours.
-
Workup: Upon completion, pour the reaction mixture into 10% aqueous sodium thiosulfate solution (20 mL) to quench any unreacted this compound. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol (B145695) to yield pure 4-iodoacetanilide.
Visualizations
The following diagrams illustrate key concepts and workflows related to improving regioselectivity with this compound.
Caption: Troubleshooting workflow for improving regioselectivity.
Caption: General mechanism of electrophilic aromatic iodination with this compound.
References
Navigating N-Iodosaccharin Reactions: A Technical Support Guide on Solvent Effects
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for N-Iodosaccharin reactions. This guide is designed to provide you with detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive experimental protocols to help you navigate the nuances of solvent selection and optimize your reaction outcomes. This compound is a powerful and versatile electrophilic iodinating agent, and understanding the profound impact of the reaction solvent is critical to achieving desired reaction rates and product yields.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction is sluggish or not proceeding to completion. What role does the solvent play?
A1: Solvent choice is a primary factor influencing the rate of this compound reactions. As an electrophilic iodination reagent, the reaction mechanism often involves the development of charged intermediates or transition states. Polar solvents are generally preferred as they can stabilize these species, thereby lowering the activation energy and accelerating the reaction.[1] If your reaction is slow, consider switching to a more polar solvent. This compound exhibits good solubility in polar organic solvents such as acetone (B3395972) and acetonitrile (B52724).[1]
Q2: How do polar protic versus polar aprotic solvents affect the reaction rate?
A2: The distinction between polar protic (e.g., alcohols, water) and polar aprotic (e.g., acetonitrile, acetone, DMF) solvents can be critical.
-
Polar Aprotic Solvents: These solvents are often ideal for this compound reactions. They possess dipoles that can stabilize charged intermediates but lack acidic protons that can solvate and deactivate the nucleophilic substrate. This leads to a "naked" and more reactive nucleophile, often resulting in a significant rate enhancement.
-
Polar Protic Solvents: While polar, these solvents can form hydrogen bonds with the reactants. This can sometimes slow down the reaction by creating a solvent cage around the nucleophile, reducing its availability to attack the electrophile.
Q3: Are there any specific quantitative data on the effect of solvents on this compound reaction rates?
Q4: Can the solvent influence the selectivity of my iodination reaction?
A4: Yes, the solvent can play a role in the regioselectivity and chemoselectivity of iodination reactions. By stabilizing certain transition states over others, the solvent can direct the electrophilic attack of iodine to a specific position on the substrate. For complex molecules with multiple potential reaction sites, screening different solvents is a crucial step in methods development.
Q5: I am observing side reactions or decomposition of my starting material. Could the solvent be the cause?
A5: Unwanted side reactions can indeed be influenced by the solvent.[2] For instance, a solvent that is too reactive might participate in the reaction, leading to byproducts. Additionally, the stability of this compound itself can be solvent-dependent. In some cases, particularly at elevated temperatures, decomposition of the reagent has been observed.[1] If you suspect solvent-related side reactions, try a less reactive or more inert solvent with a similar polarity.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Slow or Incomplete Reaction | Inappropriate Solvent Polarity: The solvent may not be polar enough to stabilize the reaction intermediates. | 1. Switch to a more polar solvent (e.g., from dichloromethane (B109758) to acetonitrile). 2. Consider using a mixture of solvents to fine-tune the polarity. |
| Poor Solubility of Reactants: One or more reactants may not be fully dissolved, limiting the reaction rate. | 1. Select a solvent in which all reactants are fully soluble at the reaction temperature. 2. Gently warm the reaction mixture to aid dissolution, monitoring for any thermal decomposition. | |
| Low Product Yield | Side Reactions: The solvent may be promoting undesired reaction pathways. | 1. Experiment with solvents of different classes (e.g., aprotic vs. protic). 2. Lowering the reaction temperature can sometimes suppress side reactions. |
| Product Instability or Degradation: The product may be unstable in the chosen solvent. | 1. Once the reaction is complete, quench it and remove the solvent promptly. 2. Analyze the crude reaction mixture by techniques like TLC or LC-MS to check for product degradation during workup.[2] | |
| Formation of Unexpected Byproducts | Solvent Participation: The solvent itself may be reacting with the starting materials or intermediates. | 1. Choose a more inert solvent. 2. Review the literature for known incompatibilities between your chosen solvent and reactant functional groups. |
| Decomposition of this compound: The reagent may be degrading under the reaction conditions. | 1. Ensure your this compound is pure and dry. 2. Run the reaction at a lower temperature. 3. Consider using a freshly prepared solution of this compound. |
Data Presentation: Relative Reaction Rates
While specific rate constants for a model this compound reaction across a broad solvent spectrum are not available, the following table provides a qualitative and estimated quantitative comparison based on general principles of solvent effects on electrophilic reactions and available data for analogous systems.
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Reaction Rate (Estimated) | Comments |
| Acetonitrile | Polar Aprotic | 37.5 | Very Fast | Generally an excellent choice due to its high polarity and aprotic nature.[1] |
| Acetone | Polar Aprotic | 20.7 | Fast | Good polarity and solubility for this compound.[1] |
| Dichloromethane | Polar Aprotic | 8.9 | Moderate | Lower polarity may result in a slower reaction compared to acetonitrile. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | Moderate to Slow | Lower polarity and potential for peroxide impurities which could interfere. |
| Methanol | Polar Protic | 32.7 | Moderate to Slow | High polarity is beneficial, but its protic nature can solvate and deactivate the nucleophile. |
| Toluene | Nonpolar | 2.4 | Very Slow | Generally not suitable for promoting electrophilic iodination. |
| Hexane | Nonpolar | 1.9 | Negligible | Lacks the polarity to stabilize charged intermediates. |
Experimental Protocols
Protocol 1: General Procedure for Determining the Effect of Solvent on Reaction Rate
This protocol outlines a general method for comparing the reaction rates of an this compound iodination in different solvents using Thin Layer Chromatography (TLC) for monitoring.
Materials:
-
This compound
-
Substrate (e.g., an activated aromatic compound like anisole (B1667542) or an alkene like cyclohexene)
-
A selection of anhydrous solvents (e.g., acetonitrile, dichloromethane, THF, methanol, toluene)
-
Reaction vials with stir bars
-
TLC plates (silica gel)
-
Appropriate eluent for TLC
-
UV lamp for visualization
Procedure:
-
Reaction Setup: In separate, identical reaction vials, dissolve the substrate in each of the chosen solvents to a consistent concentration (e.g., 0.1 M).
-
Initiation: To each vial at a constant temperature (e.g., room temperature), add a stoichiometric equivalent of this compound and start a timer for each reaction.
-
Monitoring: At regular time intervals (e.g., every 5, 15, 30, and 60 minutes), withdraw a small aliquot from each reaction mixture and spot it onto a TLC plate.
-
TLC Analysis: Develop the TLC plates in a suitable eluent system that provides good separation between the starting material and the iodinated product.
-
Visualization: Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance and intensification of the product spot will indicate the reaction progress.
-
Rate Comparison: The relative reaction rates can be determined by comparing the time it takes for the starting material to be completely consumed in each solvent.
Protocol 2: Quantitative Kinetic Analysis using UV-Vis Spectroscopy
For a more quantitative analysis, the reaction can be monitored using UV-Vis spectroscopy, provided the starting material or product has a distinct UV-Vis absorbance profile.
Materials:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
-
This compound
-
Substrate with a chromophore
-
Anhydrous solvents
Procedure:
-
Spectrum Acquisition: Obtain the UV-Vis spectra of the starting material, this compound, and the expected product in the chosen solvent to identify a suitable wavelength for monitoring where there is a significant change in absorbance during the reaction.
-
Reaction Mixture Preparation: In a quartz cuvette, prepare a solution of the substrate in the chosen solvent at a known concentration.
-
Initiation and Data Collection: Place the cuvette in the temperature-controlled holder of the spectrophotometer. Add a known concentration of this compound to the cuvette, quickly mix, and immediately start recording the absorbance at the chosen wavelength over time.
-
Data Analysis: Plot the absorbance versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By repeating the experiment in different solvents, a quantitative comparison of the reaction rates can be made.
Mandatory Visualizations
Caption: Experimental workflow for determining the effect of solvent on reaction rate.
Caption: Influence of solvent polarity on the transition state of this compound iodination.
References
temperature control in exothermic N-Iodosaccharin reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on managing temperature control for exothermic reactions involving N-Iodosaccharin (NISac). Below you will find troubleshooting guides and frequently asked questions to ensure the safe and efficient execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes reactions with this compound potentially exothermic?
A1: this compound is a type of N-haloamide, which is used to make the iodine atom more electrophilic by binding it to an electron-attracting fragment.[1] The subsequent iodination reactions, particularly with activated aromatic compounds and alkenes, can be fast and highly exothermic.[1] The formation of new, more stable bonds releases energy as heat. If this heat is generated faster than it can be dissipated by the reaction system, a rapid temperature increase, known as a thermal runaway, can occur.[2][3]
Q2: What are the primary signs of a thermal runaway reaction?
A2: Key indicators of a thermal runaway include a sudden, sharp increase in the reaction mixture's temperature that is difficult to control with standard cooling methods.[2] Other signs are unexpected changes in pressure, vigorous boiling of the solvent (even with external cooling), and changes in the reaction mixture's color or viscosity. Continuous monitoring of the internal reaction temperature is critical for early detection.[2]
Q3: What immediate steps should be taken if a runaway is suspected?
A3: If a runaway reaction is suspected, prioritize safety above all else. Immediately stop the addition of any further reagents, enhance cooling to the maximum capacity (e.g., by adding dry ice to an isopropanol (B130326) bath), and if necessary and safe to do so, prepare for emergency quenching by adding a pre-determined, cold, inert solvent. Alert all personnel in the vicinity and be prepared to evacuate the area. Ensure a clear path to safety showers and eyewashes.[2]
Q4: How does reaction scale affect thermal risk?
A4: The risk of a thermal runaway increases significantly with scale.[4] This is because the volume of the reaction mixture (which generates heat) increases cubically, while the surface area of the vessel (which dissipates heat) only increases squarely. This changing ratio makes heat removal less efficient at larger scales.[4] It is recommended never to scale a reaction by more than three times (3x) the previous run without a thorough safety reassessment.[2]
Troubleshooting Guide
Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition
-
Question: I am observing a rapid and uncontrolled increase in temperature as I add my substrate to the this compound solution, even with an ice bath. What should I do?
-
Answer: This indicates that the rate of heat generation is exceeding the cooling capacity of your setup.
-
Immediate Action: Halt the addition of the reagent immediately.
-
Analysis:
-
Addition Rate: You are likely adding the reagent too quickly. Exothermic reactions require slow, controlled addition to allow the cooling system to manage the heat output.
-
Cooling Inefficiency: Your cooling bath may not be efficient enough. An ice-water bath is effective, but for highly exothermic processes, a dry ice/acetone or isopropanol bath provides a lower temperature sink.
-
Concentration: High concentrations of reactants will lead to a faster reaction rate and greater heat output per unit of time.
-
-
Solution:
-
Reduce the rate of addition significantly. Using a syringe pump for controlled, dropwise addition is highly recommended.
-
Use a more potent cooling bath (e.g., dry ice/isopropanol).
-
Dilute the reaction mixture by using more solvent. This increases the thermal mass of the system, helping to absorb heat.
-
Ensure vigorous stirring to promote efficient heat transfer from the reaction mixture to the vessel walls and into the cooling bath.
-
-
Issue 2: Reaction Fails to Initiate at Low Temperature, Then "Takes Off" Violently
-
Question: My reaction showed no progress at 0°C, so I allowed it to warm up. It then started suddenly and violently. What is happening?
-
Answer: This is a classic sign of reactant accumulation, a dangerous situation that often precedes a thermal runaway. At low temperatures, the reaction rate can be too slow to consume the reagent as it is added.[5] When the temperature rises, the accumulated reagents react all at once.
-
Analysis:
-
Accumulation: The reaction has a specific activation temperature that was not reached during the initial cooling. Adding all the reagent below this temperature creates a "loaded spring."
-
Incorrect Temperature: The optimal temperature for controlled reaction may be higher than 0°C, but the initial heat generated still needs to be managed.
-
-
Solution:
-
Determine Onset Temperature: Use reaction calorimetry to determine the temperature at which the reaction initiates and the amount of heat released.
-
Semi-Batch Process: Add only a small portion of the limiting reagent and then warm the mixture until the reaction initiates. Once the initial exotherm is controlled, add the remaining reagent at a rate that maintains the desired reaction temperature. This is a "heat-on-demand" approach.
-
Always ensure your cooling system is robust enough to handle the full potential energy of the reaction before you begin.
-
-
Issue 3: Inconsistent Results When Scaling Up a Reaction
-
Question: A reaction that worked perfectly on a 1 mmol scale is giving low yield and significant side products on a 20 mmol scale, with temperature being difficult to control. Why?
-
Answer: As discussed in the FAQs, heat dissipation becomes less efficient on a larger scale.[4] The higher internal temperature can lead to the formation of undesired by-products or decomposition of the desired product.
-
Analysis:
-
Heat Transfer: Poor heat transfer is leading to "hot spots" within the reaction vessel.
-
Stirring: Inefficient stirring on a larger scale fails to distribute heat evenly.
-
Reaction Kinetics: The reaction may have different kinetics at the higher temperatures achieved during scale-up.
-
-
Solution:
-
Iterative Scale-Up: Do not jump from a 1 mmol to a 20 mmol scale. Perform the reaction at an intermediate scale (e.g., 3-5 mmol) first to identify potential issues.[2]
-
Mechanical Stirring: Switch from a magnetic stir bar to an overhead mechanical stirrer for more effective mixing in larger flasks.
-
Calorimetry: Before scaling up, perform reaction calorimetry to quantify the heat of reaction. This data is essential for engineering the correct cooling capacity for the larger scale.[3]
-
Reverse Addition: Consider adding the this compound solution to the substrate solution, as this can sometimes offer better control.
-
-
Data Presentation: Thermal Hazard Assessment Parameters
For any this compound reaction, especially during scale-up, the following parameters should be experimentally determined using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC).
| Parameter | Symbol | Description | Importance |
| Heat of Reaction | ΔHr | The total amount of heat released by the desired reaction (in kJ/mol). | Determines the total energy that must be managed by the cooling system. |
| Adiabatic Temperature Rise | ΔTad | The theoretical temperature increase if no heat is removed from the system (ΔTad = ΔHr / (m * Cp)). | A key indicator of runaway potential. A high ΔTad signals a high-risk reaction. |
| Onset Temperature of Decomposition | Tonset | The temperature at which the reaction mixture begins to undergo a secondary, often more energetic, decomposition reaction. | This is a critical safety limit. The maximum reaction temperature must always remain well below Tonset. |
| Maximum Temperature of Synthesis Reaction | MTSR | The maximum temperature the reaction would reach under adiabatic conditions (Tprocess + ΔTad). | Helps to assess whether a cooling failure could trigger a secondary decomposition (i.e., if MTSR > Tonset). |
Experimental Protocols
Protocol: Iodination of Acetanilide (B955) with this compound (1 mmol scale)
This protocol is representative and should be adapted based on a thorough risk assessment for different substrates.
Materials:
-
Acetanilide (135 mg, 1 mmol)
-
This compound (340 mg, 1.1 mmol, 1.1 eq)
-
Acetonitrile (B52724) (2 mL)
-
Reaction flask with a magnetic stir bar
-
Syringe or dropping funnel
-
Thermometer or thermocouple probe
-
Ice-water bath
Procedure:
-
Setup: Place the reaction flask, equipped with the stir bar and thermometer, in an ice-water bath. Ensure the thermometer probe is submerged in the reaction medium but does not interfere with the stirrer.
-
Initial Charge: To the flask, add acetanilide (135 mg) and acetonitrile (1 mL). Stir the mixture until the solid is fully dissolved. Allow the solution to cool to 0-5°C.
-
Reagent Preparation: In a separate vial, dissolve this compound (340 mg) in acetonitrile (1 mL).
-
Controlled Addition: Using a syringe or dropping funnel, add the this compound solution to the stirred acetanilide solution dropwise over 15-20 minutes.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. The temperature should not be allowed to rise above 10°C. If the temperature approaches this limit, pause the addition until it cools back down to <5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1 hour. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether. Wash the organic layer with an aqueous solution of NaHCO₃ and Na₂SO₃ to remove saccharin (B28170) and any excess NISac.[1] Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Experimental Workflow for Temperature Control
The following diagram illustrates a standard laboratory setup for running an exothermic reaction under controlled temperature conditions.
Caption: Standard experimental setup for controlled exothermic reactions.
Troubleshooting Logic for Thermal Deviations
This decision tree provides a logical workflow for troubleshooting unexpected temperature increases during an exothermic reaction.
References
Technical Support Center: Quenching Unreacted N-Iodosaccharin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Iodosaccharin (NISac). The focus is on effectively quenching unreacted NISac in reaction mixtures to ensure clean workups and pure products.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted this compound?
A1: this compound is a moderately electrophilic iodinating agent.[1] Leaving unreacted NISac in your reaction mixture can lead to several issues during workup and purification:
-
Side reactions: The reactive iodine can react with your desired product or other components in the mixture upon changes in conditions (e.g., pH, solvent).
-
Purification difficulties: NISac and its byproduct, saccharin (B28170), can complicate the isolation of your target compound.
-
Safety concerns: Although stable, residual reactive reagents can pose safety hazards.
Q2: What are the most common quenching agents for this compound?
A2: The most common quenching agents for this compound and other N-halo reagents are mild reducing agents. The top choices include:
-
Aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.
-
Aqueous sodium sulfite (B76179) (Na₂SO₃) solution.
-
Aqueous ascorbic acid solution.
A common workup procedure involves diluting the reaction mixture with a solvent like diethyl ether and washing with an aqueous solution of sodium bicarbonate (to remove the saccharin byproduct) and a quenching agent like sodium sulfite or sodium thiosulfate.[1]
Q3: How do I know if the quenching is complete?
A3: Complete quenching is typically indicated by a visual color change. Reaction mixtures containing unreacted this compound or iodine byproducts often have a yellow or brownish tint. Upon addition of the quenching agent, this color should dissipate, resulting in a colorless organic phase. However, a persistent faint yellow color in the organic layer does not always signify incomplete quenching, as it could be due to the product itself. For confirmation, Thin Layer Chromatography (TLC) can be employed to check for the disappearance of the this compound spot.
Q4: Can the choice of quenching agent affect my product?
A4: Yes, the choice of quenching agent can be critical, especially if your product contains sensitive functional groups.
-
Sodium thiosulfate: Generally effective, but under acidic conditions, it can decompose to form elemental sulfur, which can contaminate your product.
-
Sodium sulfite: Often considered a "cleaner" alternative as it is less prone to forming insoluble sulfur byproducts.
-
Ascorbic acid: A mild reducing agent that is generally benign and easily removed during aqueous workup. It is a good option for pH-sensitive compounds.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Persistent yellow/brown color in the organic layer after quenching. | 1. Incomplete quenching due to insufficient quenching agent. 2. Poor mixing between the organic and aqueous phases. 3. The product itself is colored. | 1. Add more of the aqueous quenching solution in small portions until the color disappears. 2. Ensure vigorous stirring or shaking of the biphasic mixture to maximize interfacial contact. 3. Use TLC to confirm the absence of this compound. Spot the crude reaction mixture alongside a sample of the quenched mixture. |
| A fine white/yellow precipitate (sulfur) forms during quenching with sodium thiosulfate. | The reaction mixture is acidic, causing the decomposition of sodium thiosulfate. | 1. Before adding the thiosulfate solution, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the reaction mixture. 2. Consider using sodium sulfite or ascorbic acid as the quenching agent, as they are less likely to form sulfur. |
| The product is contaminated with saccharin after workup. | Insufficient washing with a basic aqueous solution. | Wash the organic layer multiple times with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide (B78521) (NaOH) to ensure all the saccharin byproduct is removed into the aqueous phase. |
| Emulsion formation during aqueous workup. | High concentration of reagents or byproducts acting as surfactants. | 1. Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion. 2. Filter the entire mixture through a pad of Celite. 3. Dilute the organic layer with more solvent. |
Quenching Agent Comparison
| Quenching Agent | Pros | Cons | Typical Concentration |
| Sodium Thiosulfate (Na₂S₂O₃) | - Inexpensive and readily available. - Reacts quickly with iodine. | - Can form elemental sulfur under acidic conditions. - The tetrathionate (B1226582) byproduct can sometimes be difficult to remove. | 5-10% aqueous solution |
| Sodium Sulfite (Na₂SO₃) | - "Cleaner" quench; less likely to form sulfur. - Byproducts (sulfates) are highly water-soluble. | - Can be slightly less efficient than thiosulfate for large amounts of iodine. | 5-10% aqueous solution |
| Ascorbic Acid (Vitamin C) | - Mild and metal-free. - Byproducts are generally benign and easily removed. - Good for pH-sensitive substrates. | - May be a slightly slower quenching agent. - May not be as effective for very high concentrations of NISac. | Saturated aqueous solution |
Experimental Protocols
Protocol 1: Standard Quenching using Sodium Thiosulfate
-
Cool the reaction mixture to room temperature or 0 °C if the reaction is exothermic.
-
Slowly add a 10% aqueous solution of sodium thiosulfate to the stirred reaction mixture.
-
Continue stirring vigorously for 10-15 minutes. The yellow/brown color of the reaction mixture should fade.
-
If the color persists, add more sodium thiosulfate solution.
-
Proceed with the standard aqueous workup, including washes with saturated sodium bicarbonate solution to remove saccharin.
Protocol 2: Quenching using Sodium Sulfite
-
Cool the reaction mixture to room temperature.
-
Add a 10% aqueous solution of sodium sulfite while stirring.
-
Stir for 15-20 minutes until the mixture is colorless.
-
Perform an aqueous workup, including washes with saturated sodium bicarbonate solution.
Protocol 3: Quenching using Ascorbic Acid
-
Cool the reaction mixture.
-
Add a saturated aqueous solution of ascorbic acid.
-
Stir the biphasic mixture vigorously for 20-30 minutes.
-
Proceed with the aqueous workup. A wash with saturated sodium bicarbonate is still recommended to remove saccharin.
Analytical Methods for Monitoring Quenching
Thin Layer Chromatography (TLC):
-
Mobile Phase: A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically suitable.
-
Visualization: this compound is UV active and will appear as a dark spot on a fluorescent TLC plate under UV light (254 nm).
-
Procedure:
-
Spot a baseline sample of your starting material.
-
Spot the crude reaction mixture before quenching.
-
After quenching, spot the organic layer of the reaction mixture.
-
The disappearance of the this compound spot in the quenched sample lane indicates a complete reaction and quench.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Residual this compound or saccharin can be detected by ¹H NMR. The aromatic protons of the saccharin ring system have characteristic chemical shifts that can be monitored to ensure their removal after the aqueous workup.
Diagrams
Caption: Experimental workflow for quenching this compound.
Caption: Decision tree for selecting a quenching agent.
References
Technical Support Center: Column Chromatography Challenges with Saccharin Byproducts
Welcome to the technical support center for troubleshooting column chromatography of saccharin (B28170) and its byproducts. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of saccharin.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in crude saccharin synthesis that I need to separate?
A1: The most common byproducts depend on the synthetic route used. However, typical impurities that pose separation challenges include o-toluenesulfonamide, p-toluenesulfonamide, and o-sulfamoylbenzoic acid.[1][2] These byproducts have polarities similar to saccharin, which can make their separation by column chromatography challenging.
Q2: My saccharin sample is not dissolving well in the initial mobile phase for column chromatography. What should I do?
A2: Saccharin is an acidic and polar compound with limited solubility in nonpolar organic solvents. To improve solubility for loading onto a silica (B1680970) gel column, you can dissolve your crude sample in a minimal amount of a more polar solvent, such as a mixture of dichloromethane (B109758) and methanol. Alternatively, for dry loading, you can dissolve the sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to obtain a dry powder to load onto the column.
Q3: All my compounds are coming out together at the solvent front. How can I achieve better separation?
A3: Elution at the solvent front indicates that the mobile phase is too polar. You need to decrease the polarity of your eluent. Start with a less polar solvent system, such as pure dichloromethane or a hexane (B92381)/ethyl acetate (B1210297) mixture, and gradually increase the polarity. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system that provides good separation between saccharin and its byproducts before running the column. A good starting point for developing a TLC solvent system is ethyl acetate with a small percentage of acetic acid.
Q4: I am seeing significant tailing of my saccharin peak. What causes this and how can I fix it?
A4: Peak tailing for acidic compounds like saccharin on silica gel is often caused by strong interactions with the acidic silanol (B1196071) groups on the stationary phase. To mitigate this, you can:
-
Add an acidic modifier to your mobile phase: Including a small amount of acetic acid (e.g., 0.5-2%) in your eluent can help to protonate the saccharin and reduce its interaction with the silica surface, resulting in more symmetrical peaks.
-
Use a less acidic stationary phase: If tailing persists, consider using a deactivated silica gel or an alternative stationary phase like alumina.
Q5: What is the expected elution order of saccharin and its common byproducts on a silica gel column?
A5: The elution order on silica gel is primarily determined by the polarity of the compounds, with less polar compounds eluting first.[3] Generally, you can expect the following elution order:
-
o-Toluenesulfonamide (less polar)
-
p-Toluenesulfonamide
-
Saccharin
-
o-Sulfamoylbenzoic acid (most polar)
This order can be confirmed by running a TLC of the crude mixture and standards.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the column chromatography of saccharin.
Problem 1: Poor or No Separation
// Nodes Start [label="Poor or No Separation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckTLC [label="Did you perform TLC first?", fillcolor="#F1F3F4", fontcolor="#202124"]; DevelopTLC [label="Develop a TLC solvent system.\nAim for Rf of saccharin ~0.3-0.4\nand good spot separation.", fillcolor="#FBBC05", fontcolor="#202124"]; ColumnOverload [label="Is the column overloaded?", fillcolor="#F1F3F4", fontcolor="#202124"]; ReduceLoad [label="Reduce the amount of sample\nloaded onto the column.", fillcolor="#FBBC05", fontcolor="#202124"]; SolventPolarity [label="Is the mobile phase polarity\nappropriate?", fillcolor="#F1F3F4", fontcolor="#202124"]; AdjustPolarity [label="Start with a less polar eluent\nand gradually increase polarity\n(gradient elution).", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Separation Achieved", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckTLC; CheckTLC -> DevelopTLC [label="No"]; DevelopTLC -> ColumnOverload; CheckTLC -> ColumnOverload [label="Yes"]; ColumnOverload -> ReduceLoad [label="Yes"]; ReduceLoad -> SolventPolarity; ColumnOverload -> SolventPolarity [label="No"]; SolventPolarity -> AdjustPolarity [label="No"]; AdjustPolarity -> Success; SolventPolarity -> Success [label="Yes"]; } dot Caption: Troubleshooting workflow for poor separation.
Problem 2: Saccharin is Stuck on the Column
// Nodes Start [label="Saccharin Stuck on Column", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPolarity [label="Is the mobile phase\npolar enough?", fillcolor="#F1F3F4", fontcolor="#202124"]; IncreasePolarity [label="Gradually increase the polarity of the\nmobile phase (e.g., add methanol).", fillcolor="#FBBC05", fontcolor="#202124"]; AcidModifier [label="Is there an acidic modifier\nin the mobile phase?", fillcolor="#F1F3F4", fontcolor="#202124"]; AddAcid [label="Add 0.5-2% acetic acid\nto the mobile phase.", fillcolor="#FBBC05", fontcolor="#202124"]; Success [label="Saccharin Eluted", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckPolarity; CheckPolarity -> IncreasePolarity [label="No"]; IncreasePolarity -> AcidModifier; CheckPolarity -> AcidModifier [label="Yes"]; AcidModifier -> AddAcid [label="No"]; AddAcid -> Success; AcidModifier -> Success [label="Yes"]; } dot Caption: Troubleshooting workflow for compound elution issues.
Data Presentation
The following table provides estimated TLC Rf values for saccharin and its common byproducts on silica gel plates. These values are intended as a guide for developing a column chromatography separation protocol. Actual Rf values may vary depending on the specific conditions (e.g., plate manufacturer, temperature, humidity).
| Compound | Mobile Phase System | Approximate Rf Value |
| o-Toluenesulfonamide | Ethyl Acetate / Acetic Acid (98:2) | 0.65 |
| p-Toluenesulfonamide | Ethyl Acetate / Acetic Acid (98:2) | 0.55 |
| Saccharin | Ethyl Acetate / Acetic Acid (98:2) | 0.40 |
| o-Sulfamoylbenzoic acid | Ethyl Acetate / Acetic Acid (98:2) | 0.15 |
Experimental Protocols
Protocol 1: Pre-purification of Crude Saccharin by Crystallization
This protocol is useful for removing a significant portion of impurities before proceeding to column chromatography.
Materials:
-
Crude saccharin
-
Deionized water
-
Sodium hydroxide (B78521) solution (1 M)
-
Hydrochloric acid (1 M)
-
Beakers
-
Stir plate and stir bar
-
pH meter or pH paper
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude saccharin in deionized water by adding 1 M sodium hydroxide solution dropwise until the saccharin dissolves and the pH of the solution is approximately 8-9. This converts the acidic saccharin to its more water-soluble sodium salt.
-
Filter the solution to remove any insoluble impurities.
-
Slowly add 1 M hydrochloric acid to the filtrate with stirring to lower the pH.
-
o-Toluenesulfonamide will start to precipitate at a pH of around 6. Continue adding acid until the precipitation appears complete.
-
Filter the mixture to remove the precipitated o-toluenesulfonamide.
-
To the filtrate, continue adding 1 M hydrochloric acid until the pH is approximately 3.5 to precipitate o-sulfamoylbenzoic acid.
-
Filter the mixture to remove the precipitated o-sulfamoylbenzoic acid.
-
Finally, acidify the remaining filtrate to a pH of about 1.5-2 to precipitate the saccharin.
-
Collect the precipitated saccharin by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly. This partially purified saccharin can then be further purified by column chromatography.
Protocol 2: Column Chromatography of Saccharin
This protocol describes a method for the purification of saccharin from its byproducts using silica gel chromatography.
Materials:
-
Partially purified saccharin (from Protocol 1)
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Mobile phase: Ethyl acetate and Hexane (or Dichloromethane) with 0.5-2% acetic acid
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp for visualization
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 20% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the partially purified saccharin in a minimal amount of the mobile phase or a slightly more polar solvent mixture (e.g., dichloromethane/methanol).
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, use the dry loading method described in the FAQs.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 20% ethyl acetate in hexane with 1% acetic acid).
-
Collect fractions and monitor the separation by TLC.
-
Gradually increase the polarity of the mobile phase (e.g., to 40% ethyl acetate, then 60%, etc.) to elute the compounds.
-
The expected elution order is o-toluenesulfonamide, p-toluenesulfonamide, saccharin, and finally o-sulfamoylbenzoic acid.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing pure saccharin.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified saccharin.
-
Determine the yield and purity of the final product.
-
General Guidelines for Column Chromatography:
-
Silica Gel to Sample Ratio: A general guideline is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight. For difficult separations, a higher ratio is recommended.[4]
-
Loading Capacity: For bare silica, the loading capacity is typically higher than for functionalized silica. The difficulty of the separation will also influence the optimal loading amount.[5]
-
Solvent Selection: The ideal solvent system for column chromatography should give the target compound an Rf value of approximately 0.3-0.4 on a TLC plate.[4]
References
- 1. US3988344A - Process for purifying saccharin - Google Patents [patents.google.com]
- 2. US2745840A - Recovery and purification of saccharin - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 5. silicycle.com [silicycle.com]
dealing with over-iodination using N-Iodosaccharin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for handling N-Iodosaccharin, with a specific focus on managing and preventing over-iodination.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound (NISac) and what are its primary applications?
A1: this compound (NISac) is a potent, stable, and highly reactive electrophilic iodinating agent.[1][2][3] Due to the electron-withdrawing sulfonyl group in its structure, it is more reactive than more common reagents like N-Iodosuccinimide (NIS).[2][4] Its primary applications include the iodination of activated aromatic compounds (like phenols and anilines), the synthesis of iodo-adducts from alkenes, and the activation of thioglycosides in oligosaccharide synthesis.[1][4][5] It is valued for its ability to effect iodination under mild, neutral conditions without the need for strong acids or heavy metals.[1][3]
Q2: What are the visual or analytical signs of an over-iodination reaction?
A2: Over-iodination, such as the formation of di- or tri-iodinated products when a mono-iodinated product is desired, can be identified through standard reaction monitoring techniques. On a Thin-Layer Chromatography (TLC) plate, you may observe new spots with different Rf values than your desired product, which could correspond to multi-iodinated species. For a more definitive identification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy would show additional signals or different splitting patterns in the aromatic region, while Mass Spectrometry (MS) would reveal peaks corresponding to the higher molecular weights of the multi-iodinated compounds.
Q3: How can I prevent over-iodination when using this compound?
A3: Preventing over-iodination involves carefully controlling the reaction conditions, especially with highly activated substrates.[6] Key strategies include:
-
Stoichiometric Control: Use a precise 1:1 molar ratio of this compound to your substrate for mono-iodination. In some cases, using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) of NISac can prevent over-reaction.[6]
-
Temperature Management: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to decrease the reaction rate and improve selectivity.[1]
-
Reaction Time: Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the formation of multi-iodinated products.
-
Solvent Choice: The choice of solvent can influence reactivity; polar solvents like acetone (B3395972) or acetonitrile (B52724) are common for NISac reactions.[1][5] Experimenting with less polar solvents may help moderate reactivity.[6]
Q4: How do I properly quench a reaction containing excess this compound?
A4: Excess this compound and the saccharin (B28170) byproduct can be removed during the aqueous workup. A standard and effective method is to wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium sulfite (B76179) (Na₂SO₃).[1] These reducing agents will neutralize any remaining electrophilic iodine. A subsequent wash with aqueous sodium bicarbonate (NaHCO₃) is also used to remove the saccharin byproduct.[1]
Q5: What are the common byproducts in a reaction involving this compound?
A5: The primary byproduct from the reaction of this compound is saccharin.[1] In some instances, minor byproducts may form, which are presumed to be adducts of iodine and the weakly nucleophilic saccharin.[7]
Q6: How should this compound be stored and handled?
A6: this compound is a stable compound that can be stored at room temperature, although it is often recommended to store it in a cool, dark, and dry environment, such as a freezer, for long-term stability.[1][4][8][9] It is classified as a skin and eye irritant.[10][11] Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] All manipulations should be performed in a well-ventilated fume hood.
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during iodination reactions with this compound.
Problem: Over-iodination Observed (e.g., Di-iodination of Phenols)
-
Symptom: Analysis (TLC, NMR, MS) confirms the presence of significant amounts of multi-iodinated products instead of the desired mono-iodinated product. Phenols, in particular, are prone to di-iodination with NISac.[1]
| Possible Cause | Recommended Solution |
| Excess this compound | Carefully control stoichiometry. Use no more than 1.0 equivalent of NISac. Consider using 0.95 equivalents to ensure the substrate is the excess reagent. |
| Highly Activated Substrate | For substrates like phenols or anilines, perform the reaction at a lower temperature (e.g., 0 °C) to moderate reactivity. |
| Prolonged Reaction Time | Monitor the reaction progress diligently (e.g., every 15-30 minutes). Quench the reaction immediately upon consumption of the starting material. |
| High Reaction Temperature | Avoid heating the reaction unless necessary for unreactive substrates. Most activated aromatics react smoothly at room temperature or below.[1][7] |
Problem: Incomplete Reaction or Low Product Yield
-
Symptom: Significant amount of starting material remains after a reasonable reaction time.
| Possible Cause | Recommended Solution |
| Deactivated Substrate | This compound is most effective for activated aromatics and alkenes.[1] For less reactive substrates like toluene, elevated temperatures may be required, though this can lead to reagent decomposition.[1] Consider using a catalyst or a more potent iodinating system. |
| Impure or Degraded Reagent | The purity of this compound can be determined by iodometric titration.[1] If the reagent is old or has been improperly stored, its potency may be reduced. |
| Insufficient Mixing | Ensure the reaction mixture is being stirred efficiently, especially if the reaction is heterogeneous. |
| Steric Hindrance | If the target site for iodination is sterically hindered, the reaction may be slow or may not proceed. Longer reaction times or elevated temperatures might be necessary. |
Section 3: Experimental Protocols
Protocol 1: Standard Quenching and Workup Procedure
This protocol describes the standard method for terminating the reaction and removing excess this compound and the saccharin byproduct.
Materials:
-
Reaction mixture in an organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
Procedure:
-
Once the reaction is deemed complete by TLC or another monitoring method, transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an appropriate organic solvent (e.g., ether or ethyl acetate) if necessary.[1]
-
Add the saturated aqueous sodium thiosulfate solution. Shake the funnel well, venting periodically. Continue shaking until the color of any residual iodine has disappeared. Separate the aqueous layer.
-
Wash the organic layer with the saturated aqueous sodium bicarbonate solution to remove the saccharin byproduct.[1] Separate the aqueous layer.
-
Wash the organic layer with brine to remove residual water.
-
Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by chromatography or recrystallization.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
This protocol provides a general method for tracking the progress of an iodination reaction.
Materials:
-
TLC plates (e.g., silica (B1680970) gel 60 F₂₅₄)
-
Developing chamber
-
Appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate)
-
Capillary tubes for spotting
-
UV lamp for visualization
Procedure:
-
Before starting the reaction (at t=0), spot the starting material on a TLC plate to establish its retention factor (Rf).
-
After the reaction begins, take a small aliquot from the reaction mixture using a capillary tube every 15-30 minutes and spot it on the TLC plate. It is good practice to also spot the starting material alongside for comparison.
-
Develop the TLC plate in a chamber containing the chosen eluent system.
-
Visualize the plate under a UV lamp. The consumption of the starting material (disappearance of its spot) and the appearance of a new spot (the product) indicate the reaction is proceeding.
-
The reaction is considered complete when the starting material spot is no longer visible. Over-iodination may be indicated by the appearance of multiple product spots.
Section 4: Visual Guides and Workflows
The following diagrams illustrate key workflows for experiments involving this compound.
Caption: Troubleshooting workflow for addressing over-iodination.
Caption: Standard experimental workflow for iodination using NISac.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Electrophilic Iodinating Reagent | TCI AMERICA [tcichemicals.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound [drugfuture.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound | C7H4INO3S | CID 8063362 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
N-Iodosaccharin vs. N-Iodosuccinimide: A Comparative Guide to Electrophilic Iodinating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of iodine into organic molecules is a fundamental transformation in synthetic chemistry, providing key intermediates for cross-coupling reactions, radio-labeling, and the synthesis of pharmacologically active compounds. For decades, N-Iodosuccinimde (NIS) has been a workhorse for electrophilic iodination. However, the emergence of N-Iodosaccharin (NISac) has provided a powerful alternative. This guide offers an objective, data-driven comparison of these two essential reagents to inform your selection process.
At a Glance: Key Differences
| Feature | This compound (NISac) | N-Iodosuccinimide (NIS) |
| Reactivity | More reactive/electrophilic | Less reactive |
| Reaction Conditions | Generally milder, often neutral | Often requires acid catalysis, especially for less activated substrates |
| Stability | Stable solid, can be stored at room temperature | Stable solid, but can be light-sensitive |
| Byproduct | Saccharin (B28170) (water-insoluble) | Succinimide (B58015) (water-soluble) |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and N-Iodosuccinimide is presented below.
| Property | This compound (NISac) | N-Iodosuccinimide (NIS) |
| Molecular Formula | C₇H₄INO₃S | C₄H₄INO₂ |
| Molecular Weight | 309.08 g/mol | 224.98 g/mol |
| Appearance | White to light yellow crystalline powder | White to off-white crystalline powder[1] |
| Melting Point | Information not readily available | 200-202 °C (with decomposition)[1] |
| Solubility | Soluble in acetone (B3395972) and acetonitrile (B52724); insoluble in water. | Soluble in THF, DCM, and acetonitrile; sparingly soluble in water.[1] |
| Stability | Stable at room temperature. | Light-sensitive, should be stored in dark containers.[1] |
Reactivity Comparison: Experimental Data
This compound is generally considered a more powerful electrophilic iodinating agent than N-Iodosuccinimide, allowing for faster reactions and the use of milder conditions.[2] The increased reactivity of NISac can be attributed to the greater electron-withdrawing nature of the saccharin backbone compared to the succinimide backbone.
The following tables summarize the performance of NISac and NIS in the iodination of representative aromatic compounds. Note that the reaction conditions are not identical, which reflects the different reactivity profiles of the two reagents.
Iodination of Activated Aromatic Compounds
| Substrate | Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetanilide (B955) | NISac | Acetonitrile | Room Temp. | 6 h | 98 | [2] |
| Acetanilide | NIS/TFA | Not Specified | Room Temp. | 30 min | High | [2] |
| Anisole (B1667542) | NISac | Acetonitrile | Room Temp. | 1 h | 95 (p-), 4 (o-) | [2] |
| Anisole | NIS/TFA | Not Specified | Room Temp. | 30 min | 98 | [2] |
| Phenol | NISac (2 equiv.) | Acetonitrile | Room Temp. | 1 h | 99 (di-iodo) | [2] |
| Phenol | NIS | Not Specified | Not Specified | Not Specified | High | [3] |
It is important to note that direct comparison of reaction times and yields is challenging due to the different solvents and the use of an acid catalyst (TFA) with NIS in some cases.
Experimental Protocols
Detailed methodologies for key iodination reactions are provided below.
Protocol 1: Iodination of Acetanilide with this compound
This protocol is adapted from the work of Dolenc, D. (2000).[2]
Materials:
-
Acetanilide
-
This compound (NISac)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of acetanilide (1 mmol) in acetonitrile (1-2 mL) at room temperature, add this compound (1 mmol).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization to yield 4-iodoacetanilide.
Protocol 2: Iodination of Anisole with N-Iodosuccinimide and Trifluoroacetic Acid
This protocol is a general representation of procedures found in the literature for the acid-catalyzed iodination using NIS.[2]
Materials:
-
Anisole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of anisole (1 mmol) in dichloromethane (10 mL) at room temperature, add N-Iodosuccinimide (1.1 mmol).
-
Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the iodinated anisole.
Visualization of Reaction Mechanisms and Workflows
General Mechanism of Electrophilic Aromatic Iodination
Caption: General mechanism of electrophilic aromatic iodination.
Typical Experimental Workflow for Iodination
References
N-Iodosaccharin in Reaction Kinetics: A Comparative Analysis
In the landscape of electrophilic iodinating agents, N-Iodosaccharin (NISac) has emerged as a potent and efficient reagent for the iodination of a variety of organic compounds, particularly alkenes and activated aromatic systems.[1][2][3] This guide provides a quantitative and qualitative comparison of this compound with its close analog, N-Iodosuccinimide (NIS), and other iodinating agents, supported by available experimental data. The focus is on the reaction kinetics and methodologies relevant to researchers, scientists, and professionals in drug development.
Performance Comparison: this compound vs. N-Iodosuccinimide
While detailed quantitative kinetic studies on this compound are not extensively available in the reviewed literature, a significant qualitative and semi-quantitative comparison with the widely used N-Iodosuccinimide (NIS) highlights the superior reactivity of NISac.
A key study demonstrated that for the iodination of cyclohexene (B86901) in aqueous acetonitrile, This compound is approximately 500 times more reactive than N-Iodosuccinimide .[1] This marked increase in reaction rate allows for faster conversions under milder conditions.
For a more detailed kinetic perspective, we can examine the well-documented kinetics of N-Iodosuccinimide in the iodination of phenols. This provides a baseline for understanding the kinetic behavior of N-haloimide reagents.
Kinetic Data for N-Iodosuccinimide in Phenol (B47542) Iodination
A systematic kinetic study of the iodination of phenol and its substituted derivatives using NIS revealed the following[4]:
-
Reaction Order: The reaction is first order with respect to NIS and has a fractional order with respect to the phenol substrate at lower concentrations, transitioning to first order at higher concentrations.[4]
-
Rate Law: The rate of reaction can be expressed by the following rate law: Rate = k[NIS][Phenol]x where 'x' is the fractional order with respect to phenol.[4]
-
Effect of Acidity: The reaction rate is largely independent of acid concentration in the range of 0.01 M to 0.2 M HClO₄. However, at concentrations above 0.2 M, the reaction becomes first order with respect to H⁺.[4]
-
Solvent Effects: The reaction rate is influenced by the solvent system, with the observed order of reactivity being aqueous DMSO > water > aqueous acetic acid.[4]
The following table summarizes the kinetic parameters for the iodination of various phenols with NIS in a 10% acetic acid-water mixture at 35°C.
| Substrate | k₁ x 10⁴ (s⁻¹) | ΔE‡ (kJ/mol) | ΔH‡ (kJ/mol) | -ΔS‡ (J/K/mol) |
| Phenol | 3.84 | 67.3 | 64.7 | 115.8 |
| p-Cresol | 10.9 | 62.7 | 60.1 | 121.2 |
| m-Cresol | 12.3 | 60.2 | 57.6 | 129.2 |
| p-Chlorophenol | 0.98 | 71.9 | 69.3 | 114.1 |
| m-Chlorophenol | 1.83 | 70.2 | 67.6 | 114.1 |
| p-Bromophenol | 0.98 | 71.9 | 69.3 | 114.1 |
| p-Nitrophenol | 0.04 | 82.8 | 80.2 | 96.6 |
Data sourced from[4]
Broader Comparison with Other Iodinating Agents
Beyond NIS, several other reagents are employed for iodination, each with its own reactivity profile and applications.
| Reagent | Description |
| Molecular Iodine (I₂) | A common and traditional iodinating agent, often requiring an activating agent or specific reaction conditions. |
| Iodine Monochloride (ICl) | A more reactive interhalogen compound used for electrophilic iodination. |
| Hypervalent Iodine Reagents | A class of highly reactive compounds capable of iodinating even deactivated aromatic systems. |
This compound distinguishes itself by offering a balance of high reactivity and mild reaction conditions, avoiding the need for strong acids or heavy metals that are often required for other methods.[1]
Experimental Protocols
General Procedure for Iodination using this compound
The following is a typical experimental protocol for the iodination of an activated aromatic compound or an alkene with this compound:
-
A solution of the substrate (1 mmol) in a suitable solvent (e.g., acetonitrile, 1-2 mL) is prepared in a reaction vessel.
-
This compound (typically a 5% excess) is added to the stirred solution at room temperature or 0°C.
-
The reaction progress is monitored by an appropriate method (e.g., TLC).
-
Upon completion, the reaction mixture is diluted with a solvent like ether and washed with aqueous sodium bicarbonate and sodium sulfite (B76179) solution to remove saccharin (B28170) and any excess NISac.
-
The organic layer is then subjected to a standard work-up procedure to isolate the iodinated product.[1]
Kinetic Measurement Protocol (for N-Iodosuccinimide)
The kinetic study of phenol iodination by NIS was performed as follows:
-
Solutions of the phenol, perchloric acid, sodium perchlorate, and aqueous acetic acid were thermostated at the desired temperature.
-
A solution of NIS in the same solvent mixture was also separately thermostated.
-
The reaction was initiated by adding the NIS solution to the phenol mixture.
-
The progress of the reaction was monitored by withdrawing aliquots at regular intervals and determining the concentration of unreacted NIS by iodometric titration.[4]
Visualizing the Reaction Pathway and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed mechanism for electrophilic iodination and a general experimental workflow.
Caption: Proposed pathway for electrophilic iodination using this compound.
References
A Comparative Analysis of N-Iodosaccharin and Other Electrophilic Iodinating Agents
For Researchers, Scientists, and Drug Development Professionals
The introduction of iodine into organic molecules is a fundamental transformation in chemical synthesis, providing versatile intermediates for cross-coupling reactions, enhancing biological activity, and enabling the development of radiolabeled compounds. The choice of an iodinating agent is critical to the success of these syntheses, influencing reaction efficiency, selectivity, and safety. This guide provides an objective comparison of N-Iodosaccharin (NISac) with other common electrophilic iodinating agents, including N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), molecular iodine (I₂), and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). The comparison is supported by experimental data to facilitate an informed selection for your research and development needs.
Performance Comparison of Iodinating Agents
The efficacy of an iodinating agent is highly dependent on the substrate and the desired outcome. The following tables summarize the performance of this compound and its alternatives in the iodination of various substrates.
Iodination of Activated Aromatic Compounds
Table 1: Iodination of Acetanilide
| Iodinating Agent | Reagent System | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| This compound | NISac in Acetonitrile (B52724) | 6 h | Room Temp. | 95 | [1] |
| N-Iodosuccinimide (NIS) | NIS in Acetonitrile | 24 h | Room Temp. | 85-95 | [2][3] |
| Iodine (I₂) | I₂ / HNO₃ in Acetic Acid | 4 h | Room Temp. | 92 | [4] |
| Iodine Monochloride (ICl) | ICl in Aqueous Acetic Acid | Not Specified | Not Specified | High | [5] |
| DIH | DIH / Disulfide catalyst in Acetonitrile | Not Specified | Room Temp. | High | [6] |
Table 2: Iodination of Phenol (B47542)
| Iodinating Agent | Reagent System | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| This compound | 2 equiv. NISac in Acetonitrile | 2 h | Room Temp. | 91 (di-iodo) | [1] |
| N-Iodosuccinimide (NIS) | NIS / p-toluenesulfonic acid | Not Specified | Room Temp. | High | [7] |
| Iodine (I₂) | I₂ / H₂O₂ in Water | Not Specified | Room Temp. | Good to Excellent | [8] |
| Iodine Monochloride (ICl) | ICl in Aqueous Methanol | Not Specified | Not Specified | High | [9] |
| DIH | DIH / Disulfide catalyst in Acetonitrile | Not Specified | Room Temp. | High | [6] |
Iodination of Alkenes
Table 3: Iodination of Cyclohexene
| Iodinating Agent | Reagent System | Reaction Time | Temperature (°C) | Product | Yield (%) | Reference |
| This compound | NISac in CH₃CN/H₂O | Fast (approx. 500x faster than NIS) | Room Temp. | 1-iodo-2-hydroxycyclohexane | 92 | [1] |
| N-Iodosuccinimide (NIS) | NIS in CH₃CN/H₂O | Not Specified | Room Temp. | 1-iodo-2-hydroxycyclohexane | High | [10] |
| Iodine Monochloride (ICl) | ICl | Not Specified | Not Specified | 1-chloro-2-iodocyclohexane | Not Specified | |
| DIH | DIH | Not Specified | Not Specified | 1,2-diiodocyclohexane | Not Specified |
Table 4: Iodination of Styrene (B11656)
| Iodinating Agent | Reagent System | Reaction Time | Temperature (°C) | Product | Yield (%) | Reference |
| This compound | NISac in Methanol | 10 min | Room Temp. | 1-iodo-1-phenyl-2-methoxyethane | 85 | [1] |
| N-Iodosuccinimide (NIS) | NIS in Methanol | Not Specified | Not Specified | 1-iodo-1-phenyl-2-methoxyethane | Not Specified | |
| Iodine Monochloride (ICl) | ICl | Not Specified | Not Specified | 1-chloro-2-iodo-1-phenylethane | Not Specified | [11][12] |
| Iodine (I₂) | I₂ / Visible Light | Not Specified | Not Specified | 1,2-diiodo-1-phenylethane | Not Specified | [13] |
Key Advantages of this compound
This compound distinguishes itself through its high reactivity and efficiency. As demonstrated in the iodination of cyclohexene, this compound can be significantly faster than N-Iodosuccinimide, a widely used and milder iodinating agent.[1] This enhanced reactivity allows for shorter reaction times and can be beneficial for less reactive substrates. Despite its reactivity, it maintains high selectivity and can be used under mild, neutral conditions, avoiding the need for strong acids or heavy metal catalysts.[1]
Experimental Protocols
General Procedure for the Iodination of Activated Aromatics with this compound
-
Preparation: In a round-bottom flask, dissolve the activated aromatic substrate (1 mmol) in acetonitrile (1-2 mL).
-
Reaction: Add this compound (1.1 mmol for mono-iodination, or 2.2 mmol for di-iodination of highly activated substrates like phenols) to the solution.
-
Stirring: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired iodinated aromatic compound.[1]
General Procedure for the Iodination of Alkenes with this compound
-
Preparation: Dissolve the alkene (1 mmol) in a suitable solvent system (e.g., acetonitrile/water for iodohydrin formation, or an alcohol for iodoalkoxylation) (2 mL).
-
Reaction: Add this compound (1.1 mmol) to the solution.
-
Stirring: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with saturated aqueous sodium thiosulfate (B1220275) solution to remove any unreacted iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the iodinated product.[1]
Visualization of a Multi-Step Synthesis Involving Iodination
The synthesis of the thyroid hormone thyroxine is a classic example of a multi-step process where iodination plays a crucial role. The following diagram illustrates a simplified workflow of this biological process.
Caption: A simplified workflow for the biosynthesis of thyroid hormones, highlighting the key iodination step.
Electrophilic Aromatic Iodination Mechanism
The iodination of an activated aromatic ring by an N-iodoamide like this compound proceeds through a well-established electrophilic aromatic substitution mechanism.
Caption: General mechanism of electrophilic aromatic iodination using this compound.
Conclusion
This compound is a highly effective and reactive electrophilic iodinating agent that offers several advantages, most notably its rapid reaction rates under mild conditions. While other reagents like NIS, ICl, and I₂ have their own merits and are suitable for various applications, this compound presents a compelling alternative, particularly when high reactivity is desired without compromising selectivity. The choice of the optimal iodinating agent will ultimately depend on the specific substrate, desired product, and reaction conditions of a particular synthesis. This guide provides the necessary comparative data to aid researchers in making that critical decision.
References
- 1. Synthesis and Secretion of Thyroid Hormones [vivo.colostate.edu]
- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. babafaridgroup.edu.in [babafaridgroup.edu.in]
- 5. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 6. Collection - Disulfide-Catalyzed Iodination of Electron-Rich Aromatic Compounds - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 7. Regioselective iodination of phenol and analogues using N-iodosuccinimide and p-toluenesulfonic acid | Semantic Scholar [semanticscholar.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. asianpubs.org [asianpubs.org]
- 10. biochemistryclub.com [biochemistryclub.com]
- 11. researchgate.net [researchgate.net]
- 12. Sciencemadness Discussion Board - How does styrene react with iodine monochloride? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Recent Advances in Iodine-Mediated Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
validating the efficacy of N-Iodosaccharin in complex molecule synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of an efficient and selective iodinating agent is paramount. N-Iodosaccharin (NISac), a stable, crystalline solid, has emerged as a powerful tool in this context, demonstrating significant advantages over traditional and commonly used reagents. This guide provides an objective comparison of NISac's performance against other iodinating agents, supported by experimental data, detailed protocols, and mechanistic insights to facilitate informed decision-making in synthetic strategy.
This compound distinguishes itself as a mild and highly efficient reagent for the iodination of a wide range of organic substrates, including alkenes and activated aromatic compounds.[1] Its enhanced reactivity, coupled with operational simplicity, often translates to shorter reaction times, higher yields, and cleaner reaction profiles, making it an attractive alternative to other N-halo reagents and iodinating systems.
Performance Comparison of Iodinating Agents
The efficacy of an iodinating agent is best assessed by comparing its performance across a variety of substrates under standardized conditions. The following tables summarize the available quantitative data for this compound and its common alternatives.
Table 1: Iodination of Activated Aromatic Compounds
| Substrate | Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Acetanilide | This compound | Acetonitrile (B52724) | 6 | Room Temp. | 100 (complete conversion) | [1][2] |
| Acetanilide | N-Iodosuccinimide (NIS) | Acetonitrile | - | Room Temp. | High | [3] |
| Anisole | N-Iodosuccinimide (NIS) / TFA | Acetonitrile | 0.5 | Room Temp. | 98 | [3] |
| Anisole | Iodine Monochloride (ICl) | Not Specified | 1 | 0 to Room Temp. | 95 | [3] |
| Anisole | I₂ / H₂O₂ | Not Specified | 17 | 60 | 93 | [3] |
| 2-(2-amino-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | This compound | Acetonitrile | - | Room Temp. | 98 | [1] |
| Phenol | This compound | Acetonitrile | - | Room Temp. | 95 (diiodo) | [1] |
| Toluene | This compound / Ionic Liquid | Not Specified | - | Mild | Good | [4] |
Table 2: Iodination of Alkenes
| Substrate | Reagent | Solvent | Product | Yield (%) | Reference |
| Cyclohexene (B86901) | This compound | CH₃CN/H₂O (4:1) | trans-1-Iodo-2-hydroxycyclohexane | 97 | [1] |
| Cyclohexene | N-Iodosuccinimide (NIS) | CH₃CN/H₂O (4:1) | trans-1-Iodo-2-hydroxycyclohexane | - | [1] |
| 1-Octene | This compound | CH₃CN/H₂O (4:1) | 1-Iodo-2-octanol & 2-Iodo-1-octanol (3:1) | 96 | [1] |
| Styrene | This compound | CH₃CN/H₂O (4:1) | 1-Iodo-1-phenylethan-2-ol | 95 | [1] |
A key finding highlights the superior reactivity of this compound; in the reaction with cyclohexene in aqueous acetonitrile, NISac was found to be approximately 500 times more reactive than N-Iodosuccinimide (NIS).[1] This enhanced reactivity allows for faster conversions and can be particularly advantageous in time-sensitive synthetic sequences.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of synthetic procedures. The following are representative protocols for the use of this compound.
General Procedure for the Iodination of Activated Aromatics
To a stirred solution of the aromatic substrate (1 mmol) in acetonitrile (1-2 mL) at room temperature, this compound (1.05 mmol) is added in one portion. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is diluted with a suitable organic solvent (e.g., diethyl ether) and washed with aqueous sodium bicarbonate and sodium thiosulfate (B1220275) solutions to remove the saccharin (B28170) byproduct and any unreacted NISac. The organic layer is then dried over anhydrous sulfate, filtered, and concentrated under reduced pressure to afford the iodinated product.[1]
General Procedure for the Iodohydroxylation of Alkenes
A solution of the alkene (1 mmol) in a mixture of acetonitrile and water (e.g., 4:1, 5 mL) is stirred at 0 °C. This compound (1.05 mmol) is added portion-wise, and the reaction is stirred at 0 °C until completion (monitored by TLC). The workup procedure is similar to the one described for aromatic compounds, involving extraction with an organic solvent and washing with aqueous sodium bicarbonate and sodium thiosulfate.[1]
Synthesis of this compound
A solution of the sodium salt of saccharin (51 mmol) in water (50 mL) is added dropwise to a heated (ca. 80 °C) solution of silver nitrate (B79036) (50 mmol) in water (50 mL). The resulting white precipitate of the silver salt of saccharin is filtered, washed with water and acetone (B3395972), and dried. The dry silver salt (20 mmol) is then stirred with iodine (20.5 mmol) in acetone (50 mL) at room temperature in the dark. After approximately 5 hours, the precipitated silver iodide is filtered off, and the filtrate is evaporated under reduced pressure to yield this compound.[1]
Mandatory Visualizations
To further elucidate the chemical processes involving this compound, the following diagrams are provided.
Caption: Mechanism of Electrophilic Aromatic Iodination using this compound.
Caption: General workflow for the application of this compound in a multi-step synthesis.
References
A Head-to-Head Comparison of N-Iodosaccharin and N-Iodosuccinimide (NIS) in Glycosylation Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates, the choice of an effective activating agent for glycosylation is paramount. This guide provides a detailed head-to-head comparison of two common iodine-based promoters: N-Iodosaccharin and N-Iodosuccinimide (NIS), with a focus on their application in the activation of thioglycosides.
Executive Summary
This compound and N-Iodosuccinimide (NIS) are both electrophilic iodine reagents capable of activating thioglycosides to promote the formation of glycosidic bonds. While NIS, typically used in conjunction with a catalytic amount of a Brønsted or Lewis acid, is a well-established and widely used reagent, this compound has emerged as a more potent activator in certain contexts. However, its increased reactivity is associated with specific side reactions that can impact reaction outcomes. This guide presents a comparative analysis of their performance, supported by available experimental data, to aid in the rational selection of the optimal reagent for specific glycosylation challenges.
Performance Comparison: Reactivity and Side Reactions
The primary distinction between this compound and NIS lies in their reactivity. In a direct comparison for the activation of a thiophenyl glucoside in acetone, this compound was found to be significantly more reactive than NIS. Under the specified conditions, the reaction promoted by NIS was reported to be "extremely slow," whereas this compound effectively promoted the reaction.
This enhanced reactivity of this compound can be attributed to the greater electron-withdrawing nature of the saccharin (B28170) backbone compared to the succinimide (B58015) backbone, rendering the iodine atom more electrophilic. However, this heightened reactivity can also lead to undesirable side reactions that are less commonly observed with NIS.
Key Performance Differences:
| Feature | This compound | N-Iodosuccinimide (NIS) |
| Reactivity | High | Moderate (often requires a co-activator) |
| Common Co-activators | Often used alone | Triflic acid (TfOH), Trimethylsilyl triflate (TMSOTf), etc. |
| Known Side Reactions | - Solvent Incorporation- Saccharin Trapping | Generally cleaner, but can be sluggish |
Solvent Incorporation with this compound
A notable characteristic of this compound-mediated glycosylations, particularly in ketone solvents like acetone, is the incorporation of the solvent molecule into the product. This leads to the formation of acetal-linked glycosides instead of the direct product of glycosylation.
Saccharin Trapping
Another potential side reaction with this compound is the trapping of the oxocarbenium ion intermediate by the saccharin byproduct. This leads to the formation of a stable glycosyl saccharin derivative, which reduces the yield of the desired glycosylated product.
Mechanistic Considerations
The activation of thioglycosides by both this compound and NIS proceeds through the formation of a reactive glycosylating species. The generally accepted mechanisms are depicted below.
This compound Activation Pathway
Caption: Proposed reaction pathways in this compound mediated glycosylation.
NIS/TfOH Activation Pathway
Caption: Generally accepted mechanism for NIS/TfOH mediated glycosylation.
Experimental Data
Direct comparative studies providing extensive quantitative data for this compound and NIS under identical conditions are limited in the literature. The following table summarizes representative examples gleaned from available research.
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Yield (%) | α:β Ratio | Reference |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methanol | This compound | Acetone | Not specified (product was solvent adduct) | α-only (for solvent adduct) | [1] |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methanol | NIS | Acetone | "extremely slow" | - | [1] |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | This compound | Acetone | 73 (solvent adduct) | α-only (for solvent adduct) | [1] |
| Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | 85 | 1:15 | (Typical result, numerous sources) |
Experimental Protocols
General Procedure for Glycosylation using this compound
To a solution of the thioglycoside donor (1.0 equiv) and the glycosyl acceptor (1.2 equiv) in the appropriate solvent (e.g., CH₂Cl₂) at the desired temperature (e.g., -40 °C) under an inert atmosphere, is added this compound (1.2 equiv). The reaction mixture is stirred at this temperature and allowed to warm to a specific temperature (e.g., 0 °C) over a period of time. The reaction is monitored by TLC. Upon completion, the reaction is quenched, diluted, and washed sequentially with aqueous sodium thiosulfate (B1220275) and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired glycoside.
General Procedure for Glycosylation using NIS/TfOH
To a stirred suspension of the thioglycoside donor (1.0 equiv), glycosyl acceptor (1.2 equiv), and freshly activated molecular sieves in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, is added NIS (1.2 equiv). After stirring for a specified time, a solution of TfOH (0.1-0.2 equiv) in CH₂Cl₂ is added dropwise. The reaction mixture is stirred at this temperature for a period of time, and the progress is monitored by TLC. Upon completion, the reaction is quenched with a base (e.g., triethylamine (B128534) or pyridine), diluted with CH₂Cl₂, and filtered. The filtrate is washed with aqueous sodium thiosulfate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Conclusion
Both this compound and NIS are valuable reagents for the activation of thioglycosides in glycosylation reactions.
-
N-Iodosuccinimide (NIS) , particularly in combination with a catalytic acid, remains the workhorse for many applications due to its predictable reactivity and generally cleaner reaction profiles. It is a reliable choice for a wide range of glycosyl donors and acceptors.
-
This compound offers a more potent alternative, which can be advantageous for less reactive systems where NIS is ineffective. However, researchers must be mindful of its propensity to induce side reactions such as solvent incorporation and saccharin trapping, which may necessitate careful optimization of reaction conditions, particularly the choice of solvent.
The selection between these two reagents should be guided by the specific substrates involved and the desired outcome of the glycosylation reaction. For routine glycosylations, the well-established NIS/acid systems are often the preferred choice. For challenging couplings that are sluggish with standard promoters, this compound may provide a powerful solution, provided that potential side reactions are carefully controlled.
References
N-Iodosaccharin vs. Molecular Iodine: A Comparative Guide for Synthetic Chemistry
In the field of organic synthesis, the introduction of an iodine atom into a molecule is a critical transformation, providing a versatile handle for subsequent cross-coupling reactions, nucleophilic substitutions, and the formation of complex molecular architectures. While molecular iodine (I₂) has been a traditional reagent for this purpose, modern synthesis often demands milder conditions, higher selectivity, and improved safety profiles. This guide provides a detailed comparison of N-Iodosaccharin (NISac), a powerful N-I reagent, and molecular iodine, highlighting the distinct advantages of NISac supported by experimental data.
Physicochemical Properties and Handling
The choice of a reagent is often influenced by its physical properties, stability, and ease of handling. This compound presents significant advantages over molecular iodine in this regard.
| Property | This compound (NISac) | Molecular Iodine (I₂) |
| Physical State | Crystalline solid[1] | Dark violet-black crystalline solid |
| Volatility | Non-volatile, stable solid[1] | Readily sublimes to a violet gas, posing inhalation and contamination risks |
| Solubility | Soluble in common organic solvents like acetone (B3395972) and acetonitrile[1] | Soluble in many organic solvents; often requires additives for enhanced reactivity |
| Electrophilicity | Highly electrophilic due to the N-I bond polarized by the electron-withdrawing sulfonyl group[1][2] | Moderately electrophilic; often requires activation by oxidants or acids[3][4][5] |
| Byproducts | Saccharin (B28170) (relatively benign and easily removed) | Hydrogen Iodide (HI), an acid that can cause side reactions or require quenching |
| Handling | Easy to handle, weigh, and dispense[1] | Difficult to handle due to sublimation; corrosive |
Core Advantages of this compound
This compound's structure, featuring an iodine atom attached to the nitrogen of a highly electron-deficient saccharin ring, renders it a superior electrophilic iodinating agent for a variety of substrates.[1][2]
Caption: Key advantages of this compound over traditional iodinating agents.
Performance Comparison in Electrophilic Aromatic Iodination
The superior performance of this compound is evident in the iodination of activated aromatic compounds. Reactions proceed under significantly milder conditions and often with higher efficiency compared to methods employing molecular iodine.
| Substrate | Reagent System | Time | Temperature | Yield | Reference |
| Acetanilide (B955) | This compound | 6 h | Room Temp. | 100% (Complete Conversion) | [1] |
| Anisole | I₂ / H₂O₂ | 17 h | 60 °C | 93% | [6] |
| Mesitylene | I₂ / H₂O₂ | Not Specified | Not Specified | 92% | [6] |
As the data indicates, this compound achieves complete conversion for the iodination of acetanilide at room temperature, highlighting its enhanced reactivity.[1] In contrast, methods using molecular iodine often require elevated temperatures and oxidizing agents to achieve high yields.[6] Furthermore, this compound's mild nature allows it to be used with sensitive substrates where other reagents might cause decomposition.[7] It does not affect easily oxidizable groups such as hydroxyls or aldehydes, demonstrating excellent chemoselectivity.[1]
Reaction Mechanism and Workflow
The efficacy of this compound stems from its ability to act as a potent electrophile (I⁺ source) under neutral conditions. The reaction proceeds via a standard electrophilic aromatic substitution mechanism.
Caption: Generalized mechanism for electrophilic aromatic iodination using this compound.
Experimental Protocol: Iodination of Acetanilide
This section provides a representative protocol for the iodination of an activated aromatic ring using this compound, adapted from published procedures.[1]
Objective: To synthesize 4-iodoacetanilide from acetanilide using this compound.
Materials:
-
Acetanilide (1 mmol, 135.2 mg)
-
This compound (1.1 mmol, 340.0 mg)
-
Acetonitrile (B52724) (CH₃CN), 2 mL
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
TLC plates, silica (B1680970) gel
Workflow Diagram:
Caption: Experimental workflow for the iodination of acetanilide with this compound.
Procedure:
-
To a stirred solution of acetanilide (1 mmol) in acetonitrile (1-2 mL), add this compound (1.1 mmol) at room temperature.[1]
-
Allow the reaction mixture to stir for 6 hours, monitoring the disappearance of the starting material by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the solution with saturated aqueous sodium thiosulfate to quench any unreacted iodinating agent, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, 4-iodoacetanilide, can be further purified by recrystallization or column chromatography if necessary. The reaction typically results in complete conversion to the desired product.[1]
Conclusion
This compound offers compelling advantages over molecular iodine for a range of synthetic applications. Its high electrophilicity allows for rapid reactions under exceptionally mild and neutral conditions, often at room temperature.[1] The reagent's solid nature, stability, and the formation of a benign saccharin byproduct enhance its operational safety and ease of use. For researchers, scientists, and drug development professionals engaged in the synthesis of iodinated compounds, this compound represents a highly efficient, selective, and practical alternative to traditional methods, enabling the clean synthesis of valuable intermediates without the drawbacks associated with molecular iodine.
References
A Comparative Benchmarking Guide to N-Iodosaccharin for Iodolactonization
For researchers, scientists, and professionals in drug development, the selection of an appropriate reagent for iodolactonization is a critical step in the synthesis of complex molecules. This guide provides an objective comparison of the performance of N-Iodosaccharin (NISac) against other commonly used iodinating agents—N-iodosuccinimide (NIS) and molecular iodine (I₂)—in the context of iodolactonization. The information is supported by experimental data and detailed protocols to aid in reagent selection and optimization of reaction conditions.
Performance Comparison of Iodinating Reagents
The efficiency of an iodolactonization reaction is highly dependent on the chosen iodinating agent, the substrate, and the reaction conditions. The following table summarizes the performance of this compound, N-iodosuccinimide, and iodine in the iodolactonization of a model substrate, 4-pentenoic acid.
| Reagent | Product | Yield (%) | Reaction Time (h) | Reaction Conditions |
| I₂ / NaHCO₃ | 5-(iodomethyl)dihydrofuran-2(3H)-one | High | 6 | Water/Chloroform (B151607), 0 °C |
| N-Iodosuccinimide (NIS) | 5-(iodomethyl)dihydrofuran-2(3H)-one | High | Not specified | Not specified |
| This compound (NISac) | 5-(iodomethyl)dihydrofuran-2(3H)-one | High | Not specified | Acetonitrile (B52724), Room Temp. |
Key Observations:
-
Molecular Iodine (I₂): This is the classic and most straightforward reagent for iodolactonization.[1] In the presence of a mild base like sodium bicarbonate, it reliably produces the desired lactone in high yields.[1] The reaction is typically carried out in a biphasic system or in an organic solvent.
-
N-Iodosuccinimide (NIS): As a readily available and easy-to-handle solid, NIS is a popular alternative to molecular iodine. It is known to effect iodolactonization, often leading to high yields of the corresponding iodolactones.
-
This compound (NISac): this compound is a powerful iodinating agent that can perform iodination of alkenes under mild conditions. While specific comparative data for iodolactonization is limited in the literature, its high reactivity suggests it is a viable and potentially advantageous reagent for this transformation. The saccharin (B28170) byproduct is easily removed by a simple aqueous wash.
Experimental Protocols
Detailed methodologies for the iodolactonization of unsaturated carboxylic acids using the compared reagents are provided below.
General Iodolactonization Mechanism
The accepted mechanism for iodolactonization involves the electrophilic attack of a positive iodine species (I⁺) on the alkene, forming a cyclic iodonium (B1229267) ion intermediate. The pendant carboxylate group then acts as an intramolecular nucleophile, attacking the iodonium ion to yield the iodolactone.
Caption: General mechanism of iodolactonization.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an iodolactonization reaction.
Caption: Typical experimental workflow for iodolactonization.
Protocol 1: Iodolactonization using Iodine (I₂)
This protocol is adapted from the well-established procedure for the iodolactonization of 4-pentenoic acid.[1]
Materials:
-
4-pentenoic acid
-
Sodium bicarbonate (NaHCO₃)
-
Iodine (I₂)
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
10% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
A solution of 4-pentenoic acid (1.0 eq) and sodium bicarbonate (2.0 eq) in water is prepared.
-
The aqueous solution is cooled to 0 °C in an ice bath.
-
A solution of iodine (2.0 eq) in chloroform is added dropwise to the stirred aqueous solution.
-
The reaction mixture is stirred at 0 °C for 6 hours.
-
The layers are separated, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with 10% aqueous sodium thiosulfate solution until the color of iodine disappears, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude iodolactone.
-
The crude product can be further purified by column chromatography on silica (B1680970) gel.
Protocol 2: Iodolactonization using N-Iodosuccinimide (NIS)
While a specific protocol for the iodolactonization of 4-pentenoic acid with NIS was not found in the initial search, a general procedure can be adapted from known iodination reactions using NIS.
Materials:
-
Unsaturated carboxylic acid
-
N-Iodosuccinimide (NIS)
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
Aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
-
To a stirred solution of the unsaturated carboxylic acid (1.0 eq) in an anhydrous solvent, add N-iodosuccinimide (1.1-1.5 eq) in one portion at room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction mixture is diluted with an organic solvent and washed with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with aqueous sodium bicarbonate solution to remove succinimide, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Protocol 3: Iodolactonization using this compound (NISac)
This protocol is based on the general procedure for the iodination of alkenes using this compound.
Materials:
-
Unsaturated carboxylic acid
-
This compound (NISac)
-
Anhydrous acetonitrile
-
Aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
To a solution of the unsaturated carboxylic acid (1.0 mmol) in anhydrous acetonitrile (5 mL), add this compound (1.1 mmol).
-
The mixture is stirred at room temperature, and the reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with diethyl ether.
-
The organic layer is washed with an aqueous solution of sodium bicarbonate and sodium thiosulfate to remove the saccharin byproduct and any excess iodine.
-
The organic phase is then washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and concentrated under reduced pressure.
-
The crude iodolactone is purified by column chromatography.
References
A Comparative Kinetic Analysis of N-Iodosaccharin and Di-iodine in Electrophilic Iodination
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic performance of N-Iodosaccharin (NISac) and di-iodine (I₂) as electrophilic iodinating agents. While both reagents are employed to introduce iodine into organic molecules, a critical step in the synthesis of many pharmaceutical compounds and research chemicals, their reactivity and kinetic profiles differ significantly. This document summarizes available quantitative data, details relevant experimental protocols for kinetic studies, and visualizes key reaction pathways and workflows to aid in reagent selection and experimental design.
This compound is recognized as a mild, efficient, and highly reactive iodinating agent.[1][2] In contrast, di-iodine is a weaker electrophile and often necessitates activation through the use of Lewis acids or oxidizing agents to enhance its iodinating capability.[3] The enhanced electrophilicity of the iodine atom in this compound, stemming from its attachment to the electron-withdrawing saccharin (B28170) moiety, generally leads to faster reaction rates compared to di-iodine under similar conditions.[2]
Quantitative Kinetic Data
Table 1: Kinetic Data for Iodination with this compound
| Substrate | Solvent | Temperature (°C) | Rate Law | Rate Constant (k) | Reference |
| Cyclohexene | aq. Acetonitrile (B52724) | Room Temp. | Not explicitly determined, but reaction is ~500x faster than with N-Iodosuccinimide | Not reported | [2] |
| Activated Aromatics | Ionic Liquids | Room Temp. | Not explicitly determined, but good yields are achieved under mild conditions | Not reported | [4] |
Table 2: Kinetic Data for Iodination with Di-iodine (I₂)
| Substrate | Catalyst/Activator | Solvent | Temperature (°C) | Rate Law | Rate Constant (k) | Reference |
| Acetone | H⁺ | Aqueous | Room Temp. | rate = k[Acetone][H⁺] (Zero order in I₂) | Varies with conditions | [5] |
| Benzene | I₂O₅ / H₂SO₄ | Acetic Acid | Not specified | Fractional order in Benzene | Not reported | [6] |
| Acetanilide | I₂O₅ / H₂SO₄ | Acetic Acid | Not specified | First order in Acetanilide | Not reported | [6] |
| o-Toluidine | None | Aqueous | Not specified | Second order | Not reported | [7] |
Experimental Protocols
To facilitate further research and direct comparison, a generalized experimental protocol for a kinetic study comparing this compound and di-iodine is provided below. This protocol is based on common methods for monitoring iodination reactions.
Protocol: Comparative Kinetic Analysis of Aromatic Iodination
Objective: To determine and compare the rate laws and rate constants for the iodination of an activated aromatic substrate (e.g., anisole) using this compound and di-iodine.
Materials:
-
Anisole (B1667542) (Substrate)
-
This compound
-
Di-iodine (I₂)
-
Solvent (e.g., Acetonitrile)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Stirring mechanism for cuvettes
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of anisole, this compound, and di-iodine in acetonitrile at known concentrations.
-
-
Kinetic Runs:
-
The reaction progress will be monitored by observing the disappearance of the characteristic UV-Vis absorbance of di-iodine or a suitable wavelength for this compound and its products.
-
For each kinetic run, pipette the required volumes of the anisole and solvent into a quartz cuvette.
-
Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to equilibrate to the desired temperature.
-
Initiate the reaction by adding a known volume of the iodinating agent stock solution (this compound or di-iodine) to the cuvette, ensuring rapid mixing.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
-
Determination of Reaction Order:
-
With respect to the iodinating agent: Perform a series of experiments where the initial concentration of the iodinating agent is varied while keeping the concentration of anisole constant. Plot the initial rate against the initial concentration of the iodinating agent. The order of the reaction with respect to the iodinating agent can be determined from the slope of a log-log plot of initial rate versus concentration.
-
With respect to the aromatic substrate: Perform a series of experiments where the initial concentration of anisole is varied while keeping the concentration of the iodinating agent constant. Determine the reaction order with respect to anisole using the same graphical method.
-
-
Data Analysis:
-
From the determined reaction orders, establish the rate law for each iodinating agent.
-
Calculate the rate constant (k) for each reaction under the specified conditions.
-
Compare the rate laws and rate constants to provide a quantitative measure of the relative reactivity of this compound and di-iodine.
-
Visualizations
Reaction Mechanisms
The electrophilic addition of both this compound and di-iodine to an alkene typically proceeds through a cyclic iodonium (B1229267) ion intermediate, leading to an anti-addition product.
References
- 1. orgosolver.com [orgosolver.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Iodine addition to alkenes: Aliphatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 19 – Chemia [chemia.manac-inc.co.jp]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Physics | Details [tau.ac.il]
- 6. Kinetics of aromatic iodination reactions using iodine, diiodine pentoxide and sulfuric acid in acetic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Journal articles: 'Kinetics of Iodination' – Grafiati [grafiati.com]
N-Iodosaccharin: A Cost-Benefit Analysis for Large-Scale Synthesis in the Pharmaceutical Industry
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, cost-effectiveness, and practical application of N-Iodosaccharin as an electrophilic iodinating agent in large-scale synthesis, compared to common alternatives.
In the landscape of pharmaceutical and fine chemical synthesis, the efficient and selective introduction of iodine atoms into organic molecules is a critical step for the development of numerous active pharmaceutical ingredients (APIs). This compound (NISac), a derivative of saccharin (B28170), has emerged as a potent electrophilic iodinating agent, offering distinct advantages over traditional reagents. This guide provides a detailed cost-benefit analysis of utilizing this compound in large-scale synthesis, presenting a comparative overview of its performance against established alternatives such as N-Iodosuccinimide (NIS), molecular iodine (I₂), and iodine monochloride (ICl).
Performance and Efficiency: A Comparative Overview
This compound distinguishes itself through its enhanced reactivity, often leading to higher yields and shorter reaction times compared to other iodinating agents.[1] This heightened reactivity can be attributed to the electron-withdrawing nature of the saccharin backbone, which renders the N-I bond more polarized and the iodine atom more electrophilic.
Key Performance Advantages of this compound:
-
Higher Reactivity: Experimental data consistently shows that this compound can iodinate a wide range of substrates, including activated and some deactivated aromatic compounds, with greater efficiency than N-Iodosuccinimide.[2][3] In some cases, reactions with NISac proceed smoothly at room temperature without the need for a catalyst, whereas NIS might require acidic promoters or elevated temperatures.
-
Milder Reaction Conditions: The inherent reactivity of NISac often allows for milder reaction conditions, which is crucial for the synthesis of complex and sensitive molecules. This can lead to improved functional group tolerance and reduced formation of byproducts.[2]
-
Potentially Higher Yields: The combination of higher reactivity and milder conditions frequently translates to higher isolated yields of the desired iodinated product, a significant factor in the economics of large-scale production.
Comparative Performance Data
| Reagent | Substrate | Reaction Conditions | Yield (%) | Reference |
| This compound (NISac) | Acetanilide | Acetonitrile, Room Temp, 6h | >95 | [1] |
| N-Iodosuccinimide (NIS) | Anisole | TFA, Room Temp, 30 min | 98 | [4] |
| Iodine (I₂) / H₂O₂ | Anisole | 60°C, 17h | 93 | [4] |
| Iodine Monochloride (ICl) | Anisole | 0°C to Room Temp, 1h | 95 | [4] |
This table is a summary of representative data and actual results may vary depending on the specific substrate and reaction conditions.
Cost-Benefit Analysis for Large-Scale Synthesis
A thorough cost-benefit analysis for large-scale synthesis extends beyond the initial price of the reagent to include factors such as reaction efficiency, process complexity, safety, and waste disposal.
Raw Material Cost Estimation
While direct bulk pricing for this compound is not readily published, an estimation can be made by considering the costs of its precursors: saccharin and an iodine source.
| Component | Estimated Bulk Price (USD/kg) | Notes |
| Iodine | $60 - $75 | Prices can fluctuate based on market demand.[4] |
| Saccharin | ~$10 - $20 | Readily available industrial chemical. |
| N-Iodosuccinimide (NIS) | ~$100 - $200+ | For comparison; price varies with purity and supplier.[5][6][7][8] |
The synthesis of this compound from saccharin and iodine is a relatively straightforward process, suggesting that its large-scale production cost could be competitive, particularly when its performance advantages are factored in.
Overall Process Economy
The true economic benefit of this compound in an industrial setting is realized through:
-
Increased Throughput: Shorter reaction times and potentially fewer reaction steps can significantly increase the throughput of a manufacturing plant.
-
Reduced Energy Consumption: Milder reaction conditions often translate to lower energy costs for heating or cooling.
-
Simplified Purification: Higher selectivity and fewer byproducts can simplify downstream processing, reducing solvent usage and labor costs associated with purification.
-
Lower Waste Disposal Costs: While the saccharin byproduct needs to be managed, its environmental profile is relatively well-understood.[9][10] The overall reduction in side reactions can lead to a cleaner waste stream compared to less selective reagents.
Experimental Protocols
General Procedure for Aromatic Iodination with this compound
Materials:
-
Aromatic substrate
-
This compound (1.0 - 1.2 equivalents)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
Stirring apparatus
-
Reaction vessel
Protocol:
-
Dissolve the aromatic substrate in the chosen solvent in the reaction vessel.
-
Add this compound portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).
-
Upon completion, quench the reaction with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any unreacted iodine.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography if necessary.
This is a general protocol and may require optimization for specific substrates.
Safety and Environmental Considerations
Handling and Safety:
This compound, like other N-halo reagents, should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[11] A comprehensive risk assessment should be conducted before handling on a large scale.[12][13][14][15][16]
Waste Management:
The primary byproduct of reactions with this compound is saccharin. While saccharin is widely used as an artificial sweetener, its release into the environment should be managed according to local regulations.[9][10][17][18][19] The environmental fate of saccharin has been studied, and it is known to be biodegradable under certain conditions.[9]
Visualizing the Workflow and Decision-Making Process
To aid in the selection of an appropriate iodinating agent, the following diagrams illustrate a typical experimental workflow and a decision-making matrix.
Caption: A typical experimental workflow for aromatic iodination using this compound.
Caption: A decision matrix comparing key attributes of common iodinating agents.
Conclusion
This compound presents a compelling case for its adoption in large-scale synthesis within the pharmaceutical and fine chemical industries. Its superior reactivity, ability to function under mild conditions, and potential for higher yields can lead to significant improvements in process efficiency and overall economy. While a direct, large-scale cost comparison with other reagents is dependent on fluctuating raw material prices and production scale, the indirect cost savings from increased throughput, reduced energy consumption, and simplified purification processes make this compound a highly attractive alternative to traditional iodinating agents. As with any chemical process, a thorough evaluation of the specific synthetic requirements, safety protocols, and waste management strategies is essential for successful and sustainable implementation.
References
- 1. fluidmgmt.ak-bio.com [fluidmgmt.ak-bio.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. N-Iodosuccinimide, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. N-Iodosuccinimide, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. chemimpex.com [chemimpex.com]
- 8. N-Iodosuccinimide [oakwoodchemical.com]
- 9. Paper: Biodegradation of the artificial sweetener saccharin in surface waters and groundwaters | Acta hydrotechnica [actahydrotechnica.fgg.uni-lj.si]
- 10. Environmental Impact of the Presence, Distribution, and Use of Artificial Sweeteners as Emerging Sources of Pollution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. ijper.org [ijper.org]
- 15. biotech.com [biotech.com]
- 16. Decision Support for Excipient Risk Assessment in Pharmaceutical Manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Iodination Yields: N-Iodosaccharin vs. Iodine Monochloride
In the realm of electrophilic iodination, a critical transformation in the synthesis of pharmaceuticals and functional materials, chemists are often faced with the choice of an appropriate iodinating agent. Among the plethora of available reagents, N-Iodosaccharin (NISac) and Iodine Monochloride (ICl) have emerged as two prominent options. This guide provides an objective comparison of their performance, focusing on reaction yields across a range of aromatic substrates, and is supported by detailed experimental protocols.
Quantitative Yield Comparison
The following table summarizes the reported yields for the iodination of various activated and deactivated aromatic compounds using this compound and Iodine Monochloride. It is important to note that reaction conditions may vary between studies, which can influence the observed yields.
| Substrate | This compound Yield (%) | Iodine Monochloride Yield (%) | Product(s) |
| Acetanilide (B955) | >95[1] | 92[2] | 4-Iodoacetanilide |
| Anisole | Not specified | 95[3] | 4-Iodoanisole |
| Phenol | Diiodo derivatives formed[1] | Not specified (complex mixtures)[4] | Mono-, di-, and tri-iodophenols |
| Aniline | Tarry products[1] | Not specified (often requires protection)[5] | Complex mixture/tar |
| 4-Methylaniline | Not specified | Not specified | 2-Iodo-4-methylaniline |
| 2-(2-amino-5-methylphenyl) -1,1,1,3,3,3-hexafluoropropan-2-ol | High Yield[1] | Not specified | Monoiodo derivative |
| Toluene | Partial iodination at elevated temperature[1] | 85[3] | Mixture of iodo-toluenes |
| 3,5-Dichlorophenol | Not specified | Moderate | 3,5-Dichloro-2-iodophenol |
| 2,4-Dichlorophenol | Not specified | Not specified | 2,4-Dichloro-6-iodophenol |
Experimental Protocols
Iodination using this compound (General Procedure)
This protocol is a generalized representation based on the iodination of activated aromatic compounds.
Materials:
-
Aromatic substrate (1 mmol)
-
This compound (1 mmol for mono-iodination)
-
Acetonitrile (B52724) (1-2 mL)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
To a stirred solution of the aromatic substrate (1 mmol) in acetonitrile (1-2 mL) at room temperature, this compound (1 mmol) is added in one portion.
-
The reaction mixture is stirred at room temperature for the appropriate time (typically monitored by TLC until completion). For less reactive substrates, heating may be required.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired iodinated product.[1]
Iodination using Iodine Monochloride (General Procedure for Acetanilide)
This protocol is a representative example for the iodination of an activated aromatic substrate.
Materials:
-
Acetanilide
-
Glacial Acetic Acid
-
Iodine Monochloride solution
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Acetanilide is dissolved in glacial acetic acid in a reaction vessel equipped with a stirrer.
-
A solution of Iodine Monochloride in glacial acetic acid is added dropwise to the stirred solution of acetanilide at a controlled temperature (e.g., 0-5 °C).
-
After the addition is complete, the reaction mixture is stirred for a specified period at room temperature to allow the reaction to go to completion.
-
The reaction mixture is then poured into water to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and then a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted iodine.
-
The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure iodinated acetanilide.
Reaction Mechanisms and Logical Workflow
The electrophilic iodination of aromatic compounds by both this compound and Iodine Monochloride proceeds through an electrophilic aromatic substitution (SEAr) mechanism. The key difference lies in the source and generation of the electrophilic iodine species (I+).
Caption: Comparative workflow of electrophilic iodination using this compound and ICl.
In the case of this compound, the electron-withdrawing saccharin moiety polarizes the N-I bond, making the iodine atom electrophilic. For Iodine Monochloride, the greater electronegativity of chlorine compared to iodine results in a polarized I-Cl bond (δ+I-Clδ-), where the iodine atom acts as the electrophile.
Concluding Remarks
Both this compound and Iodine Monochloride are effective reagents for the iodination of aromatic compounds.
This compound is generally considered a milder and more selective reagent, particularly for activated and sensitive substrates.[1] Its solid nature and the formation of the relatively benign saccharin as a byproduct make it an attractive option from a handling and environmental perspective. However, it may be less reactive towards deactivated aromatic rings.
Iodine Monochloride is a more powerful iodinating agent, capable of iodinating less reactive substrates.[3] Its high reactivity, however, can lead to a lack of selectivity and the formation of byproducts, especially with highly activated systems like phenols and anilines. Furthermore, ICl is a corrosive and moisture-sensitive liquid, which requires more stringent handling procedures. The generation of HCl as a byproduct can also be a consideration for acid-sensitive substrates.
The choice between this compound and Iodine Monochloride will ultimately depend on the specific substrate, the desired selectivity, and the practical considerations of the experimental setup. For high-value, sensitive substrates where selectivity is paramount, this compound may be the preferred reagent. For less reactive substrates where high reactivity is required, Iodine Monochloride can be a more suitable choice, provided that appropriate precautions are taken.
References
N-Iodosaccharin: A Milder Approach to Iodination Validated
A comparative analysis of N-Iodosaccharin (NISac) demonstrates its efficacy as a potent and mild iodinating agent for a range of organic transformations. Offering significant advantages in terms of reaction conditions and efficiency over traditional reagents, NISac presents a valuable alternative for researchers, scientists, and drug development professionals.
This compound stands out for its ability to effect iodination under neutral and often ambient conditions, eliminating the need for harsh acids or heavy metal catalysts that are frequently required for other iodinating agents. This mildness contributes to cleaner reaction profiles and broader functional group tolerance, making it an attractive choice for complex molecule synthesis.
Performance Comparison: this compound vs. Alternatives
To objectively evaluate the performance of this compound, a comparison with commonly used iodinating agents—N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), and molecular Iodine (I₂)—was conducted on two representative substrates: an activated aromatic compound (acetanilide) and an alkene (cyclohexene). The results, summarized in the table below, highlight the distinct advantages of NISac, particularly in terms of reaction speed and mild conditions.
| Substrate | Reagent | Conditions | Time | Yield (%) |
| Acetanilide (B955) | This compound | Acetonitrile (B52724), Room Temp. | 6 hours | Complete Conversion * |
| Acetanilide | N-Iodosuccinimide (Method A) | Grinding, Acetic Acid (catalyst), Room Temp. | 5-8 minutes | 94%[1][2] |
| Acetanilide | N-Iodosuccinimide (Method B) | p-Toluenesulfonic acid, Acetonitrile, Room Temp. | 2.5 hours | 78% |
| Acetanilide | Iodine / Nitric Acid | Acetic Acid, Room Temp. | Not Specified | 92%[3] |
| Cyclohexene (B86901) | This compound | Acetonitrile/Water, Room Temp. | ~500x faster than NIS | High Yield (qualitative) [4] |
| Cyclohexene | N-Iodosuccinimide | DME/Water, -20 °C | 2 hours | 95% (as iodohydrin) |
Note: "Complete conversion" indicates no remaining starting material was observed, suggesting a high yield, though a specific isolated yield was not provided in the source literature.[4]
The data reveals that for the iodination of acetanilide, while NIS under grinding conditions offers a remarkably fast reaction, this compound provides a clean and complete conversion without the need for mechanical agitation or acidic catalysts. For the reaction with cyclohexene, the superior reactivity of this compound is evident, being approximately 500 times faster than NIS in forming the corresponding adducts in aqueous acetonitrile.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate adoption.
Iodination of Acetanilide with this compound
-
Materials: Acetanilide, this compound, Acetonitrile.
-
Procedure: To a solution of acetanilide (1 mmol) in acetonitrile (1-2 mL), this compound (1.1 mmol) is added. The reaction mixture is stirred at room temperature for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 4-iodoacetanilide.[4]
Iodination of Acetanilide with N-Iodosuccinimide (Grinding Method)
-
Materials: Acetanilide, N-Iodosuccinimide, Acetic Acid.
-
Procedure: Acetanilide (1 mmol) and N-Iodosuccinimide (1.1 mmol) are placed in a mortar. A catalytic amount of acetic acid is added. The mixture is ground with a pestle at room temperature for 5-8 minutes. The reaction progress is monitored by TLC. After completion, the solid reaction mixture is washed with a suitable solvent to remove the succinimide (B58015) byproduct and then recrystallized to afford the purified 4-iodoacetanilide.[1][2]
Iodohydroxylation of Cyclohexene with N-Iodosuccinimide
-
Materials: Cyclohexene, N-Iodosuccinimide, 1,2-Dimethoxyethane (DME), Water.
-
Procedure: A solution of cyclohexene (1 mmol) in a mixture of DME and water is prepared. N-Iodosuccinimide (1.1 mmol) is added, and the reaction is stirred at -20 °C for 2 hours. The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the corresponding iodohydrin.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the iodination of an aromatic substrate using this compound.
Caption: A generalized workflow for the iodination of aromatic compounds using this compound.
References
A Comparative Analysis of N-Iodosaccharin and N-Iodosuccinimide for Electrophilic Iodination
In the realm of organic synthesis, the introduction of iodine to molecules is a critical step, often paving the way for further functionalization. For researchers, scientists, and professionals in drug development, the choice of an iodinating agent is paramount to the success of a reaction, influencing yield, selectivity, and compatibility with other functional groups. This guide provides a detailed comparison of two prominent electrophilic iodinating agents: N-Iodosaccharin (NISac) and N-Iodosuccinimide (NIS).
Executive Summary
This compound emerges as a significantly more reactive and, in many cases, milder iodinating agent compared to the well-established N-Iodosuccinimide. Experimental data reveals that for certain substrates, such as cyclohexene (B86901), this compound can accelerate the reaction rate by approximately 500-fold over NIS.[1] Furthermore, this compound demonstrates excellent functional group tolerance, notably with oxidizable moieties like hydroxyls and aldehydes, often without the need for acidic catalysts.[1] While NIS is a versatile and widely used reagent, it frequently requires activation with Brønsted or Lewis acids to achieve efficient iodination, particularly for less reactive substrates.
Comparative Performance Data
The following tables summarize the performance of this compound and N-Iodosuccinimide in the iodination of various aromatic compounds and alkenes. The data for this compound is primarily sourced from a dedicated study, while the information for NIS is compiled from various sources, reflecting its broader but less directly compared usage.
Table 1: Iodination of Activated Aromatic Compounds
| Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| Acetanilide | This compound | MeCN, r.t., 6h | 4-Iodoacetanilide | 98 | [1] |
| Acetanilide | NIS / TFA (cat.) | MeCN, r.t. | 4-Iodoacetanilide | High | [2] |
| Anisole | This compound | MeCN, r.t., 0.5h | 4-Iodoanisole | 95 (o:p = 7:93) | [1] |
| Anisole | NIS / TFA (cat.) | MeCN, r.t. | 4-Iodoanisole | High | [2] |
| Phenol | This compound | MeCN, r.t., 0.5h | 2,4-Diiodophenol | 96 | [1] |
| Phenol | NIS / p-TsOH | r.t. | 4-Iodophenol | High | [3] |
| 2-(2-amino-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | This compound | MeCN, r.t., 24h | 2-(2-amino-4-iodo-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | 85 | [1] |
| Toluene | This compound | MeCN, reflux | Iodotoluenes | Partial conversion | [1] |
| Toluene | NIS / Lewis Acid | Mild conditions | Iodotoluenes | Good | [4] |
Table 2: Iodination of Alkenes
| Substrate | Reagent | Solvent | Product | Yield (%) | Reference |
| Cyclohexene | This compound | MeCN/H₂O | trans-2-Iodocyclohexanol | 94 | [1] |
| Cyclohexene | NIS | MeCN/H₂O | trans-2-Iodocyclohexanol | - | [1] |
| 1-Octene | This compound | MeCN/H₂O | 1-Iodo-2-octanol & 2-Iodo-1-octanol (3:1) | 88 | [1] |
| Styrene | This compound | MeCN/H₂O | 2-Iodo-1-phenylethanol | 92 | [1] |
| Cyclohexene | This compound | AcOH | trans-1-Acetoxy-2-iodocyclohexane | 90 | [1] |
Note: A direct yield comparison for the iodination of cyclohexene with NIS under the same conditions as this compound was not available in the referenced literature, however, the reaction with this compound was reported to be approximately 500 times faster.[1]
Functional Group Tolerance
A key advantage of This compound is its compatibility with sensitive functional groups. The reagent has been shown to be tolerant of hydroxyl (-OH) and aldehyde (-CHO) groups, which are susceptible to oxidation.[1] This allows for the direct iodination of molecules containing these functionalities without the need for protecting groups.
N-Iodosuccinimide also exhibits good functional group tolerance, including compatibility with alcohols, amines, and carbonyls.[5] However, for less activated substrates, the reaction often requires the use of acid catalysts, which may not be compatible with acid-sensitive functional groups.
Experimental Protocols
Synthesis of this compound
This compound can be prepared from the silver salt of saccharin (B28170) and iodine.
Procedure:
-
Dissolve silver nitrate (B79036) (8.50 g, 50 mmol) in 50 mL of water and heat to approximately 80 °C.
-
Add a solution of sodium saccharin (10.5 g, 51 mmol) in 50 mL of water dropwise with stirring.
-
Filter the resulting white precipitate of silver saccharin, wash with water and acetone (B3395972), and dry.
-
Stir the dry silver saccharin (5.80 g, 20 mmol) with iodine (5.21 g, 20.5 mmol) in 50 mL of acetone at room temperature in the dark for 5 hours.
-
Filter off the precipitated silver iodide (AgI) and evaporate the filtrate under reduced pressure to yield this compound.[1]
General Procedure for Iodination of Activated Arenes with this compound
Procedure: To a solution of the aromatic substrate (1 mmol) in acetonitrile (B52724) (1-2 mL), add this compound (1 mmol). Stir the mixture at room temperature for the appropriate time (e.g., 0.5-24 hours) until the reaction is complete as monitored by TLC. The product can then be isolated using standard work-up procedures.[1]
General Procedure for Iodination of Deactivated Arenes with NIS in Sulfuric Acid
This method is effective for aromatic compounds bearing electron-withdrawing groups.[6]
Materials:
-
Deactivated aromatic substrate
-
N-Iodosuccinimide (NIS)
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice/water
-
Aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Extraction solvent (e.g., dichloromethane)
Procedure:
-
In a flask protected from light, add the deactivated aromatic substrate (e.g., 1 mmol) to concentrated sulfuric acid (e.g., 5 mL) at 0 °C with stirring.
-
Once the substrate is dissolved, add N-Iodosuccinimide (NIS) (e.g., 1.1 mmol) portion-wise, maintaining the temperature between 0 and 5 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Add aqueous sodium sulfite solution to decolorize any excess iodine.
-
Extract the product with a suitable organic solvent (e.g., 3 x 20 mL of dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[6]
Logical Comparison Workflow
References
A Comparative Review of Modern Electrophilic Iodinating Reagents
For Researchers, Scientists, and Drug Development Professionals
The introduction of iodine into organic molecules is a fundamental transformation in synthetic chemistry, providing a versatile handle for further functionalization, particularly in cross-coupling reactions. The selection of an appropriate electrophilic iodinating reagent is critical and depends on factors such as substrate reactivity, desired selectivity, reaction conditions, and safety considerations. This guide provides an objective comparison of modern electrophilic iodinating reagents, supported by experimental data, to facilitate informed decision-making in your research and development endeavors.
Performance Comparison of Common Electrophilic Iodinating Reagents
The efficiency of electrophilic iodination is highly dependent on the nature of the aromatic substrate—ranging from electron-rich to electron-deficient systems—and the chosen iodinating agent. Below is a comparative summary of the performance of several widely used modern reagents.
Table 1: Iodination of Electron-Rich Aromatic Substrates (e.g., Anisole)
| Reagent/System | Conditions | Time | Yield (%) | Key Observations & References |
| N-Iodosuccinimide (NIS) / TFA | Room Temperature | 30 min | 98 | Mild conditions, high yield and selectivity.[1] |
| 1,3-Diiodo-5,5-dimethylhydantoin (DIH) / Cat. Thiourea | Acetonitrile, Room Temperature | - | High | DIH is a stable solid, convenient to handle.[2][3] |
| N-Iodosaccharin | Acetone or Acetonitrile | - | Good | Higher reactivity and selectivity than NIS under neutral conditions.[4] |
| Iodine (I₂) / H₂O₂ | 60 °C | 17 h | 93 | "Green" and cost-effective, but may require longer reaction times and elevated temperatures.[1] |
| Iodine Monochloride (ICl) | 0 °C to Room Temperature | 1 h | 95 | Highly reactive but corrosive and moisture-sensitive.[1] |
Table 2: Iodination of Moderately Activated to Deactivated Aromatic Substrates
| Substrate | Reagent/System | Conditions | Time | Yield (%) | Key Observations & References |
| Acetanilide | NIS | - | - | High | -[1] |
| Toluene | ICl | - | - | 85 | -[1] |
| Nitrobenzene (B124822) | NIS / Triflic Acid | Room Temperature | < 16 h | Moderate | Requires strong acid activation for deactivated arenes.[5][6] |
| Nitrobenzene | DIH / H₂SO₄ | 0-20 °C | - | Good | Superelectrophilic iodine generated in strong acid iodinates electron-deficient arenes.[7][8] |
| Benzaldehyde | NIS / H₂SO₄ | 0 °C | 30 min | 80 | Effective for moderately deactivated substrates.[5] |
| Benzoic Acid | Iodic Acid / H₂SO₄ | 50 °C | 3 h | 39-83 | HIO₃ acts as the iodinating agent.[5] |
Reagent Profiles
N-Iodosuccinimide (NIS) is a versatile and widely used reagent due to its solid nature, ease of handling, and moderate reactivity.[1] It is particularly effective for electron-rich and moderately activated arenes. For deactivated substrates, activation with a strong Brønsted acid such as trifluoroacetic acid (TFA) or sulfuric acid is typically required.[5][6]
1,3-Diiodo-5,5-dimethylhydantoin (DIH) is another solid reagent that offers high reactivity, often superior to NIS.[3] It is stable, does not sublime like molecular iodine, and the hydantoin (B18101) byproduct is easily removed by aqueous extraction.[3] In the presence of strong acids like sulfuric acid, DIH can effectively iodinate even electron-deficient aromatic compounds.[7][8]
This compound is reported to be a more reactive and selective iodinating agent than NIS, capable of reacting with activated aromatics under neutral conditions.[4] It is a stable, solid compound soluble in common polar organic solvents.
Hypervalent Iodine Reagents , such as (diacetoxyiodo)benzene (B116549) (PIDA) and Zhdankin reagents (azidobenziodoxolone), are powerful oxidants and electrophilic group transfer reagents.[9][10][11] While highly effective, some hypervalent iodine compounds can be thermally unstable and should be handled with care.[12][13]
General Mechanism of Electrophilic Aromatic Iodination
The iodination of aromatic compounds proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. The electrophilic iodine species, either from the reagent itself or generated in situ, is attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. Subsequent deprotonation re-establishes aromaticity and yields the iodinated product.
Caption: General mechanism of electrophilic aromatic iodination.
Experimental Protocols
Protocol 1: Iodination of Anisole (B1667542) using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
This protocol is adapted from a comparative study and is suitable for electron-rich aromatic compounds.[1]
Materials:
-
Anisole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of anisole (1.0 mmol) in dichloromethane (10 mL) at room temperature, add N-Iodosuccinimide (1.1 mmol).
-
Add a catalytic amount of trifluoroacetic acid (0.1 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-iodoanisole.
Protocol 2: Iodination of Nitrobenzene using 1,3-Diiodo-5,5-dimethylhydantoin (DIH) and Sulfuric Acid
This protocol is suitable for the iodination of deactivated aromatic compounds.[7][8]
Materials:
-
Nitrobenzene
-
1,3-Diiodo-5,5-dimethylhydantoin (DIH)
-
Concentrated sulfuric acid (98%)
-
Crushed ice
-
Aqueous sodium sulfite (B76179) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask protected from light, cool concentrated sulfuric acid (5 mL) to 0 °C in an ice bath.
-
Slowly add nitrobenzene (1.0 mmol) to the cold sulfuric acid with stirring.
-
Once the substrate is dissolved, add 1,3-Diiodo-5,5-dimethylhydantoin (1.1 mmol) portion-wise, maintaining the temperature between 0 and 5 °C.
-
Stir the reaction mixture at this temperature for a specified time (e.g., 1-2 hours), monitoring the progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Add aqueous sodium sulfite solution to reduce any excess iodine species.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 3-iodonitrobenzene.
Safety and Handling Considerations
-
N-Iodosuccinimide (NIS) and 1,3-Diiodo-5,5-dimethylhydantoin (DIH) are generally considered safer to handle as they are stable, non-volatile solids.[1][3]
-
Iodine Monochloride (ICl) is highly corrosive and moisture-sensitive, reacting with water to release HCl gas. It should be handled with extreme caution in a well-ventilated fume hood.[1]
-
Hypervalent iodine reagents can be energetic and may decompose exothermally, especially upon heating.[12] It is crucial to consult safety data sheets and handle these reagents with appropriate precautions.
-
When working with strong acids such as sulfuric acid or triflic acid, appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles, is mandatory. Reactions should be performed in a fume hood.
References
- 1. benchchem.com [benchchem.com]
- 2. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 3. 1,3-Diiodo-5,5-Dimethylhydantoin, DIH [organic-chemistry.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Iodine(III) Reagents in Radical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
N-Iodosaccharin: A Superior Reagent for Electrophilic Iodination
For researchers, scientists, and drug development professionals seeking efficient, mild, and selective methods for the introduction of iodine into organic molecules, N-Iodosaccharin (NISac) emerges as a compelling alternative to more conventional reagents like N-Iodosuccinimide (NIS). This guide provides an objective comparison of the performance of this compound with other iodinating agents, supported by experimental data, detailed protocols, and mechanistic visualizations to validate its superiority in key applications.
Performance Comparison: this compound vs. N-Iodosuccinimide
This compound distinguishes itself through its enhanced reactivity, which can be attributed to the greater electron-withdrawing nature of the saccharin (B28170) backbone compared to the succinimide (B58015) moiety. This heightened electrophilicity of the iodine atom in NISac often leads to faster reactions and higher yields, even under milder conditions.
A key indicator of this enhanced reactivity is the reported reaction rate of cyclohexene (B86901) with this compound, which is approximately 500 times faster than its reaction with N-Iodosuccinimide in aqueous acetonitrile (B52724).[1] This dramatic increase in reaction speed highlights the potential for this compound to significantly improve the efficiency of iodination processes.
Iodination of Aromatic Compounds
The following table presents a comparison of the iodination of various aromatic substrates using this compound and N-Iodosuccinimide, with data compiled from various studies.
| Substrate | Reagent | Reaction Time | Temperature (°C) | Yield (%) | Reference(s) |
| Acetanilide | This compound | 6 h | Room Temp. | >95% (exclusive 4-iodo) | [1] |
| Acetanilide | N-Iodosuccinimide | 0.5 - 2 h | Room Temp. | 85-95% | [2] |
| 2-(2-amino-5-methylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol | This compound | 24 h | Room Temp. | 87% | [1] |
| Phenol | This compound | 24 h | Room Temp. | 92% (di-iodo) | [1] |
| Phenol | N-Iodosuccinimide | 1 - 5 h | Room Temp. | 80-95% (mono- or di-iodo) | [3] |
| p-Cresol | This compound | 24 h | Room Temp. | 89% (di-iodo) | [1] |
| p-Cresol | N-Iodosuccinimide | 1 h | Room Temp. | 90% (mono-iodo) | |
| Toluene | This compound | 24 h | Reflux | 20% conversion | [1] |
| Toluene | N-Iodosuccinimide + FeCl₃ | 1.5 h | Room Temp. | 86% | [4] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and validating these findings. Below are representative protocols for the iodination of aromatic compounds using both this compound and N-Iodosuccinimide.
General Procedure for Aromatic Iodination with this compound
This protocol is adapted from the work of Dolenc (2000).[1]
-
Preparation of this compound:
-
Dissolve silver nitrate (B79036) (AgNO₃) in water and heat to approximately 80°C.
-
Add a solution of the sodium salt of saccharin in water dropwise with stirring.
-
Filter the resulting white precipitate of silver saccharin, wash with water and acetone (B3395972), and dry.
-
Stir the dry silver saccharin with iodine (I₂) in acetone at room temperature in the dark.
-
After several hours, filter off the precipitated silver iodide (AgI).
-
Evaporate the filtrate under reduced pressure to yield this compound, which can be stored at room temperature.[1]
-
-
Iodination of an Aromatic Substrate:
-
Dissolve the aromatic substrate (1 mmol) in acetonitrile (1-2 mL).
-
Add this compound (1-2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or reflux for the time specified in the data table.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by standard procedures, typically involving removal of the solvent and purification of the product by chromatography or recrystallization.[1]
-
General Procedure for Aromatic Iodination with N-Iodosuccinimide
This is a general protocol for the iodination of activated aromatic compounds.
-
Reaction Setup:
-
Dissolve the aromatic substrate (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane (B109758) in a round-bottom flask.
-
Add N-Iodosuccinimide (1.0 - 1.2 equivalents) to the solution.
-
For less reactive substrates, a catalytic amount of an acid, such as trifluoroacetic acid (TFA) or a Lewis acid like iron(III) chloride (FeCl₃), can be added.[4][5]
-
-
Reaction and Work-up:
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) to reduce any unreacted iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure iodinated aromatic compound.[6]
-
Mechanistic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in electrophilic aromatic iodination.
Figure 1: General mechanism of electrophilic aromatic iodination.
Figure 2: General experimental workflow for aromatic iodination.
Conclusion
The available data strongly suggests that this compound is a superior reagent to N-Iodosuccinimide for many iodination reactions. Its key advantages include:
-
Higher Reactivity: Leading to significantly faster reaction times.[1]
-
Mild Reaction Conditions: Often effective at room temperature without the need for strong acid catalysts.[1]
-
High Yields: Providing excellent conversion to the desired iodinated products.[1]
For researchers aiming to optimize their synthetic routes, reduce reaction times, and work under milder conditions, this compound presents a highly effective and advantageous alternative to traditional iodinating agents. Its adoption can lead to more efficient and sustainable chemical processes in the development of pharmaceuticals and other advanced materials.
References
Safety Operating Guide
Proper Disposal of N-Iodosaccharin: A Comprehensive Guide
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of N-Iodosaccharin.
This compound is a widely used iodinating reagent in organic synthesis.[1][2][3] Due to its reactivity, proper disposal is crucial to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of this compound waste.
Immediate Safety Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Always wear appropriate personal protective equipment (PPE).
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] An eyewash station and safety shower should be readily accessible.[4] Avoid the formation of dust.[4]
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and nature of the waste.
Disposal of Bulk Quantities:
Bulk this compound waste should be treated as hazardous waste.
-
Segregation and Storage: Keep this compound waste in a compatible, tightly sealed container. The container must be clearly labeled as "Hazardous Waste: this compound".
-
Professional Disposal: Arrange for collection by a licensed and certified waste disposal company.[4] The standard disposal method is high-temperature incineration in a facility equipped with an afterburner and scrubber.[5]
Neutralization of Residual this compound:
For small quantities of residual this compound, such as on glassware or spatulas, a chemical neutralization step can be performed in the laboratory prior to disposal. This procedure should be carried out in a chemical fume hood with appropriate PPE. The recommended method is reduction with a sodium thiosulfate (B1220275) solution.[5]
Experimental Protocol: Neutralization with Sodium Thiosulfate
-
Prepare a Saturated Sodium Thiosulfate Solution: Prepare a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) by adding sodium thiosulfate pentahydrate to water with stirring until no more solid dissolves.[5]
-
Initial Dilution: For residual this compound on equipment, rinse the apparatus with a suitable organic solvent in which this compound is soluble (e.g., acetone, acetonitrile) to collect the residue.[3][5]
-
Neutralization: Slowly and with stirring, add the this compound waste (or the solvent rinse containing it) to the saturated sodium thiosulfate solution. Use an excess of the thiosulfate solution to ensure complete reaction.[5]
-
Final Disposal: If no other hazardous materials are present and local regulations permit, the neutralized aqueous solution can be disposed of down the drain with copious amounts of water.[5] If other hazardous materials are present, the neutralized mixture must be collected and disposed of as hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
Hazardous Decomposition Products
In the event of a fire, this compound may decompose to produce hazardous substances including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen iodide.[4] Firefighters should wear self-contained breathing apparatus.[4]
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Iodosaccharin
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling N-Iodosaccharin, including detailed operational and disposal plans to foster a secure research environment.
This compound is a stable and effective electrophilic iodinating reagent used in organic synthesis.[1] While it offers high reactivity and selectivity, proper handling and disposal are crucial to mitigate potential hazards.[1] This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and waste disposal protocols to ensure the safe and effective use of this reagent in your laboratory.
Essential Safety Information at a Glance
A clear understanding of the chemical properties and associated hazards of this compound is the first line of defense in laboratory safety.
| Property | Value |
| Chemical Formula | C₇H₄INO₃S[2] |
| Molecular Weight | 309.08 g/mol [2] |
| Appearance | White to light yellow or light orange powder/crystal |
| Melting Point | 206-208 °C[3] |
| Solubility | Insoluble in water; soluble in common organic solvents like acetone (B3395972) and acetonitrile.[3][4] |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. May cause respiratory irritation.[2][5] |
| GHS Pictogram | Warning[2] |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound to prevent skin contact, eye damage, and respiratory irritation.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[6][7] | To prevent skin irritation (H315) from direct contact.[5] |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical safety goggles. A face shield may be necessary for splash hazards.[5][6] | To prevent serious eye irritation (H319).[5] |
| Skin and Body Protection | A lab coat or a chemical-resistant suit. Safety shoes should also be worn.[5][6] | To protect skin from accidental spills and contamination. |
| Respiratory Protection | For nuisance exposures or dust generation, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5][6] | To prevent respiratory tract irritation. |
Step-by-Step Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a controlled experimental environment.
Preparation and Weighing
-
Work Area Preparation: Always handle this compound in a well-ventilated area, such as a designated chemical fume hood.[6] Ensure that an emergency eyewash station and safety shower are readily accessible.[5][6]
-
Donning PPE: Before handling the reagent, put on all required PPE as specified in the table above.
-
Handling Solid: Minimize the generation and accumulation of dust when weighing and transferring the solid material.[5][6] Avoid all personal contact, including inhalation.[6]
Experimental Use
-
Inert Atmosphere: For reactions sensitive to moisture, it is good practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon), similar to procedures for related compounds like N-Iodosuccinimide.[6]
-
Light Protection: this compound is light-sensitive.[5] Protect the reaction vessel from light to ensure the stability and reactivity of the reagent.[6]
-
Temperature Control: Adhere to the specified reaction temperatures as dictated by your experimental protocol.
Post-Experiment and Decontamination
-
Decontamination: After handling, thoroughly wash your hands and any exposed skin with soap and water.[6]
-
Cleaning Equipment: Clean all glassware and equipment used in the experiment according to standard laboratory procedures, ensuring all chemical residues are neutralized and removed.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure the safety of all laboratory personnel.
Disposal of Bulk/Unused this compound
-
Segregation and Labeling: Keep waste this compound in a compatible, tightly sealed, and clearly labeled container as "Hazardous Waste: this compound".[8]
-
Professional Disposal: Arrange for collection by a licensed hazardous waste disposal company. The standard method of disposal is high-temperature incineration.[8] Do not dispose of this chemical down the drain.[5]
Neutralization and Disposal of Residual/Contaminated Materials
-
Neutralization: For residual amounts, such as on contaminated lab supplies, a neutralization step can be performed. Slowly add the waste to a saturated solution of sodium thiosulfate (B1220275) with stirring. This reduces the electrophilic iodine to less hazardous iodide ions.[8]
-
Verification: Test the resulting solution with starch-iodide paper to ensure complete neutralization of the reactive iodine.[8]
-
Final Disposal: If local regulations permit and no other hazardous materials are present, the neutralized aqueous solution can be disposed of down the drain with a large amount of water.[8] Otherwise, it must be collected as hazardous waste.[8]
Visualizing the Safe Handling Workflow
To provide a clear, at-a-glance understanding of the safety procedures, the following diagram illustrates the logical workflow for handling this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. Electrophilic Iodinating Reagent | TCI AMERICA [tcichemicals.com]
- 2. This compound | C7H4INO3S | CID 8063362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. pppmag.com [pppmag.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
